1,4-Bis(3-aminopropoxy)butane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36635. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(3-aminopropoxy)butoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOSAIJKYCBPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCCN)COCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
72088-96-1 | |
| Record name | Poly(oxy-1,4-butanediyl), α-(3-aminopropyl)-ω-(3-aminopropoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72088-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0064622 | |
| Record name | 1-Propanamine, 3,3'-[1,4-butanediylbis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7300-34-7 | |
| Record name | 4,9-Dioxa-1,12-dodecanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7300-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,9-Dioxa-1,12-dodecanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007300347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(3-aminopropoxy)butane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanamine, 3,3'-[1,4-butanediylbis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanamine, 3,3'-[1,4-butanediylbis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-[butane-1,4-diylbis(oxy)]bispropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Bis(3-aminopropoxy)butane: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(3-aminopropoxy)butane is a diamine compound characterized by a flexible butane diether core flanked by two aminopropoxy arms. As a polyamine, its structure lends itself to a variety of applications in medicinal chemistry and materials science, particularly as a versatile linker and building block. The primary amino groups provide reactive sites for conjugation, while the overall structure imparts specific physicochemical properties such as hydrophilicity and conformational flexibility. This guide provides a comprehensive overview of its chemical properties, structural details, relevant experimental protocols, and its role in emerging research areas.
Chemical Structure and Identification
The structural identity of this compound is well-defined by its systematic nomenclature and various chemical identifiers.
| Identifier | Value |
| IUPAC Name | 3,3'-[Butane-1,4-diylbis(oxy)]dipropan-1-amine[1] |
| CAS Number | 7300-34-7[2][3][4] |
| Molecular Formula | C10H24N2O2[2][4] |
| SMILES | C(CCOCCCN)COCCCN[5] |
| Synonyms | 4,9-Dioxa-1,12-dodecanediamine[2], 1,4-Butanediol bis(3-aminopropyl) ether[6], 1,12-Diamino-4,9-dioxadodecane[5] |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, application, and characterization.
| Property | Value | Reference |
| Molecular Weight | 204.31 g/mol | [2][4] |
| Melting Point | 4.5 °C | [4][6] |
| Boiling Point | 134-136 °C at 4 mm Hg | [4][6] |
| Density | 0.962 g/mL at 25 °C | [4][6] |
| Flash Point | >230 °F (>110 °C) | [6] |
| Refractive Index (n20/D) | 1.462 | [4] |
Experimental Protocols
Representative Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of this compound.
General Purification Protocol for Aliphatic Diamines
Purification of the crude product is critical to remove unreacted starting materials and byproducts. A general method for purifying aliphatic diamines involves catalytic hydrogenation followed by distillation.[7]
-
Hydrogenation Treatment : The crude diamine or the reaction mixture from its synthesis is treated with hydrogen gas in the presence of a catalyst.[7] Suitable catalysts include platinum, palladium, ruthenium, rhodium, iridium, nickel, or cobalt.[7] This step helps to reduce impurities. The reaction is typically carried out at a temperature between 50°C and 200°C and a hydrogen pressure of 0.1 to 5 MPa.[7]
-
Distillation : Following the hydrogenation treatment, the purified diamine is separated from the reaction mixture by distillation.[7] Given the boiling point of this compound, vacuum distillation is the preferred method to prevent thermal decomposition.
-
Quality Control : The purity of the distilled product should be assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Applications in Research and Drug Development
As a bifunctional linker, this compound holds potential in various areas of drug discovery and biotechnology. Its structural features are particularly relevant in the design of complex molecules where spacing and flexibility are crucial.
Role as a Linker in Drug Conjugates
In the field of drug conjugates, such as antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs), the linker plays a pivotal role in the stability and efficacy of the therapeutic agent.[8] The linker connects the targeting moiety (e.g., an antibody or peptide) to the cytotoxic payload.[8] The properties of the linker, including its length, flexibility, and chemical stability, can significantly impact the conjugate's solubility, stability in circulation, and the mechanism of drug release at the target site.[1][8] The flexible diether butane chain of this compound makes it a candidate for use in such applications, providing spatial separation between the conjugated molecules.
Design of Artificial Ribonucleases
One documented application of this compound is in the design of novel artificial ribonucleases (aRNases).[4] These synthetic molecules are designed to mimic the function of natural ribonucleases, which catalyze the cleavage of RNA. By conjugating this diamine linker to peptides, researchers have created metal-free aRNases with potential antiviral activity.[4] The linker's role is to optimally position the catalytic peptide moieties to interact with and cleave the target RNA molecule. The design of such molecules is a promising strategy for developing new therapeutic agents that can target viral RNA or aberrant cellular RNA.
The following diagram illustrates the conceptual design of a peptide-based artificial ribonuclease utilizing a flexible linker.
Relevance to Polyamine Biology and Signaling
This compound is a synthetic polyamine. Natural polyamines like putrescine, spermidine, and spermine are ubiquitous polycations essential for numerous cellular processes.[2][9][10] They are critically involved in cell growth, proliferation, and differentiation.[2][9][11] The biological functions of polyamines are linked to their ability to interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby modulating processes like DNA replication, transcription, and translation.[2][10]
The polyamine metabolic pathway is a frequent target for drug development, especially in cancer therapy, due to the elevated polyamine levels in rapidly proliferating cancer cells.[9] Polyamine analogues are being investigated as therapeutic agents that can disrupt polyamine homeostasis.[11] Furthermore, the polyamine transport system, which is highly active in cancer cells, can be exploited for the targeted delivery of cytotoxic drugs.[10]
The diagram below outlines the central role of polyamines in cellular functions, providing context for the potential biological applications of synthetic polyamines like this compound.
Safety and Handling
This compound is classified as a hazardous substance. It is corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable chemical entity with well-defined physicochemical properties. Its structure as a flexible diamine makes it a useful building block and linker in medicinal chemistry and materials science. While its direct biological roles are not extensively documented, its application in the design of artificial ribonucleases highlights its potential in the development of novel therapeutics. As a member of the broader class of polyamines, it is situated within a field of active research with significant implications for drug discovery, particularly in oncology. Further research into the applications of this and similar linkers will likely expand their utility in the creation of sophisticated molecular constructs for therapeutic and diagnostic purposes.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamines: their significance for maintaining health and contributing to diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS#:7300-34-7 | Chemsrc [chemsrc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 7. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]
- 8. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1,4-Bis(3-aminopropoxy)butane (CAS 7300-34-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(3-aminopropoxy)butane, also known as 4,9-Dioxa-1,12-dodecanediamine, is a diamine with the CAS number 7300-34-7.[1] Its structure features a flexible butane diether core flanked by two aminopropyl groups. This unique chemical architecture imparts properties that make it a valuable building block in various chemical syntheses and material science applications. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, with a focus on its relevance to research and development.
Chemical and Physical Properties
This compound is a clear, colorless to light yellow liquid at room temperature.[2] It is completely miscible in water.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7300-34-7 | [1][3] |
| Molecular Formula | C10H24N2O2 | [1][3][4] |
| Molecular Weight | 204.31 g/mol | [1][3][4] |
| Appearance | Clear colorless to light yellow liquid | [2] |
| Boiling Point | 134-136 °C at 4 mm Hg | [3] |
| Density | 0.962 g/mL at 25 °C | [3] |
| Melting Point | 4.5 °C | [3][5] |
| Flash Point | >230 °F (>110 °C) | [3] |
| Water Solubility | Completely miscible | [2] |
| Refractive Index (n20/D) | 1.462 | |
| pKa | 10.06 ± 0.10 (Predicted) | [2] |
| LogP | 1.89800 | [3] |
Synthesis
A common synthetic route to this compound involves a two-step process starting from 1,4-butanediol and acrylonitrile. The first step is a cyanoethylation reaction, where 1,4-butanediol reacts with acrylonitrile to form the corresponding dinitrile. This is followed by the reduction of the nitrile groups to primary amines.
Experimental Protocol: Synthesis via Dinitrile Reduction
This protocol is a general representation based on established chemical transformations.
Step 1: Synthesis of 3,3'-(Butane-1,4-diylbis(oxy))dipropanenitrile
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge 1,4-butanediol.
-
Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to a moderate temperature (e.g., 40-50 °C).
-
Slowly add acrylonitrile to the reaction mixture via the addition funnel, maintaining the temperature.
-
After the addition is complete, continue stirring the mixture until the reaction is complete (monitoring by techniques like IR spectroscopy to observe the disappearance of the O-H stretch and the appearance of the C≡N stretch).
-
Upon completion, cool the reaction mixture and neutralize the catalyst with a suitable acid.
-
Purify the resulting dinitrile intermediate, for example, by vacuum distillation.
Step 2: Reduction of 3,3'-(Butane-1,4-diylbis(oxy))dipropanenitrile to this compound
A robust method for the reduction of nitriles to primary amines utilizes Raney Nickel as a catalyst with a hydride source like potassium borohydride (KBH4).[5][6]
-
To a flask containing dry ethanol, add potassium borohydride (4 equivalents) and moist Raney Nickel (1 equivalent).[5][6]
-
To this stirred suspension, add the dinitrile intermediate (1 equivalent) dissolved in ethanol.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques like GC-MS or TLC.[6]
-
Upon completion, filter the reaction mixture to remove the Raney Nickel catalyst.
-
Evaporate the solvent from the filtrate.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.[5]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain this compound.
Applications
The bifunctional nature of this compound makes it a versatile molecule in polymer chemistry and as a crosslinking agent.
Epoxy Resin Curing Agent
The primary amino groups of this compound can react with the epoxide groups of epoxy resins, leading to a cross-linked, three-dimensional network.[4] This process, known as curing or hardening, transforms the liquid resin into a solid, durable material. The flexible ether linkages in the diamine can impart improved flexibility and impact resistance to the cured epoxy resin.
The curing mechanism involves the nucleophilic attack of the primary amine on the carbon atom of the epoxide ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxide group, leading to further crosslinking.
Monomer for Polyamide Synthesis
This compound can serve as a diamine monomer in polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to produce polyamides. The incorporation of the flexible ether-containing diamine into the polymer backbone can enhance solubility and processability of the resulting polyamides, while potentially maintaining good thermal stability.
Safety and Toxicology
A comprehensive understanding of the safety and toxicological profile of any chemical is crucial for its handling and application.
Hazard Classification
This compound is classified as a substance that causes severe skin burns and eye damage. It may also cause an allergic skin reaction and is harmful if inhaled.
Toxicological Data
Limited toxicological data is available for this compound. The available data are summarized in Table 2. Studies on other simple aliphatic diamines have shown potential for acute neurotoxicity.
Table 2: Acute Toxicity Data for this compound
| Test | Species | Route | Value | Reference |
| LD50 | Rat (male/female) | Oral | ca. 3450 mg/kg bw | |
| LC50 | Rat (male/female) | Inhalation | 1.5 mg/L air | |
| LD50 | Rat (female) | Dermal | > 2000 mg/kg bw |
Ecological Toxicity
The ecotoxicity of this compound has been evaluated in several aquatic organisms. A summary is provided in Table 3.
Table 3: Ecotoxicity Data for this compound
| Test | Species | Duration | Value | Reference |
| LC50 | Leuciscus idus (Ide) | 96 h | > 215 - < 316 mg/L | |
| EC50 | Daphnia magna (Water flea) | 48 h | 218.16 mg/L | |
| EC50 | Desmodesmus subspicatus (Green algae) | 72 h | > 500 mg/L | |
| EC10 | Pseudomonas putida (Bacteria) | 17 h | 65.3 mg/L |
Biocompatibility and Cytotoxicity Assessment (General Protocols)
Biocompatibility Evaluation (ISO 10993)
The biocompatibility of materials intended for medical applications is typically assessed following the guidelines of the ISO 10993 series of standards.[2][4][7][8][9] This involves a series of in vitro and in vivo tests to evaluate the interaction of the material with biological systems.
In Vitro Cytotoxicity: MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][3][10][11][12][13]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[10][13]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[13]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Conclusion
This compound is a versatile diamine with established applications in polymer chemistry, particularly as an epoxy curing agent and a monomer for polyamides. Its flexible structure offers the potential to tailor the properties of the resulting materials. While toxicological data is limited, it is classified as a corrosive and sensitizing agent, necessitating careful handling. For its potential use in biomedical applications, a thorough evaluation of its biocompatibility and cytotoxicity according to established protocols such as ISO 10993 and in vitro assays is essential. Further research into the biological interactions of this compound would be valuable for expanding its applications in the fields of drug delivery and biomaterials.
References
- 1. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 2. ISO 10993: Standards for the biologic evaluation of medical devices [rimsys.io]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Ensuring Medical Device Safety: The Role of Biocompatibility Testing and ISO 10993 Standards - Vonco [vonco.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. ISO 10993 - Wikipedia [en.wikipedia.org]
- 8. medinstitute.com [medinstitute.com]
- 9. Master ISO 10993 Biocompatibility: Expert Guide for Medical Device Compliance | Operon Strategist [operonstrategist.com]
- 10. clyte.tech [clyte.tech]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
physical properties of 4,9-Dioxa-1,12-dodecanediamine
An In-depth Technical Guide on the Physical Properties of 4,9-Dioxa-1,12-dodecanediamine
Introduction
4,9-Dioxa-1,12-dodecanediamine, also known as 1,4-Bis(3-aminopropoxy)butane, is a diamine compound with the linear formula H₂N(CH₂)₃O(CH₂)₄O(CH₂)₃NH₂.[1][2] Its unique structure, featuring two primary amine groups and two ether linkages, makes it a versatile molecule in various research and industrial applications, including as a building block in polymer synthesis and as a curing agent. This guide provides a comprehensive overview of its core physical properties, intended for researchers, scientists, and professionals in drug development and materials science.
Molecular and Chemical Identity
-
Molecular Formula: C₁₀H₂₄N₂O₂[4]
Data Presentation: Physical Properties
The quantitative are summarized in the table below. These values have been compiled from various literature sources and safety data sheets.
| Property | Value | Conditions |
| Molecular Weight | 204.31 g/mol | - |
| Appearance | Liquid | At standard conditions[1][2][3] |
| Boiling Point | 134-136 °C | at 4 mmHg[1][2] |
| Melting Point | 4.5 °C | -[3] |
| Density | 0.962 g/mL | at 25 °C[1][2] |
| 0.96 g/cm³ | at 20 °C[3] | |
| 0.956 g/cm³ | at 20 °C[5] | |
| Refractive Index | 1.4609 | n20/D[1][2] |
| Vapor Pressure | 0.001 hPa | at 20 °C[5] |
| 0.011 hPa | at 50 °C[5] | |
| 1 hPa | at 50 °C[3] | |
| Flash Point | 159 °C | DIN 51758[3] |
| 157.5 °C | Closed Cup[3] | |
| Autoignition Temp. | 245 °C | DIN 51794[3] |
| Solubility | Miscible in water | at 20-23°C[5] |
| pH | 10 | 100 g/L in H₂O at 20 °C[3] |
| Log P | < -2.5 / -0.4 | at 25 °C[5] |
Note on Log P values: The available data presents conflicting values for the octanol/water partition coefficient, which may warrant further experimental verification.
Experimental Protocols
Detailed experimental protocols for determining the physical properties of a specific compound like 4,9-Dioxa-1,12-dodecanediamine are often proprietary or not published in detail. However, the standard methodologies used to obtain the data presented above are described here.
1. Boiling Point Determination at Reduced Pressure: The boiling point of 134-136 °C was determined at a reduced pressure of 4 mmHg.[1][2] This is a common procedure for compounds that may decompose at their atmospheric boiling point.
-
Apparatus: A vacuum distillation setup is used, including a distillation flask, condenser, receiving flask, manometer for pressure measurement, and a vacuum pump.
-
Procedure: A sample of the compound is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 4 mmHg). The flask is then heated. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.
2. Melting Point Determination: The melting point of 4.5 °C indicates the substance is a liquid at room temperature.[3]
-
Apparatus: A calibrated melting point apparatus or a differential scanning calorimeter (DSC) is used.
-
Procedure: A small, solidified sample is placed in a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point.
3. Density Measurement:
-
Apparatus: A pycnometer (specific gravity bottle) or a digital densitometer.
-
Procedure (Pycnometer): The pycnometer is weighed empty, then filled with the sample liquid and weighed again at a controlled temperature (e.g., 20 °C or 25 °C). The volume of the pycnometer is known. The density is calculated by dividing the mass of the liquid by its volume.
4. Refractive Index Measurement:
-
Apparatus: A calibrated refractometer (e.g., an Abbé refractometer).
-
Procedure: A drop of the liquid sample is placed on the prism of the refractometer. The instrument measures the extent to which light is bent (refracted) as it passes through the sample. The measurement is typically taken at a specific temperature (20 °C) and wavelength (the D-line of a sodium lamp), denoted as n20/D.[1][2]
5. Flash Point and Autoignition Temperature: These properties are critical for safety assessment.
-
Flash Point: The value of 159 °C was determined according to the DIN 51758 standard, likely using a closed-cup apparatus like the Pensky-Martens tester.[3] This test determines the lowest temperature at which the vapors of the material will ignite when an ignition source is introduced.
-
Autoignition Temperature: The value of 245 °C was determined via the DIN 51794 standard.[3] This test identifies the lowest temperature at which the substance will spontaneously ignite in a normal atmosphere without an external ignition source.
Mandatory Visualizations
The following diagrams illustrate the workflow for characterizing the physical properties of a chemical compound and the logical relationships between these properties.
Caption: Workflow for determining key physical properties of a chemical.
Caption: Relationship between molecular structure and physical properties.
References
An In-depth Technical Guide to the Safe Handling of 1,4-Bis(3-aminopropoxy)butane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling protocols for 1,4-Bis(3-aminopropoxy)butane (CAS No: 7300-34-7), a chemical intermediate utilized in various research and development applications. Adherence to the following procedures is critical to ensure the safety of laboratory personnel and the integrity of experimental work.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. Key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C10H24N2O2 | Santa Cruz Biotechnology |
| Molecular Weight | 204.31 g/mol | Santa Cruz Biotechnology |
| CAS Number | 7300-34-7 | Santa Cruz Biotechnology |
| Density | 0.962 g/mL at 25 °C | ChemSrc |
| Boiling Point | 134-136 °C at 4 mm Hg | ChemSrc |
| Flash Point | >230 °F (>110 °C) | ChemSrc |
| Vapor Pressure | 0.001 hPa at 20 °C; 0.011 hPa at 50 °C | Echemi |
| log Pow | < -2.5 at 25 °C | Echemi |
Toxicological Data
This compound is classified as a hazardous substance with the potential for severe health effects upon exposure. The following table summarizes the available acute toxicity data.
| Route of Exposure | Species | Value | Classification | Source |
| Oral | Rat (male/female) | LD50: ca. 3450 mg/kg bw | - | Echemi |
| Inhalation | Rat (male/female) | LC50: 1.5 mg/L air | Acute Toxicity 4 (H332) | Echemi, chemBlink |
| Dermal | Rat (female) | LD50: > 2000 mg/kg bw | - | Echemi |
Note on Experimental Protocols: Detailed experimental methodologies for the cited toxicological studies are not publicly available in the retrieved documentation. The provided data originates from supplier safety data sheets.
Hazard Identification and Classification
This chemical is associated with multiple hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | 1 | H318: Causes serious eye damage. |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled. |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |
| Acute Toxicity (Inhalation) | 2 | H330: Fatal if inhaled. |
| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin. |
Source: chemBlink
Safe Handling and Storage Protocols
Proper handling and storage procedures are paramount to minimizing exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
Engineering Controls
-
Ventilation: Always handle this chemical in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and have been recently tested.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed to prevent the ingress of moisture and air.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Containers should be clearly labeled with the chemical name and all relevant hazard warnings.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Exposure Response
Spill Response
A tiered approach should be taken for spill cleanup, depending on the scale of the incident.
For a small, contained spill, trained laboratory personnel wearing appropriate PPE should absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large or uncontained spills, evacuate the area immediately and contact the institutional Environmental Health and Safety (EH&S) department.
Signaling Pathways and Biological Interactions
There is currently no publicly available information regarding the specific signaling pathways or biological mechanisms through which this compound exerts its toxic effects. Its corrosive nature suggests direct damage to tissues upon contact.
Disposal Considerations
All waste materials contaminated with this compound, including empty containers and cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
This technical guide is intended to provide a comprehensive overview of the safety and handling considerations for this compound. It is imperative that all personnel handling this substance are thoroughly trained on these procedures and have access to the full Safety Data Sheet (SDS) provided by the supplier.
1,4-Bis(3-aminopropoxy)butane as a Monomer for Polyamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(3-aminopropoxy)butane, also known as 4,9-Dioxa-1,12-dodecanediamine, is a flexible aliphatic diamine monomer that holds promise for the synthesis of specialized polyamides. Its unique structure, featuring ether linkages within the hydrocarbon chain, imparts distinct properties to the resulting polymers, such as increased flexibility, lower crystallinity, and potentially enhanced water absorption compared to their purely aliphatic counterparts.[1][2] These characteristics make polyamides derived from this monomer attractive for a range of applications, including as engineering plastics, in the formulation of coatings and adhesives, and potentially in biomedical applications where biocompatibility and controlled degradation are desired. This guide provides an in-depth technical overview of the use of this compound in polyamide synthesis, including experimental protocols and the expected properties of the resulting polymers.
Synthesis of Polyamides
Polyamides are typically synthesized through a polycondensation reaction between a diamine and a dicarboxylic acid or its derivative, such as a diacid chloride.[3] The reaction involves the formation of an amide linkage with the elimination of a small molecule, typically water or hydrogen chloride. For this compound, both melt polycondensation and solution polymerization are viable synthetic routes.
Melt Polycondensation with Dicarboxylic Acids
Melt polycondensation is a common industrial method for producing polyamides.[4] This solvent-free process involves heating the diamine and a dicarboxylic acid, such as adipic acid, above the melting point of the resulting polymer to drive the reaction forward.
General Reaction Scheme:
Caption: Melt Polycondensation of this compound and Adipic Acid.
Solution Polymerization with Diacid Chlorides
Solution polymerization offers an alternative method that can be carried out at lower temperatures. This technique is particularly useful when employing more reactive diacid chlorides, such as terephthaloyl chloride. The reaction is typically conducted in an aprotic polar solvent.
General Reaction Scheme:
Caption: Solution Polymerization of this compound and Terephthaloyl Chloride.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of polyamides. The following protocols are representative methods for melt and solution polymerization.
Protocol 1: Melt Polycondensation with Adipic Acid
This protocol is adapted from general procedures for preparing polyether amides.[2]
Materials:
-
This compound (1.00 mol)
-
Adipic acid (1.00 mol)
-
Nitrogen gas (high purity)
-
Vacuum source
Procedure:
-
Salt Formation: In a reaction vessel, combine equimolar amounts of this compound and adipic acid. The mixture is heated gently with stirring to form a nylon salt.
-
Polycondensation: The reaction vessel is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. The temperature is gradually raised to 220-280°C under a slow stream of nitrogen to initiate the polycondensation reaction.[5]
-
Water Removal: As the reaction proceeds, water is formed and removed through the condenser.
-
Vacuum Application: Once the evolution of water subsides, a vacuum is applied to the system to remove the remaining water and drive the polymerization to completion, favoring the formation of a high molecular weight polymer.
-
Polymer Isolation: The molten polymer is then extruded, cooled, and pelletized for further characterization.
References
- 1. US5053484A - Polyether amide from mixture of polyether diamine - Google Patents [patents.google.com]
- 2. EP0451953B1 - Process for the preparation of polyether amides from mixed amines - Google Patents [patents.google.com]
- 3. EP0204315A2 - Poly(ester-amide)composition - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US3242141A - Polyamide compositions from fatty dimer diamines - Google Patents [patents.google.com]
role of 1,4-Bis(3-aminopropoxy)butane in epoxy resin formulation
An In-Depth Technical Guide on the Role of 1,4-Bis(3-aminopropoxy)butane in Epoxy Resin Formulations
Introduction
Epoxy resins are a versatile class of thermosetting polymers widely utilized in high-performance applications such as adhesives, coatings, composites, and electronics.[1] Their final properties are critically dependent on the curing agent, or hardener, used to transform the liquid resin into a solid, three-dimensional cross-linked network.[2] Among the various types of hardeners, aliphatic amines are known for their reactivity at ambient or low temperatures.[1][3] This guide focuses on a specific aliphatic amine, this compound, detailing its chemical properties, its fundamental role in the epoxy curing process, and its influence on the performance of the final thermoset material.
This compound, also known as 4,9-Dioxa-1,12-dodecanediamine, is a linear aliphatic diamine.[4] Its unique molecular structure, featuring two primary amine groups separated by a flexible ether-containing chain, imparts a distinct combination of reactivity and flexibility to epoxy formulations. This document provides a comprehensive overview for researchers and formulation scientists, covering the curing mechanism, resultant material properties, and the standard experimental protocols used for characterization.
Chemical Structure and Properties
The efficacy of this compound as a curing agent is rooted in its molecular structure. The presence of two primary amine (-NH2) groups provides the reactive sites for cross-linking, while the long, flexible chain between them influences the mechanical properties of the cured polymer network.
Caption: Chemical Structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7300-34-7 | [4] |
| Molecular Formula | C₁₀H₂₄N₂O₂ | [4] |
| Molecular Weight | 204.31 g/mol | [4] |
| Alternate Name | 4,9-Dioxa-1,12-dodecanediamine | [4] |
| Density | 0.962 g/mL at 25 °C | [5] |
| Boiling Point | 134-136 °C at 4 mm Hg | [5] |
| Amine Hydrogen Equivalent Weight (AHEW) | 51.08 g/eq | Calculated |
Note: The Amine Hydrogen Equivalent Weight (AHEW) is calculated by dividing the molecular weight by the number of active hydrogen atoms. For this compound, there are four active hydrogens (two on each primary amine), so AHEW = 204.31 / 4 = 51.08 g/eq.
Curing Mechanism and Kinetics
The curing of an epoxy resin with an amine hardener is a nucleophilic addition reaction.[6] Each active hydrogen on the amine's nitrogen atom can react with an epoxy group.[6] Since this compound has two primary amine groups, it possesses a functionality of four.
The process unfolds in two main stages:
-
Primary Amine Reaction: The primary amine attacks the epoxide ring, leading to its opening. This forms a secondary amine and a hydroxyl (-OH) group. This initial step primarily results in linear chain extension.[7]
-
Secondary Amine Reaction: The newly formed secondary amine, still possessing an active hydrogen, can then react with another epoxy group. This second reaction creates a tertiary amine and another hydroxyl group, forming the crucial cross-links that build the three-dimensional network.[7]
This multi-stage reaction transforms low-molecular-weight liquid resins into a rigid, high-strength thermoset material.[7]
Caption: Simplified Epoxy-Amine Curing Pathway.
The kinetics of the curing reaction for bisphenol-A diglycidyl ether (DGEBA) with this compound have been shown to follow an autocatalytic mechanism. This means the reaction rate is accelerated by the products formed during the reaction, specifically the hydroxyl groups, which can catalyze the epoxide ring-opening.
Influence on Cured Epoxy Properties
The choice of curing agent is paramount in defining the final characteristics of the epoxy system.[8] The long, flexible aliphatic backbone of this compound imparts specific and desirable properties to the cured resin.
Mechanical Properties
Table 2: Representative Mechanical Properties of Epoxy Resins Cured with Flexible Aliphatic Amines
| Property | Typical Value Range | Test Standard |
| Tensile Strength | 50 - 80 MPa | ASTM D638[11] |
| Tensile Modulus | 2.5 - 3.5 GPa | ASTM D638[12] |
| Elongation at Break | 5% - 15% | ASTM D638[12] |
| Flexural Strength | 80 - 120 MPa | ASTM D790 |
| Hardness (Shore D) | 80 - 90 | ASTM D2240 |
Note: These values are illustrative for DGEBA-based epoxy resins cured with long-chain aliphatic diamines and can vary significantly based on the specific epoxy resin, cure schedule, and presence of fillers.
Thermal Properties
The Glass Transition Temperature (Tg) marks the point where a polymer transitions from a rigid, glassy state to a more rubbery state.[13] It is a critical indicator of the material's thermal performance. The flexible nature of this compound generally results in a lower Tg compared to epoxies cured with rigid, aromatic diamines.[13] This is because the flexible chains allow for increased segmental motion at lower temperatures. However, achieving a full cure through an appropriate post-curing schedule is essential to maximize the Tg for any given system.[13]
Table 3: Representative Thermal Properties of Epoxy Resins Cured with Flexible Aliphatic Amines
| Property | Typical Value Range | Test Standard |
| Glass Transition Temperature (Tg) | 60 - 110 °C | ASTM E1356 (DSC)[13] |
| Heat Deflection Temperature (HDT) | 50 - 100 °C | ASTM D648 |
Note: The final Tg is highly dependent on the degree of cure and the specific epoxy resin used.[13] Elevated temperature post-curing generally leads to a higher Tg.
Experimental Protocols
Characterizing the role of this compound in an epoxy formulation requires standardized testing. Differential Scanning Calorimetry (DSC) and standard mechanical tests are fundamental to this process.
Curing Kinetics and Tg by Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to measure heat flow associated with transitions in a material as a function of temperature or time.[14][15] It is widely used to study the curing kinetics of epoxy resins and to determine the Tg of the cured material.[15][16]
Methodology:
-
Sample Preparation: The epoxy resin and this compound are precisely weighed according to the stoichiometric ratio, typically calculated based on the Epoxy Equivalent Weight (EEW) of the resin and the AHEW of the hardener. The components are thoroughly mixed for several minutes until uniform.[17] A small amount of the mixture (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan.[18]
-
Dynamic Scan (for Kinetics): To study the curing process, the uncured sample is heated in the DSC from ambient temperature to an elevated temperature (e.g., 250 °C) at a constant heating rate (e.g., 5, 10, 15 °C/min).[17][19] This is repeated at several different heating rates to allow for model-free kinetic analysis (e.g., Kissinger or Flynn-Wall-Ozawa methods).[20] The exothermic peak on the resulting heat flow curve represents the curing reaction. The total area under this peak corresponds to the total heat of reaction (ΔH_T).[18]
-
Isothermal Scan (for Kinetics): Alternatively, the sample is rapidly heated to a specific isothermal temperature and the heat flow is recorded over time until the reaction is complete. This provides data on the rate of cure at a constant temperature.[16]
-
Tg Determination: A fully cured sample is subjected to a heat-cool-heat cycle in the DSC. The Tg is identified as a step-like change in the heat capacity during the second heating scan.[13] It is typically reported as the midpoint of this transition.[13]
References
- 1. threebond.co.jp [threebond.co.jp]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS#:7300-34-7 | Chemsrc [chemsrc.com]
- 6. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. Thermoset Cure Chemistry Part 3: Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. chemicals.basf.com [chemicals.basf.com]
- 9. High mechanical properties of epoxy networks with dangling chains and tunable microphase separation structure - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08886H [pubs.rsc.org]
- 10. products.evonik.com [products.evonik.com]
- 11. researchgate.net [researchgate.net]
- 12. epoxyworks.com [epoxyworks.com]
- 13. epotek.com [epotek.com]
- 14. tainstruments.com [tainstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity of Amine Groups in 1,4-Bis(3-aminopropoxy)butane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(3-aminopropoxy)butane, also known as 4,9-Dioxa-1,12-dodecanediamine, is a symmetrical diamine featuring two primary amine groups separated by a flexible butane diepoxy linker. This unique structure imparts specific reactivity characteristics to the amine functionalities, making it a valuable building block in various applications, including polymer chemistry, drug delivery systems, and as a curing agent for epoxy resins. Understanding the reactivity of its primary amine groups is crucial for controlling reaction kinetics, predicting product formation, and designing novel molecules with desired properties.
This technical guide provides a comprehensive overview of the reactivity of the amine groups in this compound, focusing on their basicity, nucleophilicity, and common chemical transformations. It includes a summary of available quantitative data, detailed experimental protocols for characterizing amine reactivity, and visualizations of key reaction pathways.
Physicochemical and Reactivity Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7300-34-7 | [1] |
| Molecular Formula | C₁₀H₂₄N₂O₂ | [1] |
| Molecular Weight | 204.31 g/mol | [1] |
| Boiling Point | 134-136 °C at 4 mmHg | [2] |
| Density | 0.962 g/mL at 25 °C | [3] |
| pH of 100 g/L aqueous solution | 10 (at 20 °C) | [4] |
Table 2: Comparative pKa Values of Structurally Related Diamines
| Compound | pKa₁ | pKa₂ | Reference |
| 1,2-Ethanediamine | 9.93 | 6.85 | |
| 1,3-Propanediamine | 10.47 | 8.49 | |
| 1,4-Butanediamine | 10.80 | 9.61 | |
| 1,12-Dodecanediamine | ~10.7 | ~9.7 | Estimated |
Note: The pKa values for 1,12-dodecanediamine are estimated based on trends for alkyl diamines.
Key Reaction Pathways and Mechanisms
The primary amine groups of this compound are nucleophilic and readily participate in a variety of chemical reactions. These reactions are fundamental to its application in synthesis and materials science.
Acid-Base Reactions (Protonation)
The amine groups can accept protons from acids to form ammonium salts. This equilibrium is central to its behavior in biological systems and for purification processes.
Caption: Protonation equilibrium of a primary amine.
Nucleophilic Substitution and Addition Reactions
As strong nucleophiles, the amine groups react with a wide range of electrophiles.
Successive alkylation can occur, leading to secondary, tertiary, and even quaternary ammonium salts. Controlling the stoichiometry is crucial to obtain the desired product.
Caption: Stepwise alkylation of a primary amine.
This reaction is fundamental to its use as a curing agent for epoxy resins, forming a stable cross-linked polymer network.
Caption: Reaction of a primary amine with an epoxide.
The reaction with isocyanates forms urea linkages, a key reaction in the synthesis of polyureas.
Caption: Formation of a urea linkage.
Experimental Protocols for Reactivity Characterization
Accurate determination of the pKa values and reaction kinetics is essential for understanding and utilizing this compound effectively.
Determination of pKa by Potentiometric Titration
This is a classic and widely used method to determine the acid dissociation constants of ionizable groups.
Principle: A solution of the amine is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in deionized water.
-
Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume of the amine solution in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
Add the standard acid solution in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of acid added to obtain the titration curve.
-
The pKa values are determined from the pH at the points where 50% and 150% of the first equivalence point volume of titrant has been added. These correspond to the pKa of the second and first protonation steps, respectively.
-
Caption: Workflow for pKa determination by potentiometric titration.
Determination of pKa by NMR Spectroscopy
NMR spectroscopy can be a powerful tool for determining pKa values, especially for complex molecules with multiple ionizable groups.
Principle: The chemical shift of a nucleus near an ionizable group is sensitive to the protonation state of that group. By monitoring the change in chemical shift as a function of pH, a titration curve can be generated, and the pKa can be determined from the inflection point of this curve.
Methodology:
-
Sample Preparation:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Dissolve a constant concentration of this compound in each buffer solution.
-
-
NMR Measurement:
-
Acquire ¹H or ¹³C NMR spectra for each sample.
-
Identify a nucleus whose chemical shift is sensitive to the protonation of the amine groups (e.g., the protons or carbons on the carbons alpha to the nitrogen).
-
-
Data Analysis:
-
Plot the chemical shift of the chosen nucleus versus the pH of the solution.
-
Fit the data to the Henderson-Hasselbalch equation to obtain the pKa value, which corresponds to the pH at the inflection point of the sigmoidal curve.
-
Caption: Workflow for pKa determination by NMR spectroscopy.
Applications in Drug Development and Research
The well-defined structure and reactive amine groups of this compound make it a versatile tool in drug development and biomedical research.
-
Linker in Drug Conjugates: Its bifunctional nature allows it to act as a flexible linker to connect a targeting moiety (e.g., an antibody or peptide) to a therapeutic agent. The ether linkages can improve water solubility and the primary amines provide convenient handles for conjugation chemistry.
-
Component of Drug Delivery Systems: It can be incorporated into polymers and nanoparticles to create drug delivery vehicles. The amine groups can be used for drug attachment or to impart pH-responsive properties for controlled drug release.
-
Scaffold for Combinatorial Chemistry: The two primary amine groups provide points for the divergent synthesis of libraries of compounds for screening and lead optimization.
Conclusion
This compound is a valuable chemical entity with two reactive primary amine groups. While specific quantitative data on its pKa values are not widely published, its reactivity can be understood through the lens of general amine chemistry and comparison with analogous structures. The experimental protocols outlined in this guide provide a framework for researchers to precisely characterize its reactivity, enabling its effective use in the design and synthesis of novel materials and therapeutics. Further research to experimentally determine the pKa values and explore the kinetics of its various reactions will undoubtedly expand its utility in the fields of chemistry, materials science, and drug development.
References
A Technical Guide to 1,4-Bis(3-aminopropoxy)butane: Properties, Suppliers, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(3-aminopropoxy)butane, also known by its synonym 4,9-Dioxa-1,12-dodecanediamine, is a versatile linear diamine compound. Its structure, featuring two primary amine groups separated by a flexible 12-atom hydrophilic spacer, makes it a valuable building block in several fields of chemical and biomedical research. This guide provides a comprehensive overview of its chemical properties, commercial availability, and purity grades. Furthermore, it details its critical role as a linker in bioconjugation and as a synthetic precursor for polyamine analogues, which are significant in cancer research. Detailed experimental workflows and relevant biological pathways are presented to illustrate its practical application in a laboratory setting.
Chemical Properties and Identification
This compound is a colorless to light yellow liquid at room temperature. Its key identifiers and physicochemical properties are summarized below.
| Property | Value |
| CAS Number | 7300-34-7[1][2] |
| Molecular Formula | C₁₀H₂₄N₂O₂[1][2] |
| Molecular Weight | 204.31 g/mol [1][2] |
| Synonyms | 4,9-Dioxa-1,12-dodecanediamine, 1,4-Butanediol bis(3-aminopropyl) ether[1][3][4] |
| Boiling Point | 134-136 °C at 4 mmHg[5] |
| Density | 0.962 g/mL at 25 °C[5] |
| Refractive Index | n20/D 1.461 (lit.) |
| InChI Key | YOOSAIJKYCBPFW-UHFFFAOYSA-N |
| SMILES | NCCCOCCCCOCCCN |
Commercial Suppliers and Purity Grades
This chemical is readily available from several major suppliers, typically at high purity suitable for research and development purposes. For research use, it is crucial to select a supplier that provides a detailed Certificate of Analysis for lot-specific data.
| Supplier | Available Purity Grades | Notes |
| Sigma-Aldrich | 99%[5] | Marketed as 4,9-Dioxa-1,12-dodecanediamine. |
| TCI Chemicals | >98.0% (GC)[4] | |
| AK Scientific | Min. 98% (GC)[3] | A hazmat fee may apply for shipping.[3] |
| Santa Cruz Biotech | Purity not specified on website | For Research Use Only.[1][2] |
| Fisher Scientific | ≥98.0% (GC), 99%[6] | Offers products from Sigma-Aldrich.[6] |
| Alfa Chemistry | ≥98% |
Applications in Research and Drug Development
The primary utility of this compound stems from its bifunctional nature. The two terminal primary amines can be selectively modified to create valuable tools for drug development and diagnostics.
Synthesis of Heterobifunctional Cross-Linkers
A significant application is in the synthesis of heterobifunctional cross-linkers.[1] These reagents are essential for conjugating different types of molecules, such as linking a peptide to a carrier protein for antibody production or attaching a drug molecule to a targeting ligand. The hydrophilic ether-containing backbone of this compound can help improve the solubility of the resulting conjugate.
The general workflow for creating such a linker involves a two-step process:
-
Mono-protection: One of the two amine groups is protected, often with a tert-Butoxycarbonyl (tBOC) group. This ensures that the subsequent reaction occurs at only one end of the molecule.
-
Functionalization: The remaining free amine is reacted with a molecule that introduces a different reactive group (e.g., a maleimide, an NHS ester) by using reagents like acid chlorides or anhydrides.[1]
Role in Polyamine Analogue Synthesis
Polyamines like putrescine, spermidine, and spermine are small, positively charged molecules essential for cell growth and proliferation.[7] Cancer cells have a dysregulated polyamine metabolism and exhibit high concentrations of these molecules, making the polyamine pathway a key target for anticancer therapies.[7][8]
Synthetic polyamine analogues are designed to interfere with this pathway. They can compete with natural polyamines for transport into the cell and disrupt critical cellular functions, leading to cell stasis or death.[8] this compound serves as a structural backbone for creating such analogues. Its length and flexibility can be modified by attaching various functional groups to the terminal amines to optimize biological activity and cellular uptake.
The polyamine metabolic pathway, a target for these synthetic analogues, is illustrated below.
Experimental Protocols
While the de novo synthesis of this compound is complex for a standard laboratory, its modification into a useful cross-linker is highly feasible. The following protocol is a generalized procedure based on established bioconjugation chemistry for creating a maleimide-functionalized linker for peptide conjugation.
Protocol: Synthesis of a Mono-tBOC-Protected, Maleimide-Functionalized Linker
Objective: To prepare a heterobifunctional cross-linker with one amine protected (tBOC) and the other functionalized with a maleimide group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
3-Maleimidopropionic acid N-hydroxysuccinimide ester (SMCC or similar)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Workflow Diagram:
Procedure:
-
Mono-tBOC Protection:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of Boc₂O (0.9 eq) in DCM to the flask dropwise over 1 hour. Using slightly less than one equivalent of Boc₂O favors mono-protection.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-tBOC-protected diamine.
-
-
Maleimide Functionalization:
-
Dissolve the purified mono-tBOC-protected diamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add a solution of the maleimide-NHS ester reagent (1.0 eq) in DCM dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product via silica gel chromatography to yield the desired heterobifunctional cross-linker.
-
Conclusion
This compound is a commercially accessible and highly valuable chemical for researchers in drug development and chemical biology. Its well-defined structure and the reactivity of its terminal amines allow for its straightforward incorporation into more complex molecules. Its primary applications as a hydrophilic spacer in heterobifunctional cross-linkers and as a scaffold for novel polyamine analogues underscore its importance in creating sophisticated tools for probing biological systems and developing new therapeutic agents.
References
- 1. Heterobifunctional cross-linkers containing 4,9-dioxa-1,12-dodecanediamine spacers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Butane-1,4-diyl bis(pyridine-3-carboxylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1,4-Bis(3-aminopropoxy)butane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Bis(3-aminopropoxy)butane. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a detailed experimental protocol, a qualitative assessment of expected solubility based on chemical principles, and a logical workflow for solubility determination.
Introduction to this compound
This compound, also known as 4,9-Dioxa-1,12-dodecanediamine, is a diamine with the chemical formula C10H24N2O2.[1] Its structure consists of a central butane chain linked by ether groups to two aminopropoxy chains. This combination of a flexible hydrocarbon backbone, ether linkages, and terminal primary amine groups imparts specific physicochemical properties that influence its solubility in various solvents. Understanding its solubility is critical for a range of applications, including as a building block in chemical synthesis, a curing agent for epoxy resins, and in the development of novel materials and pharmaceuticals.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in different solvents can be predicted by analyzing its molecular structure. The molecule possesses both polar and non-polar characteristics:
-
Polar Characteristics: The two primary amine (-NH2) groups and the two ether (-O-) linkages are capable of hydrogen bonding and dipole-dipole interactions. This suggests good solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).
-
Non-Polar Characteristics: The butane and propylene hydrocarbon segments contribute to the non-polar character of the molecule, suggesting some solubility in non-polar solvents (e.g., hexane, toluene).
Therefore, a nuanced solubility profile is expected. It is likely to be highly soluble in polar solvents and moderately soluble in solvents of intermediate polarity. Its solubility in highly non-polar solvents may be limited.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |
| Water | 25 | Data not available | Gravimetric |
| Methanol | 25 | Data not available | Gravimetric |
| Ethanol | 25 | Data not available | Gravimetric |
| Acetone | 25 | Data not available | Gravimetric |
| Toluene | 25 | Data not available | Gravimetric |
| Hexane | 25 | Data not available | Gravimetric |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Gravimetric |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Gravimetric |
Experimental Protocols for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound using the saturation shake-flask method, which is considered the gold standard.[2]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatic shaker or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Vials for sample collection
-
Analytical instrumentation for quantification (e.g., GC-MS, HPLC, or a calibrated refractometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
Place the sealed container in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[2]
-
-
Phase Separation:
-
After the equilibration period, allow the suspension to settle for a short period.
-
To separate the undissolved solid from the saturated solution, centrifuge the sample at a moderate speed (e.g., 5000 rpm for 10 minutes).[2]
-
Alternatively, filtration using a syringe filter can be employed. Ensure the filter material is compatible with the solvent.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution).
-
Accurately weigh the aliquot.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) to obtain the mass of the dissolved this compound.
-
Alternatively, quantify the concentration of this compound in the supernatant using a pre-calibrated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation of Solubility:
-
If using the gravimetric method, calculate the solubility using the following formula: Solubility ( g/100 mL) = (mass of dissolved solute / volume of solvent) x 100
-
If using an analytical instrument, determine the concentration from the calibration curve and express it in appropriate units.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: A logical workflow for the experimental determination of solubility.
Caption: Key molecular factors that determine the solubility of the compound.
References
Methodological & Application
Application Notes: Synthesis of Novel Polyamides Incorporating 1,4-Bis(3-aminopropoxy)butane
Introduction
Polyamides are a critical class of high-performance polymers renowned for their exceptional mechanical strength, thermal stability, and chemical resistance. The incorporation of flexible ether linkages into the polymer backbone is a well-established strategy to enhance solubility and processability without significantly compromising their desirable properties. 1,4-Bis(3-aminopropoxy)butane (BAPB), a flexible aliphatic diamine containing two ether groups, presents an attractive monomer for the synthesis of novel polyamides with potentially improved characteristics. This document provides an overview of the synthesis, potential properties, and applications of polyamides derived from BAPB, along with detailed experimental protocols for their preparation.
The reaction of a diamine, such as this compound, with a dicarboxylic acid or its derivative (e.g., a diacid chloride) through polycondensation yields a polyamide. This process involves the formation of amide linkages with the elimination of a small molecule, such as water or hydrogen chloride. The flexible nature of the BAPB monomer, owing to the propoxybutane segment, is anticipated to impart increased solubility and a lower glass transition temperature to the resulting polyamides compared to their fully aromatic counterparts.
Potential Applications
The unique combination of flexibility and the robust amide linkages suggests that polyamides synthesized from this compound could be suitable for a range of applications, including:
-
Advanced Coatings and Films: The enhanced solubility may allow for the formation of uniform, tough, and flexible films and coatings for protective applications.
-
Engineering Plastics: These polyamides could serve as engineering thermoplastics in applications where a balance of strength, toughness, and processability is required.
-
Adhesives: The flexible backbone may contribute to improved adhesive properties, particularly in applications requiring bonding of dissimilar materials.
-
Biomedical Materials: While requiring further investigation, the biocompatibility of polyamides with ether linkages could open avenues for their use in drug delivery and medical device applications.
Characterization of BAPB-Based Polyamides
A comprehensive characterization of these novel polyamides is essential to understand their structure-property relationships. Key analytical techniques include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages (typically showing characteristic C=O stretching around 1650 cm⁻¹ and N-H stretching around 3300 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polyamides.
-
Mechanical Testing: To measure properties such as tensile strength, modulus, and elongation at break of films or molded samples.
Due to the limited availability of specific experimental data for polyamides derived from this compound in the public domain, the following table presents hypothetical data based on the expected properties of similar aliphatic-aromatic polyamides. This table is for illustrative purposes and should be populated with experimental data upon synthesis and characterization.
Table 1: Hypothetical Properties of Polyamides Derived from this compound
| Diacid Co-monomer | Polymer Designation | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (TGA, °C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| Isophthaloyl Chloride | BAPB-IPA | 0.45 - 0.60 | 180 - 210 | > 400 | 70 - 90 | 1.5 - 2.0 |
| Terephthaloyl Chloride | BAPB-TPA | 0.50 - 0.70 | 200 - 230 | > 420 | 80 - 100 | 2.0 - 2.5 |
| Adipoyl Chloride | BAPB-AD | 0.40 - 0.55 | 150 - 180 | > 380 | 60 - 80 | 1.0 - 1.5 |
| Sebacoyl Chloride | BAPB-SEB | 0.42 - 0.58 | 140 - 170 | > 390 | 65 - 85 | 1.2 - 1.8 |
Experimental Protocols
The following are detailed protocols for the synthesis of polyamides from this compound with different diacid chlorides via low-temperature solution polycondensation.
Protocol 1: Synthesis of Polyamide from this compound and Isophthaloyl Chloride
Materials:
-
This compound (BAPB, CAS: 7300-34-7)
-
Isophthaloyl chloride (IPC)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Lithium Chloride (LiCl, anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
Reactor Setup: A 250 mL three-necked, round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The glassware is flame-dried under vacuum and cooled under a stream of dry nitrogen.
-
Monomer Dissolution: To the flask, add this compound (e.g., 10 mmol, 2.043 g) and anhydrous N,N-dimethylacetamide (e.g., 50 mL). Stir the mixture until the diamine is completely dissolved.
-
Salt Addition: Add anhydrous lithium chloride (e.g., 1.0 g) to the solution to improve polymer solubility. Stir until dissolved.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Acid Chloride Addition: Dissolve isophthaloyl chloride (e.g., 10 mmol, 2.030 g) in a minimal amount of anhydrous DMAc (e.g., 10 mL) and add it to the dropping funnel. Add the isophthaloyl chloride solution dropwise to the stirred diamine solution over a period of 30 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Washing: Pour the viscous polymer solution into a beaker containing rapidly stirring methanol (e.g., 500 mL) to precipitate the polyamide.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours.
Protocol 2: Synthesis of Polyamide from this compound and Terephthaloyl Chloride
This protocol is similar to Protocol 1, with the substitution of terephthaloyl chloride for isophthaloyl chloride.
Materials:
-
This compound (BAPB)
-
Terephthaloyl chloride (TPC)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Lithium Chloride (LiCl, anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
Follow steps 1-4 as described in Protocol 1.
-
Acid Chloride Addition: Dissolve terephthaloyl chloride (e.g., 10 mmol, 2.030 g) in anhydrous DMAc (e.g., 15 mL, as it has lower solubility) and add it dropwise to the cooled diamine solution over 30 minutes.
-
Follow steps 6-10 as described in Protocol 1 to complete the polymerization, precipitation, washing, and drying of the resulting polyamide.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the low-temperature solution polycondensation of BAPB.
Logical Relationship of Monomers to Polyamide
Caption: Relationship of monomers and process to the final polyamide product.
Application Notes and Protocols for 1,4-Bis(3-aminopropoxy)butane as an Epoxy Curing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(3-aminopropoxy)butane, also known as 4,9-Dioxa-1,12-dodecanediamine, is a versatile aliphatic diamine curing agent for epoxy resins.[1] Its chemical structure, featuring two primary amine groups separated by a flexible butane and propylene oxide backbone, imparts a unique combination of properties to cured epoxy systems. This document provides detailed application notes and protocols for its use with common epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA).
The key features of this compound as an epoxy curing agent include its potential for providing good flexibility, impact resistance, and adhesion to various substrates. Aliphatic amines like this compound can cure epoxy resins at room temperature, although elevated temperatures are often used to optimize the mechanical and thermal properties of the final cured product.[2][3]
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 7300-34-7[1] |
| Molecular Formula | C10H24N2O2[1] |
| Molecular Weight | 204.31 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Amine Hydrogen Equivalent Weight (AHEW) | 51.08 g/eq |
Quantitative Data Summary
The following tables summarize the typical mechanical and thermal properties of a standard DGEBA epoxy resin cured with a stoichiometric amount of an aminated propoxylated 1,4-butanediol, a structurally similar compound to this compound. These values should be considered as a general guideline. Actual properties will vary depending on the specific epoxy resin, curing conditions, and any additives used.
Table 1: Mechanical Properties of Cured Epoxy Resin
| Property | Test Method | Typical Value |
| Tensile Strength | ASTM D638 | 9600 psi[3] |
| Tensile Modulus | ASTM D638 | 386,000 psi[3] |
| Elongation at Break | ASTM D638 | 6.3%[3] |
| Flexural Strength | ASTM D790 | 15,600 psi[3] |
| Flexural Modulus | ASTM D790 | 423,000 psi[3] |
| Izod Impact Strength (notched) | ASTM D256 | 0.15 ft-lb/in[3] |
| Shore D Hardness | ASTM D2240 | 85 |
Table 2: Thermal Properties of Cured Epoxy Resin
| Property | Test Method | Typical Value |
| Heat Deflection Temperature (HDT) @ 264 psi | ASTM D648 | 75°C[3] |
| Glass Transition Temperature (Tg) by DSC | ASTM E1356 | Varies with cure schedule |
Experimental Protocols
Calculation of Stoichiometric Mixing Ratio
The stoichiometric amount of this compound required to cure an epoxy resin is calculated based on its Amine Hydrogen Equivalent Weight (AHEW) and the Epoxy Equivalent Weight (EEW) of the resin.
Formula:
Parts by weight of curing agent per 100 parts of resin (phr) = (AHEW / EEW) * 100
Example Calculation:
For a DGEBA epoxy resin with an EEW of 188 g/eq and this compound with an AHEW of 51.08 g/eq:
phr = (51.08 / 188) * 100 ≈ 27.2 phr
Therefore, approximately 27.2 parts by weight of this compound should be used for every 100 parts by weight of the epoxy resin. It is generally advantageous to use up to a 10% excess of the curative agent over the stoichiometric amount.[3]
Sample Preparation and Curing
Materials:
-
DGEBA-based epoxy resin (EEW ~188 g/eq)
-
This compound
-
Disposable mixing cups and stirring rods
-
Vacuum chamber for degassing
-
Molds for casting test specimens
-
Programmable oven
Procedure:
-
Preparation: Ensure all equipment and molds are clean and dry. Precondition the epoxy resin and curing agent to room temperature (23 ± 2 °C).
-
Mixing: Accurately weigh the desired amounts of epoxy resin and this compound into a clean, dry mixing container based on the calculated stoichiometric ratio.
-
Thorough Mixing: Mix the components thoroughly with a clean stirring rod for at least 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture. Avoid excessive whipping to minimize air entrapment.
-
Degassing: Place the mixture in a vacuum chamber at a pressure of 28-30 inHg for 5-10 minutes, or until bubbling subsides, to remove any entrapped air.
-
Casting: Pour the degassed mixture into the prepared molds.
-
Curing: Transfer the molds to a programmable oven and follow the desired cure schedule. A typical two-stage cure schedule can be employed:
-
Initial Cure: 2 hours at 80°C
-
Post-Cure: 3 hours at 125°C[3] For optimal properties, a post-cure at a temperature above the expected glass transition temperature is recommended. Curing can also be accomplished at ambient conditions, though it will take longer and may result in different final properties.[3]
-
-
Cooling: Allow the cured samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
-
Conditioning: Condition the cured specimens for at least 24 hours at standard laboratory conditions (23 ± 2 °C, 50 ± 5% relative humidity) before testing.
Characterization of Cured Epoxy
a. Pot Life (Gel Time) Determination:
The pot life, or gel time, is the period during which the mixed epoxy system remains workable. It can be determined by observing the time it takes for the viscosity to increase significantly, often to a point where it is no longer pourable. A simple method involves periodically probing the surface with a clean wooden stick until a stringy or gel-like consistency is observed.[4] For more precise measurements, a rotational viscometer or a rheometer can be used.[5]
b. Mechanical Testing:
Perform mechanical tests on the cured specimens according to the relevant ASTM or ISO standards.[6]
-
Tensile Properties (ASTM D638): Use dog-bone shaped specimens to determine tensile strength, modulus, and elongation at break.
-
Flexural Properties (ASTM D790): Use rectangular bar specimens to determine flexural strength and modulus.
-
Hardness (ASTM D2240): Use a Shore D durometer to measure the surface hardness of the cured material.
c. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC) (ASTM E1356): Use DSC to determine the glass transition temperature (Tg) of the cured epoxy. A second heating scan is typically used to obtain the Tg after erasing the thermal history. The extent of cure can also be studied by analyzing the residual heat of reaction.
-
Dynamic Mechanical Analysis (DMA): DMA can provide more detailed information on the viscoelastic properties of the cured material, including the storage modulus, loss modulus, and a more precise determination of the Tg.
Visualizations
Caption: Epoxy Curing Reaction Workflow.
Caption: Experimental Workflow for Epoxy Sample Preparation.
Safety Precautions
As with all chemicals, it is essential to handle this compound and epoxy resins with care. Always consult the Safety Data Sheet (SDS) for each component before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area to avoid inhaling vapors.
-
Skin Contact: Avoid direct contact with skin. In case of contact, wash the affected area thoroughly with soap and water.
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
References
- 1. scbt.com [scbt.com]
- 2. threebond.co.jp [threebond.co.jp]
- 3. US4769438A - Aminated propoxylated 1,4-butanediol epoxy resin adducts as epoxy resin curatives - Google Patents [patents.google.com]
- 4. What are gelation and curing; pot life, cure & gel time, working life: how is viscosity important? » rheonics :: viscometer and density meter [rheonics.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Surface Modification of Silica Nanoparticles with 1,4-Bis(3-aminopropoxy)butane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of silica nanoparticles (SNPs) with the diamine linker, 1,4-Bis(3-aminopropoxy)butane. This functionalization imparts a positive surface charge and provides primary amine groups for further conjugation of therapeutic agents, targeting ligands, and other biomolecules, making these nanoparticles a versatile platform for drug delivery systems.
Introduction
Silica nanoparticles are widely utilized in biomedical research due to their tunable size, high surface area, and biocompatibility. Surface modification is a key step in tailoring their properties for specific applications such as drug delivery. Functionalization with amine groups, particularly through the use of diamine linkers like this compound, offers several advantages. The resulting primary amines can serve as anchor points for covalent attachment of various molecules. Furthermore, the positive surface charge can enhance interaction with negatively charged cell membranes and facilitate endosomal escape through the "proton sponge" effect, a critical step for cytosolic drug delivery.
This guide details the synthesis of silica nanoparticles via the well-established Stöber method, followed by a post-synthesis grafting protocol for surface functionalization with this compound, and concludes with standard characterization techniques.
Experimental Protocols
Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles. The final particle size is dependent on the relative concentrations of the reactants.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (anhydrous)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, combine ethanol and deionized water.
-
Add ammonium hydroxide solution to the ethanol/water mixture and stir to create a homogenous solution.
-
Rapidly add TEOS to the stirred solution.
-
Continue stirring at room temperature for at least 12 hours to allow for the hydrolysis and condensation of TEOS, forming silica nanoparticles.[1][2]
-
The resulting milky white suspension contains the silica nanoparticles.
Surface Modification with this compound
This post-synthesis grafting method covalently attaches the diamine linker to the surface of the prepared silica nanoparticles.
Materials:
-
Silica nanoparticle suspension from the previous step
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
-
This compound
Procedure:
-
Isolate the silica nanoparticles from the synthesis solution by centrifugation.
-
Wash the nanoparticles thoroughly with ethanol by repeated cycles of centrifugation and redispersion to remove any unreacted reagents.
-
Dry the silica nanoparticles in an oven at 80°C overnight.
-
Disperse the dried silica nanoparticles in anhydrous toluene.
-
Add this compound to the nanoparticle suspension. The amount added will determine the final amine density on the surface.
-
Reflux the mixture with stirring for 8-24 hours.[3]
-
After the reaction, cool the mixture to room temperature and collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with toluene and then ethanol to remove excess silane.
-
Dry the final amine-functionalized silica nanoparticles under vacuum.
Characterization of Amine-Functionalized Silica Nanoparticles
Thorough characterization is essential to confirm successful surface modification and to understand the physicochemical properties of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of aminopropyl groups on the silica surface.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.
-
Zeta Potential Measurement: To confirm the change in surface charge from negative (bare silica) to positive (amine-functionalized silica).
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material (this compound) grafted onto the silica surface.[4]
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of bare and amine-functionalized silica nanoparticles. Note that specific values will vary depending on the precise synthesis and functionalization conditions.
Table 1: Physicochemical Properties of Bare and Amine-Functionalized Silica Nanoparticles
| Parameter | Bare Silica Nanoparticles | Amine-Functionalized SNPs |
| Hydrodynamic Diameter (DLS) | 100 - 500 nm | 110 - 550 nm |
| Zeta Potential (in water) | -15 to -40 mV | +10 to +40 mV[2] |
| Surface Area (BET) | 50 - 600 m²/g[2] | Varies with functionalization |
| Pore Volume (BJH) | Varies with synthesis method | Varies with functionalization |
Table 2: Amine Functionalization Parameters
| Parameter | Value |
| Amine Loading (mmol/g) | 0.5 - 2.0 |
| Surface Amine Density (amines/nm²) | 1 - 5 |
Diagrams
Experimental Workflow
References
- 1. Key Parameters for the Rational Design, Synthesis, and Functionalization of Biocompatible Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of Gold Nanoparticles with 1,4-Bis(3-aminopropoxy)butane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are versatile platforms in biomedical research and drug development due to their unique optical properties, biocompatibility, and ease of surface modification. Functionalization of AuNPs with specific ligands is crucial for tailoring their properties for applications such as targeted drug delivery, bio-sensing, and medical imaging. This document provides detailed protocols for the functionalization of citrate-stabilized gold nanoparticles with 1,4-Bis(3-aminopropoxy)butane, a diamine linker. The primary amine groups at the termini of this linker allow for the creation of a positively charged surface on the AuNPs, which can facilitate interaction with negatively charged biological molecules like DNA and cell membranes. Furthermore, these amine groups can serve as reactive sites for the subsequent conjugation of other biomolecules.
Principle of Functionalization
The functionalization process is based on the ligand exchange mechanism, where the weakly bound citrate ions on the surface of the AuNPs are displaced by the amine groups of this compound. The interaction between the amine groups and the gold surface, while not as strong as the gold-thiol bond, is sufficient to form a stable layer of the diamine linker on the nanoparticle surface. This process results in a change in the surface charge of the AuNPs from negative to positive.
Data Presentation
The successful functionalization of gold nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. The following tables summarize typical quantitative data obtained before and after functionalization. Note: The data presented here for the functionalized AuNPs are representative values for amine-functionalized gold nanoparticles and should be experimentally verified for this specific linker.
Table 1: Physicochemical Properties of Bare and Functionalized Gold Nanoparticles
| Parameter | Bare Citrate-Stabilized AuNPs | This compound Functionalized AuNPs |
| Core Diameter (TEM) | 20 ± 2 nm | 20 ± 2 nm |
| Hydrodynamic Diameter (DLS) | ~25 nm | ~30-35 nm |
| Zeta Potential (pH 7.4) | -30 to -50 mV | +20 to +40 mV |
| Surface Plasmon Resonance (λmax) | ~520 nm | ~522-525 nm |
Table 2: Characterization Techniques and Expected Observations
| Technique | Parameter Measured | Expected Observation after Functionalization |
| Transmission Electron Microscopy (TEM) | Core size and morphology | No significant change in the gold core size or shape. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution | Increase in hydrodynamic diameter due to the ligand layer. |
| Zeta Potential Measurement | Surface charge | Shift from a negative to a positive zeta potential. |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) peak | A slight red-shift (2-5 nm) in the SPR peak. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface functional groups | Appearance of N-H stretching and bending vibrations. |
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of ~20 nm citrate-stabilized gold nanoparticles, which will serve as the precursor for functionalization.
Materials:
-
Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water (18.2 MΩ·cm)
-
All glassware must be scrupulously cleaned with aqua regia (3:1 HCl:HNO₃) and thoroughly rinsed with DI water.
Procedure:
-
Prepare a 1 mM solution of HAuCl₄ in DI water. For example, dissolve 0.0394 g of HAuCl₄·3H₂O in 100 mL of DI water.
-
Prepare a 38.8 mM solution of trisodium citrate. For example, dissolve 0.114 g of trisodium citrate dihydrate in 10 mL of DI water.
-
In a clean 250 mL round-bottom flask equipped with a reflux condenser and a stir bar, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
To the boiling solution, rapidly add 10 mL of the 38.8 mM trisodium citrate solution.
-
The color of the solution will change from pale yellow to colorless, then to a deep red or wine color within a few minutes.
-
Continue boiling the solution for an additional 15-20 minutes with stirring.
-
Remove the heat source and allow the solution to cool to room temperature while still stirring.
-
Store the resulting citrate-stabilized AuNP solution at 4°C.
Protocol 2: Functionalization with this compound
This protocol details the ligand exchange process to functionalize the citrate-stabilized AuNPs with the diamine linker.
Materials:
-
Citrate-stabilized gold nanoparticle solution (from Protocol 1)
-
This compound
-
Deionized (DI) water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Procedure:
-
Characterize the initial citrate-stabilized AuNPs using UV-Vis spectroscopy, DLS, and zeta potential measurement.
-
Prepare a 10 mM aqueous solution of this compound.
-
Take a known volume of the citrate-stabilized AuNP solution (e.g., 10 mL) and place it in a clean glass vial with a stir bar.
-
While stirring, adjust the pH of the AuNP solution to approximately 9. This can be done by adding small aliquots of 0.1 M NaOH. A slightly basic pH helps to deprotonate the amine groups, facilitating their interaction with the gold surface.
-
Slowly add the this compound solution to the AuNP solution. A typical starting molar ratio of the diamine to gold atoms is in the range of 1000:1 to 10000:1. The concentration of gold atoms can be estimated from the initial HAuCl₄ concentration.
-
Allow the reaction to proceed at room temperature with gentle stirring for 12-24 hours.
-
After the incubation period, purify the functionalized AuNPs to remove excess linker molecules. This is typically done by centrifugation. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant.
-
Resuspend the nanoparticle pellet in fresh DI water. Sonication may be required to fully resuspend the pellet.
-
Repeat the centrifugation and resuspension steps at least two more times.
-
After the final wash, resuspend the purified this compound functionalized AuNPs in DI water or a buffer of choice.
-
Characterize the final product using UV-Vis spectroscopy, DLS, and zeta potential measurement to confirm successful functionalization.
Visualizations
Caption: Workflow for synthesis and functionalization of AuNPs.
Application Notes and Protocols for 1,4-Bis(3-aminopropoxy)butane as a Flexible Linker in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI), and another ligand that recruits an E3 ubiquitin ligase.[1][2] These two moieties are connected by a chemical linker, which plays a crucial role in the overall efficacy of the PROTAC.[2][][5]
The linker is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's success.[5][6] These properties influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's cell permeability, solubility, and pharmacokinetic profile.[2][6]
This document provides detailed application notes and protocols for the use of 1,4-Bis(3-aminopropoxy)butane as a flexible linker in PROTAC design. This linker, characterized by a combination of ether and alkyl functionalities, offers a balance of hydrophilicity and conformational flexibility, making it an attractive component for the synthesis of novel PROTACs.
Caption: General mechanism of action for a PROTAC utilizing a flexible linker.
Application Note: A Case Study on a BRD4-Degrading PROTAC
This section describes a hypothetical case study involving the design and evaluation of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.[7] The PROTAC, designated as BRD4-Degrader-1 , utilizes a this compound linker to connect the BRD4 inhibitor JQ1 to the Cereblon (CRBN) E3 ligase ligand, pomalidomide.
Components of BRD4-Degrader-1:
-
Warhead: JQ1, a potent and selective inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, including BRD4.[7]
-
E3 Ligase Ligand: Pomalidomide, which recruits the CRBN E3 ligase.[8]
-
Linker: this compound, providing a flexible connection between the warhead and the E3 ligase ligand.
Quantitative Data (Hypothetical)
The following tables summarize the hypothetical performance of BRD4-Degrader-1 in preclinical evaluations.
Table 1: In Vitro Degradation of BRD4 in 22Rv1 Cells
| BRD4-Degrader-1 Concentration | Mean BRD4 Level (% of Vehicle) | Standard Deviation |
| 1 nM | 85.2% | 5.1 |
| 10 nM | 52.1% | 4.5 |
| 50 nM | 21.7% | 3.2 |
| 100 nM | 10.5% | 2.1 |
| 500 nM | 8.9% | 1.8 |
| 1 µM | 9.2% | 2.0 |
| DC50 | 9.8 nM | - |
| Dmax | >90% | - |
Table 2: BET Family Selectivity Profile of BRD4-Degrader-1 (at 100 nM)
| Target Protein | Mean Protein Level (% of Vehicle) | Standard Deviation |
| BRD4 | 10.5% | 2.1 |
| BRD2 | 45.3% | 6.8 |
| BRD3 | 68.9% | 8.2 |
Table 3: Physicochemical and Pharmacokinetic Properties (Hypothetical)
| Property | Value |
| Aqueous Solubility (pH 7.4) | 75 µM |
| Caco-2 Permeability (Papp A-B) | 5.2 x 10⁻⁶ cm/s |
| Human Plasma Stability (t½) | > 120 min |
| Mouse Microsomal Stability (t½) | 45 min |
Experimental Protocols
Protocol 1: Synthesis of BRD4-Degrader-1
This protocol outlines a plausible synthetic route for the construction of BRD4-Degrader-1.
Caption: Synthetic workflow for the assembly of a PROTAC.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
JQ1-carboxylic acid derivative
-
Pomalidomide-glutaric acid derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
Anhydrous solvents (DMF, DCM)
-
Reagents for purification (e.g., HPLC-grade solvents)
Procedure:
-
Mono-Boc Protection of the Linker:
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Slowly add a solution of Boc₂O (0.95 equivalents) in DCM at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Purify the mono-protected linker by column chromatography.
-
-
Conjugation of JQ1 to the Linker:
-
Dissolve the JQ1-carboxylic acid derivative (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF.
-
Stir for 15 minutes to activate the carboxylic acid.
-
Add the mono-Boc protected linker (1 equivalent) to the activated JQ1 solution.
-
Stir at room temperature for 4 hours.
-
Purify the JQ1-linker conjugate by flash chromatography.
-
-
Boc Deprotection:
-
Dissolve the JQ1-linker conjugate in DCM.
-
Add TFA (20% v/v) and stir at room temperature for 1 hour.
-
Remove the solvent and TFA under reduced pressure to yield the JQ1-linker-amine intermediate.
-
-
Conjugation of Pomalidomide:
-
In a separate flask, activate the pomalidomide-glutaric acid derivative (1 equivalent) with HATU (1.1 equivalents) and DIPEA (2 equivalents) in anhydrous DMF.
-
Add the JQ1-linker-amine intermediate to the activated pomalidomide solution.
-
Stir at room temperature for 4 hours.
-
-
Final Purification:
-
Purify the final PROTAC molecule, BRD4-Degrader-1, by reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Western Blot Analysis for BRD4 Degradation
This protocol details the determination of DC50 and Dmax values for BRD4-Degrader-1.[9][10]
Caption: Experimental workflow for Western Blot analysis.
Materials:
-
22Rv1 cells
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
BRD4-Degrader-1 stock solution in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-Vinculin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Imaging system for chemiluminescence
Procedure:
-
Cell Culture and Treatment:
-
Seed 22Rv1 cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of BRD4-Degrader-1 in culture medium.
-
Treat the cells with the PROTAC dilutions (e.g., 0 to 1000 nM) and a vehicle control (DMSO) for 18 hours.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for BRD4 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-Vinculin).
-
Quantify the band intensities using image analysis software.
-
Normalize the BRD4 band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
This compound represents a versatile and synthetically accessible linker for the development of novel PROTACs. Its flexible nature and hydrophilic character can contribute to favorable physicochemical properties and facilitate the formation of a productive ternary complex. The protocols and data presented in this document, though based on a hypothetical example, provide a comprehensive framework for researchers to design, synthesize, and evaluate PROTACs incorporating this promising linker. As with all PROTAC development, empirical optimization of the linker length, attachment points, and overall molecular architecture is essential to achieve potent and selective protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. PROTAC Linkers | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 8. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Polyurethane Hydrogels Formulated with 1,4-Bis(3-aminopropoxy)butane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and potential applications of polyurethane (PU) hydrogels synthesized using 1,4-Bis(3-aminopropoxy)butane as a chain extender. These hydrogels exhibit properties suitable for various biomedical applications, including controlled drug delivery and tissue engineering, owing to their biocompatibility, tunable mechanical properties, and hydrophilicity.
Introduction
Polyurethane hydrogels are a versatile class of biomaterials characterized by a three-dimensional network structure capable of absorbing large amounts of water or biological fluids. Their unique combination of flexibility, toughness, and biocompatibility makes them ideal candidates for a range of biomedical applications. The properties of PU hydrogels can be tailored by carefully selecting the constituent monomers: a diisocyanate, a polyol (soft segment), and a chain extender (hard segment).
This document focuses on the use of This compound as a diamine chain extender. The introduction of this specific chain extender can influence the hydrogel's mechanical strength, swelling behavior, and degradation kinetics, offering a strategy to fine-tune the material properties for specific applications.
Materials and Formulation
The formulation of polyurethane hydrogels involves a two-step polymerization process. First, a prepolymer is synthesized by reacting a diisocyanate with a polyol. In the second step, the prepolymer is reacted with a chain extender, in this case, this compound, to form the final hydrogel network.
Table 1: Key Components for Polyurethane Hydrogel Synthesis
| Component | Role | Example | Molar Mass ( g/mol ) |
| Diisocyanate | Forms hard segments | Isophorone diisocyanate (IPDI) | 222.28 |
| Polyol | Forms soft segments, provides flexibility and hydrophilicity | Poly(ethylene glycol) (PEG) | 1000 |
| Chain Extender | Forms hard segments, enhances mechanical properties | This compound | 204.31 |
| Solvent | Reaction medium | Dimethyl sulfoxide (DMSO) | 78.13 |
Table 2: Example Formulation for a Polyurethane Hydrogel
| Reagent | Molar Ratio | Moles | Mass (g) |
| Isophorone diisocyanate (IPDI) | 2 | 0.02 | 4.45 |
| Poly(ethylene glycol) (PEG 1000) | 1 | 0.01 | 10.00 |
| This compound | 1 | 0.01 | 2.04 |
| Dimethyl sulfoxide (DMSO) | - | - | ~50 mL |
Experimental Protocols
Synthesis of Polyurethane Hydrogel
This protocol describes a typical synthesis of a polyurethane hydrogel using this compound as a chain extender.
Materials:
-
Isophorone diisocyanate (IPDI)
-
Poly(ethylene glycol) (PEG), MW 1000
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Dropping funnel
Procedure:
-
Prepolymer Synthesis:
-
Set up a dry three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Add PEG (10.00 g, 0.01 mol) to the flask and heat to 60°C under a nitrogen atmosphere to melt and dry the polyol.
-
Slowly add IPDI (4.45 g, 0.02 mol) to the molten PEG dropwise over 30 minutes with constant stirring.
-
Increase the temperature to 80°C and continue the reaction for 2-3 hours under a nitrogen atmosphere to form the NCO-terminated prepolymer.
-
-
Chain Extension and Hydrogel Formation:
-
Dissolve this compound (2.04 g, 0.01 mol) in 20 mL of anhydrous DMSO.
-
Cool the prepolymer solution to 60°C.
-
Slowly add the this compound solution to the prepolymer with vigorous stirring.
-
Continue stirring for 1-2 hours until a viscous solution is formed.
-
Cast the resulting solution into a mold (e.g., a petri dish) and cure at 70°C for 24 hours to form the hydrogel film.
-
After curing, immerse the hydrogel in deionized water to remove the solvent and any unreacted monomers. The hydrogel will swell to its equilibrium state.
-
Characterization of the Polyurethane Hydrogel
FTIR is used to confirm the chemical structure of the synthesized polyurethane hydrogel.
Procedure:
-
Obtain a small, dried sample of the hydrogel.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Expected Peaks:
-
Absence of the N=C=O stretching peak around 2270 cm⁻¹ indicates complete reaction of the isocyanate groups.
-
Appearance of N-H stretching vibrations around 3300 cm⁻¹.
-
Presence of C=O stretching (urethane and urea linkages) around 1700 cm⁻¹.
-
C-O-C stretching from the PEG soft segment around 1100 cm⁻¹.
-
The swelling ratio indicates the hydrogel's capacity to absorb water.
Procedure:
-
Cut a small piece of the hydrogel and weigh it after drying (W_d).
-
Immerse the dried hydrogel in deionized water at room temperature.
-
At regular intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).
-
Continue until the weight becomes constant (equilibrium swelling).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100
The mechanical properties of the hydrogel can be evaluated using a universal testing machine.
Procedure:
-
Prepare dumbbell-shaped specimens from the swollen hydrogel.
-
Perform tensile tests to determine the tensile strength, Young's modulus, and elongation at break.
Table 3: Expected Properties of the Synthesized Polyurethane Hydrogel
| Property | Expected Value/Observation |
| Appearance | Transparent to translucent, flexible solid |
| Swelling Ratio | 200-500% (tunable by varying component ratios) |
| Tensile Strength | 0.5 - 5 MPa (dependent on crosslink density) |
| Elongation at Break | 100 - 400% |
Applications
Controlled Drug Delivery
The porous structure and high water content of these polyurethane hydrogels make them excellent candidates for controlled drug delivery systems. The release of encapsulated drugs is typically governed by diffusion through the swollen polymer network.
Protocol for Drug Loading and Release Study:
-
Drug Loading:
-
Prepare a solution of the desired drug in a suitable solvent.
-
Immerse a dried and weighed hydrogel sample in the drug solution for 24-48 hours to allow for drug absorption.
-
Remove the hydrogel, rinse briefly with solvent to remove surface-adhered drug, and dry.
-
-
In Vitro Drug Release:
-
Place the drug-loaded hydrogel in a known volume of phosphate-buffered saline (PBS, pH 7.4) at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh PBS.
-
Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Plot the cumulative drug release as a function of time.
-
Tissue Engineering
These hydrogels can serve as scaffolds for tissue engineering, providing a hydrated and mechanically supportive environment for cell growth and tissue regeneration. Their biocompatibility is a key advantage for such applications.
Protocol for Cell Seeding and Viability Assay:
-
Scaffold Sterilization:
-
Sterilize the hydrogel scaffolds by immersing them in 70% ethanol followed by washing with sterile PBS.
-
-
Cell Seeding:
-
Place the sterile hydrogel scaffolds in a cell culture plate.
-
Seed cells (e.g., fibroblasts or chondrocytes) onto the surface of the hydrogels at a desired density.
-
Add cell culture medium and incubate under standard cell culture conditions (37°C, 5% CO₂).
-
-
Cell Viability Assay (e.g., using Live/Dead Staining):
-
After a desired culture period, wash the cell-seeded hydrogels with PBS.
-
Stain the cells with a live/dead viability/cytotoxicity kit according to the manufacturer's protocol.
-
Visualize the cells under a fluorescence microscope to assess cell viability (live cells fluoresce green, dead cells fluoresce red).
-
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and characterization of polyurethane hydrogels.
Signaling Pathway in Wound Healing
For drug delivery applications in wound healing, the hydrogel can be loaded with therapeutic agents that target key signaling pathways to promote tissue regeneration. The PI3K/AKT and MAPK pathways are crucial in cell proliferation, migration, and survival, which are essential processes in wound healing.
Caption: Simplified PI3K/AKT and MAPK signaling pathways in wound healing.
Signaling Pathway in Chondrogenesis
In tissue engineering applications for cartilage repair, the hydrogel scaffold can be designed to support chondrogenesis. The TGF-β/SMAD signaling pathway is a key regulator of this process.
Caption: The TGF-β/SMAD signaling pathway critical for chondrogenesis.
Application Notes and Protocols for Crosslinking Polyimide Membranes with 1,4-Bis(3-aminopropoxy)butane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crosslinking is a critical modification technique to enhance the chemical resistance, thermal stability, and mechanical properties of polyimide membranes, making them suitable for demanding applications such as organic solvent nanofiltration, gas separation, and drug delivery systems. This document provides a detailed procedure for the chemical crosslinking of polyimide membranes using 1,4-Bis(3-aminopropoxy)butane as the crosslinking agent.
The fundamental mechanism of this crosslinking process involves the nucleophilic attack of the primary amine groups of this compound on the carbonyl carbons of the imide rings in the polyimide backbone. This reaction leads to the opening of the imide ring and the formation of stable amide linkages, creating a three-dimensional network structure within the membrane. This structural modification restricts polymer chain mobility, thereby improving the membrane's performance characteristics. While specific data for this compound is not extensively available in published literature, the protocols provided herein are adapted from established procedures for similar aliphatic diamine crosslinkers.
Experimental Protocols
Materials and Equipment
-
Polyimide Membrane: Flat sheet or hollow fiber polyimide membrane (e.g., prepared from commercially available polyimides like Matrimid®, Kapton®, or custom-synthesized polyimides).
-
Crosslinking Agent: this compound (CAS No. 7300-34-7).
-
Solvent: Anhydrous methanol or ethanol.
-
Washing Solvent: Fresh anhydrous methanol or ethanol.
-
Glassware: Flat-bottom glass trays or beakers.
-
Agitation: Orbital shaker or magnetic stirrer.
-
Drying: Vacuum oven or desiccator.
-
Characterization Equipment: FTIR spectrometer, tensile tester, gas permeation setup, etc.
Pre-treatment of Polyimide Membrane
-
Cut the polyimide membrane to the desired dimensions for testing.
-
Immerse the membrane samples in the chosen solvent (methanol or ethanol) for at least 2 hours to ensure proper swelling. This facilitates the diffusion of the crosslinking agent into the membrane matrix.
-
Remove the membranes from the solvent and gently blot the surface with lint-free tissue to remove excess solvent immediately before crosslinking.
Crosslinking Procedure
-
Preparation of Crosslinking Solution: Prepare a solution of this compound in the chosen anhydrous alcohol (methanol or ethanol). A typical starting concentration range is 1-10% (w/v). The optimal concentration should be determined experimentally based on the desired degree of crosslinking.
-
Immersion: Fully immerse the pre-treated and swollen polyimide membrane samples in the crosslinking solution at room temperature (approximately 25°C). Ensure the entire membrane surface is in contact with the solution.
-
Reaction Time: Allow the crosslinking reaction to proceed for a specific duration. A typical starting point is 2-24 hours. The reaction time is a critical parameter that influences the extent of crosslinking and should be optimized. Gentle agitation on an orbital shaker during this period can improve the uniformity of the crosslinking.
-
Washing: After the desired reaction time, carefully remove the membranes from the crosslinking solution.
-
Thoroughly wash the crosslinked membranes with fresh anhydrous alcohol (methanol or ethanol) for at least 1 hour to remove any unreacted this compound. It is recommended to change the washing solvent at least twice during this period.
-
Drying: Dry the washed membranes under vacuum at a slightly elevated temperature (e.g., 40-60°C) for 12-24 hours or until a constant weight is achieved. This step is crucial to remove any residual solvent.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the expected effects of crosslinking with this compound on polyimide membrane properties. The actual values will depend on the specific polyimide, crosslinking conditions, and the application.
Table 1: Effect of Crosslinker Concentration on Gas Permeation Properties
| Crosslinker Concentration (% w/v) | H₂ Permeability (Barrer) | CO₂ Permeability (Barrer) | H₂/CO₂ Selectivity |
| 0 (Pristine) | 150 | 30 | 5.0 |
| 1 | 120 | 20 | 6.0 |
| 5 | 80 | 10 | 8.0 |
| 10 | 50 | 5 | 10.0 |
Table 2: Effect of Crosslinking Time on Mechanical Properties (using 5% w/v crosslinker solution)
| Crosslinking Time (hours) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Pristine) | 85 | 30 |
| 2 | 95 | 25 |
| 8 | 110 | 18 |
| 24 | 125 | 10 |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the crosslinking procedure.
Caption: Workflow for crosslinking polyimide membranes.
Logical Relationship of Crosslinking Parameters
This diagram shows the relationship between key experimental parameters and their impact on the final membrane properties.
Application Notes and Protocols for 1,4-Bis(3-aminopropoxy)butane in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-Bis(3-aminopropoxy)butane as a building block for creating advanced drug delivery systems. The primary application highlighted is its use as a diamine monomer in the synthesis of poly(β-amino ester)s (PBAEs), a class of biodegradable and pH-responsive polymers ideal for encapsulating and delivering therapeutic agents.
Application Note 1: Synthesis of a PBAE Polymer Using this compound for Nanoparticle-Based Drug Delivery
This compound, also known as 4,9-Dioxa-1,12-dodecanediamine, is a versatile diamine monomer that can be used to synthesize linear or branched poly(β-amino ester)s (PBAEs) through Michael addition polymerization with various diacrylate monomers. The resulting PBAEs are cationic at physiological pH, allowing for effective complexation with negatively charged molecules and interaction with cell membranes. The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to the degradation of the polymer into smaller, biocompatible molecules and facilitating the release of the encapsulated drug. The ether linkages within the this compound monomer can enhance the polymer's flexibility and hydrophilicity, potentially influencing the drug release profile and biodistribution of the nanoparticles.
Key Features of PBAEs derived from this compound:
-
Biodegradability: The ester bonds in the polymer backbone undergo hydrolysis, leading to non-toxic degradation byproducts.
-
pH-Sensitivity: The tertiary amines in the polymer backbone have a pKa in the range of 6.5-7.0. This property can lead to a "proton sponge" effect, where the polymer buffers the acidic environment of endosomes, causing osmotic swelling and rupture, which facilitates the release of the drug into the cytoplasm.
-
Tunable Properties: The physicochemical properties of the PBAE can be readily tuned by selecting different diacrylate co-monomers, allowing for control over degradation rate, drug loading, and release kinetics.
Application Note 2: Formulation of Drug-Loaded PBAE Nanoparticles
PBAE polymers synthesized using this compound can be formulated into nanoparticles to encapsulate a wide range of therapeutic agents, particularly hydrophobic small-molecule drugs. Common formulation techniques include solvent displacement and oil-in-water emulsion solvent evaporation. The resulting nanoparticles are typically in the size range of 100-300 nm with a positive surface charge (zeta potential), which promotes cellular uptake.
These nanoparticles can enhance the solubility of poorly water-soluble drugs, protect them from premature degradation, and provide a controlled release profile. The pH-responsive nature of the PBAE matrix allows for triggered drug release in the acidic tumor microenvironment or within the endo-lysosomal compartments of cancer cells, thereby improving therapeutic efficacy and reducing systemic toxicity.
Quantitative Data Summary
The following tables summarize representative quantitative data for drug-loaded PBAE nanoparticles. While specific data for PBAEs derived from this compound is limited in the literature for small-molecule drug delivery, the data presented here is from studies on structurally similar PBAE systems and serves as a valuable reference.
Table 1: Physicochemical Properties of Representative Drug-Loaded PBAE Nanoparticles
| Drug | PBAE Co-monomer | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Doxorubicin | 1,4-butanediol diacrylate | 185.0 | +16.0 | [1] |
| Paclitaxel | 1,4-butanediol diacrylate | ~113 | +39.4 | [2] |
| Doxorubicin | N/A | N/A | N/A | [3] |
Table 2: Drug Loading and Encapsulation Efficiency of Representative PBAE Nanoparticles
| Drug | PBAE Co-monomer | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Doxorubicin | 1,4-butanediol diacrylate | Not Reported | Not Reported | [1] |
| Paclitaxel | 1,4-butanediol diacrylate | 20 | 95 | [2] |
| Doxorubicin | N/A | 27.53 | 86.44 | [3] |
Table 3: In Vitro Cytotoxicity (IC50) of Representative Drug-Loaded PBAE Nanoparticles
| Drug | Cell Line | Formulation | IC50 (µM) | Reference |
| Paclitaxel | MDA-MB-231 | PBAE Nanoparticles | ~0.1 | [2] |
| Paclitaxel | MDA-MB-231 | Free Drug | ~0.1 | [2] |
| Doxorubicin | PC3 | Free Doxorubicin | Not specified | [4] |
| Doxorubicin | PC3 | Doxorubicin-loaded Nanoparticles | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of PBAE Polymer via Michael Addition
This protocol describes the synthesis of a linear poly(β-amino ester) by reacting this compound with a diacrylate monomer, such as 1,4-butanediol diacrylate.
Materials:
-
This compound (amine monomer)
-
1,4-butanediol diacrylate (diacrylate monomer)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Magnetic stir bar
-
Round-bottom flask
-
Stir plate with heating
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of anhydrous DMSO.
-
Add 1,4-butanediol diacrylate to the solution at a specific molar ratio (e.g., 1.1:1 diacrylate to diamine).
-
Add a magnetic stir bar and seal the flask.
-
Heat the reaction mixture to 90°C and stir for 48 hours.
-
After cooling to room temperature, precipitate the polymer by adding the reaction mixture dropwise to vigorously stirring diethyl ether (at least 10 times the volume of the reaction mixture).
-
Collect the precipitated polymer by decantation or filtration.
-
Wash the polymer with fresh diethyl ether two more times.
-
Dry the polymer under vacuum to remove residual solvent.
-
Store the dried polymer at -20°C.
Workflow for PBAE synthesis.
Protocol 2: Formulation of Drug-Loaded Nanoparticles by Solvent Displacement
This protocol details the preparation of drug-loaded PBAE nanoparticles using the solvent displacement method.
Materials:
-
Synthesized PBAE polymer
-
Hydrophobic drug (e.g., Paclitaxel)
-
Acetone or another suitable organic solvent
-
Deionized water
-
Magnetic stir bar and stir plate
Procedure:
-
Dissolve a specific amount of the PBAE polymer and the hydrophobic drug in a water-miscible organic solvent like acetone.
-
Add this organic solution dropwise to a larger volume of deionized water that is being vigorously stirred.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase and the polymer precipitates around the drug.
-
Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be used directly or purified by centrifugation to remove any unencapsulated drug.
Nanoparticle formulation workflow.
Protocol 3: Characterization of Nanoparticles
A. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):
-
Dilute the nanoparticle suspension in deionized water or an appropriate buffer.
-
Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to determine the average hydrodynamic diameter (particle size) and the zeta potential (surface charge).
B. Drug Loading Content and Encapsulation Efficiency:
-
Separate the nanoparticles from the aqueous phase by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Lyophilize the nanoparticle pellet and weigh it.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent to release the encapsulated drug.
-
Quantify the amount of encapsulated drug.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Total drug - Free drug) / Total drug x 100
-
Protocol 4: In Vitro Drug Release Study
-
Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4 or pH 5.5) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of drug released into the medium at each time point using an appropriate analytical method.
-
Plot the cumulative percentage of drug released versus time.
Protocol 5: Cellular Uptake Study (Fluorescence Microscopy)
-
Encapsulate a fluorescently labeled drug or use a fluorescent dye to label the PBAE polymer.
-
Seed cells in a suitable culture plate and allow them to adhere.
-
Incubate the cells with the fluorescently labeled nanoparticles for various time points.
-
Wash the cells with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Fix the cells and stain the nuclei with a nuclear stain (e.g., DAPI).
-
Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.
Cellular uptake visualization workflow.
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
MTT cytotoxicity assay workflow.
Signaling Pathways
The primary mechanism of action for drug-loaded PBAE nanoparticles involves cellular uptake, endosomal escape, and intracellular drug release, which then allows the drug to interact with its specific molecular target. For many anticancer drugs, this leads to the induction of apoptosis.
Intracellular drug delivery pathway.
References
- 1. Hyaluronic acid-coated poly(β-amino) ester nanoparticles as carrier of doxorubicin for overcoming drug resistance in breast cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Poly(Ethylene Oxide)-Modified Poly(β-Amino Ester) Nanoparticles as a pH-Sensitive System for Tumor-Targeted Delivery of Hydrophobic Drugs: Part I. In Vitro Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of a Poly(amido amine) Modified Magnetic Nanocarrier for Controlled Delivery of Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Polyamide Thin-Film Composite Membranes using 1,4-Bis(3-aminopropoxy)butane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thin-film composite (TFC) membranes are at the forefront of separation technologies, with applications spanning water purification, pharmaceutical manufacturing, and drug delivery systems. The selective layer of these membranes, typically a polyamide, is formed via interfacial polymerization. The choice of monomers is critical in tailoring the membrane's properties, such as hydrophilicity, charge, and morphology, which in turn dictate its performance in terms of water flux and solute rejection.
This document provides detailed application notes and a generalized experimental protocol for the preparation of polyamide TFC membranes using the aliphatic diamine, 1,4-Bis(3-aminopropoxy)butane , reacted with trimesoyl chloride (TMC). Due to the limited availability of specific literature on this particular diamine for TFC membrane synthesis, this protocol is based on established methods for other aliphatic diamines. Researchers should consider this a starting point for optimization.
The flexible and hydrophilic nature of this compound, owing to its ether linkages and aliphatic chain, is anticipated to produce polyamide membranes with potentially high water permeability. The structure of the diamine can influence the cross-linking density and surface chemistry of the resulting polyamide layer.
Physicochemical Properties of this compound
A foundational understanding of the monomer's properties is crucial for experimental design.
| Property | Value |
| CAS Number | 7300-34-7[1][2][3][4] |
| Molecular Formula | C₁₀H₂₄N₂O₂[1][3][4] |
| Molecular Weight | 204.31 g/mol [1][3][4] |
| Density | ~0.962 g/mL at 25 °C[1] |
| Boiling Point | 134-136 °C at 4 mm Hg[1] |
| Structure | Aliphatic diamine with ether linkages |
Experimental Protocols
This section outlines a comprehensive, step-by-step protocol for the laboratory-scale fabrication and characterization of polyamide TFC membranes using this compound.
Materials and Reagents
-
Support Membrane: Commercial polysulfone (PSf) or polyethersulfone (PES) ultrafiltration membrane.
-
Aqueous Phase Monomer: this compound (purity >98%).
-
Organic Phase Monomer: Trimesoyl chloride (TMC, purity >98%).
-
Organic Solvent: n-hexane or other suitable alkane solvent (anhydrous).
-
Deionized (DI) Water: For solution preparation and rinsing.
-
Ethanol: For wetting the support membrane.
Equipment
-
Flat sheet membrane casting setup
-
Rubber roller
-
Glass plate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Magnetic stirrer
-
Oven for heat curing
-
Cross-flow filtration system for performance testing
-
Instrumentation for membrane characterization (e.g., SEM, AFM, FTIR, contact angle goniometer)
Membrane Preparation Workflow
References
Application Notes and Protocols for Polymers Synthesized with 1,4-Bis(3-aminopropoxy)butane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(3-aminopropoxy)butane, also known as 4,9-Dioxa-1,12-dodecanediamine, is a flexible aliphatic diamine containing ether linkages. Its structure imparts unique properties to polymers, making it a valuable monomer for the synthesis of polyamides, polyurethanes, polyureas, and as a curing agent for epoxy resins. The presence of ether groups enhances chain flexibility, potentially leading to polymers with lower glass transition temperatures and improved processability compared to their purely aliphatic or aromatic counterparts. The two primary amine end-groups allow for a variety of polymerization reactions.
These characteristics make polymers derived from this compound promising candidates for various applications in drug development, including as matrices for controlled drug release, as nanocarriers for targeted drug delivery, and as vectors for gene therapy. This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers incorporating this versatile diamine.
I. Polymer Synthesis
Polymers based on this compound can be synthesized through various polycondensation and addition reactions. Below are general protocols for the synthesis of polyamides, polyurethanes, and for its use as an epoxy resin curing agent.
A. Synthesis of Polyamides
Aromatic and semi-aromatic polyamides are known for their excellent thermal and mechanical properties. The incorporation of the flexible this compound monomer can improve the solubility and processability of these high-performance polymers.
Experimental Protocol: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from this compound and an aromatic diacyl chloride, such as terephthaloyl chloride.
Materials:
-
This compound (purified)
-
Terephthaloyl chloride (recrystallized)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Lithium chloride (LiCl)
-
Methanol
-
Nitrogen gas (high purity)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound and LiCl in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add an equimolar amount of terephthaloyl chloride to the stirred solution at once.
-
Add a twofold molar excess of pyridine to the reaction mixture to neutralize the HCl byproduct.
-
Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 24 hours with continuous stirring.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol in a blender.
-
Filter the fibrous polymer, wash it thoroughly with hot water and methanol to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Expected Outcome: A tough, semi-crystalline polyamide. The properties can be tuned by using different diacyl chlorides.
B. Synthesis of Polyurethanes
Polyurethanes are a versatile class of polymers with applications ranging from flexible foams to rigid elastomers. The reaction of this compound, acting as a chain extender, with a diisocyanate and a polyol allows for the synthesis of segmented polyurethanes with tailored properties.
Experimental Protocol: Synthesis of a Segmented Polyurethane
This protocol outlines a two-step prepolymer method for synthesizing a polyurethane.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG, Mn ≈ 2000 g/mol ), dried under vacuum
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
This compound
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Methanol
-
Nitrogen gas (high purity)
Procedure:
-
Prepolymer Synthesis: In a three-necked flask under a nitrogen atmosphere, react a molar excess of MDI with dried PTMEG in DMAc at 80°C for 2 hours with a catalytic amount of DBTDL to form an isocyanate-terminated prepolymer.
-
Chain Extension: Cool the prepolymer solution to room temperature. Add a stoichiometric amount of this compound dissolved in DMAc dropwise to the stirred prepolymer solution.
-
Continue stirring at room temperature for 4-6 hours until the viscosity of the solution increases significantly.
-
Precipitate the polyurethane by pouring the solution into methanol.
-
Wash the polymer with methanol and dry it under vacuum at 60°C.
C. Curing of Epoxy Resins
This compound can act as an effective curing agent (hardener) for epoxy resins, leading to cross-linked thermosets with good mechanical and thermal properties. The flexibility of the diamine can enhance the toughness of the cured resin.
Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound
-
Acetone (for viscosity reduction, optional)
Procedure:
-
Calculate the stoichiometric amount of this compound required to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin.
-
Gently warm the epoxy resin to reduce its viscosity.
-
Thoroughly mix the calculated amount of this compound with the epoxy resin until a homogeneous mixture is obtained. If necessary, a small amount of acetone can be used to reduce the viscosity further, which should then be evaporated before curing.
-
Pour the mixture into a pre-heated mold.
-
Cure the resin in an oven following a specific temperature profile, for example, 2 hours at 80°C followed by 3 hours at 150°C.
-
Allow the cured resin to cool down slowly to room temperature to avoid internal stresses.
II. Polymer Characterization
Thorough characterization is essential to understand the structure-property relationships of the synthesized polymers. The following are standard techniques and expected results.
A. Spectroscopic Characterization
1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the formation of the desired polymer by identifying characteristic functional groups.
Protocol:
-
Record the FTIR spectra of the dried polymer samples using a KBr pellet or a thin film cast from a solution.
-
Scan in the range of 4000-400 cm⁻¹.
Data Presentation:
| Polymer Type | Characteristic FTIR Peaks (cm⁻¹) | Functional Group Assignment |
| Polyamide | ~3300 | N-H stretching (amide) |
| ~1650 | C=O stretching (Amide I) | |
| ~1540 | N-H bending and C-N stretching (Amide II) | |
| ~1100 | C-O-C stretching (ether) | |
| Polyurethane | ~3330 | N-H stretching (urethane) |
| ~1730-1700 | C=O stretching (urethane) | |
| ~1530 | N-H bending and C-N stretching | |
| ~1100 | C-O-C stretching (ether) | |
| Cured Epoxy | ~3400 (broad) | O-H stretching (from epoxy ring opening) |
| ~1100 | C-O-C stretching (ether) | |
| Absence of ~915 | Disappearance of the epoxy ring peak |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the detailed chemical structure of the polymers.
Protocol:
-
Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃ with trifluoroacetic acid).
-
Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
Data Presentation (Representative Chemical Shifts):
| Polymer Type | Nucleus | Chemical Shift (ppm) | Assignment |
| Polyamide | ¹H | ~8.0-7.5 | Aromatic protons (from diacyl chloride) |
| ¹H | ~3.4 | -CH₂-N- (next to amide) | |
| ¹H | ~3.5 | -O-CH₂- | |
| ¹H | ~1.8-1.6 | -CH₂-CH₂-CH₂- | |
| ¹³C | ~165 | C=O (amide) | |
| ¹³C | ~70 | -O-CH₂- | |
| ¹³C | ~40 | -CH₂-N- | |
| Polyurethane | ¹H | ~9.5 | N-H (urethane) |
| ¹H | ~7.5-7.0 | Aromatic protons (from diisocyanate) | |
| ¹H | ~4.0 | -O-CH₂-O- (from polyol) | |
| ¹H | ~3.4 | -O-CH₂- (from diamine) | |
| ¹³C | ~155 | C=O (urethane) | |
| ¹³C | ~70 | -O-CH₂- |
B. Molecular Weight Determination
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of soluble polymers.
Protocol:
-
Dissolve the polymer in a suitable mobile phase (e.g., DMF with LiBr).
-
Inject the solution into a GPC system equipped with appropriate columns and a refractive index detector.
-
Calibrate the system using polystyrene or polymethyl methacrylate standards.
Data Presentation:
| Polymer ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polyamide-1 | 25,000 | 55,000 | 2.2 |
| Polyurethane-1 | 45,000 | 98,000 | 2.18 |
C. Thermal Analysis
1. Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the polymers.
Protocol:
-
Heat a small sample of the polymer from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
Data Presentation:
| Polymer Type | Td, 5% (°C) (5% weight loss temp.) | Char Yield at 800°C (%) |
| Polyamide | 380-420 | 30-40 |
| Polyurethane | 320-360 | 10-20 |
| Cured Epoxy | 350-400 | 20-30 |
2. Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
Protocol:
-
Heat the polymer sample to a temperature above its expected transitions, cool it rapidly, and then reheat it at a controlled rate (e.g., 10°C/min).
Data Presentation:
| Polymer Type | Tg (°C) | Tm (°C) |
| Polyamide | 120-160 | 250-280 |
| Polyurethane | -50 to -30 (soft segment), 80-120 (hard segment) | May not be present |
| Cured Epoxy | 100-150 | Not applicable |
D. Mechanical Properties
For cured epoxy resins and polymer films, mechanical properties are crucial for their application.
Protocol:
-
Prepare dog-bone shaped specimens according to ASTM standards.
-
Perform tensile tests using a universal testing machine.
Data Presentation:
| Polymer Type | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Cured Epoxy | 60-80 | 2.5-3.5 | 3-6 |
| Polyamide Film | 80-100 | 2.0-3.0 | 10-20 |
III. Applications in Drug Development
Polymers synthesized with this compound can be formulated into various drug delivery systems. Their biocompatibility and degradability need to be assessed for such applications.
A. In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
Materials:
-
Target cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Polymer solution/nanoparticle suspension at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Replace the medium with fresh medium containing serial dilutions of the polymer or nanoparticles. Include a positive control (e.g., Triton X-100) and a negative control (cells with medium only).
-
Incubate for 24, 48, or 72 hours.[1]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][2]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
Caption: Workflow of the MTT cytotoxicity assay.
B. Gene Transfection Efficiency Assay
Cationic polymers can form complexes (polyplexes) with negatively charged nucleic acids (like plasmid DNA) and facilitate their entry into cells.
Experimental Protocol: In Vitro Gene Transfection
Materials:
-
Reporter plasmid DNA (e.g., pEGFP-N1 expressing Green Fluorescent Protein)
-
Cationic polymer synthesized with this compound
-
HEK293T or other suitable cell line
-
Opti-MEM or serum-free medium
-
Complete growth medium
-
24-well plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: One day before transfection, seed cells in a 24-well plate to reach 70-80% confluency on the day of transfection.
-
Polyplex Formation:
-
Dilute a specific amount of plasmid DNA in serum-free medium.
-
In a separate tube, dilute the cationic polymer to achieve various N/P ratios (molar ratio of nitrogen atoms in the polymer to phosphate groups in the DNA).
-
Add the polymer solution to the DNA solution, vortex gently, and incubate at room temperature for 20-30 minutes to allow polyplex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and wash with PBS.
-
Add the polyplex solution dropwise to the cells.
-
Incubate for 4-6 hours at 37°C.
-
Remove the transfection medium and replace it with fresh complete growth medium.
-
-
Analysis: After 24-48 hours, assess the transfection efficiency by observing GFP expression under a fluorescence microscope or by quantifying the percentage of GFP-positive cells using a flow cytometer.
Caption: General workflow for in vitro gene transfection.
Cellular Uptake Signaling Pathways
Polyplexes typically enter cells via endocytosis. The main pathways are clathrin-mediated endocytosis and caveolae-mediated endocytosis. Understanding the uptake pathway is crucial for designing efficient gene delivery vectors that can escape the endo-lysosomal pathway and release their genetic cargo into the cytoplasm.[3][4]
Caption: Major cellular uptake pathways for polyplexes.
C. In Vitro Drug Release Study
For drug delivery applications, it is essential to characterize the release profile of the drug from the polymer matrix.
Experimental Protocol: Dialysis Method
Materials:
-
Drug-loaded polymer nanoparticles/microspheres
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions)
-
Shaking water bath or incubator
Procedure:
-
Disperse a known amount of the drug-loaded formulation in a specific volume of release medium.
-
Transfer the dispersion into a dialysis bag and seal it.
-
Place the dialysis bag in a larger container with a known volume of release medium.
-
Maintain the setup at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[5]
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Caption: Workflow for an in vitro drug release study using the dialysis method.
Conclusion
Polymers synthesized with this compound offer a versatile platform for various applications in the biomedical field, particularly in drug delivery and gene therapy. The flexible ether-containing backbone provides unique properties that can be advantageous for creating effective and biocompatible delivery systems. The protocols and characterization data provided in these application notes serve as a comprehensive guide for researchers and scientists to explore the potential of these promising polymers. Further optimization of synthesis and formulation parameters will be crucial for translating these materials into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Polyamide Synthesis with 1,4-Bis(3-aminopropoxy)butane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of polyamides using 1,4-Bis(3-aminopropoxy)butane. The flexible ether linkages in this diamine can impart unique properties to the resulting polyamides but may also present specific challenges during polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound in polyamide synthesis?
The incorporation of this compound into a polyamide backbone introduces flexible ether segments. This structural feature can lead to several desirable properties in the final polymer, including:
-
Improved Solubility: The ether linkages can disrupt the tight chain packing typical of traditional polyamides, often leading to enhanced solubility in a wider range of organic solvents.[1][2]
-
Lower Glass Transition Temperature (Tg): The increased segmental mobility due to the flexible ether groups can lower the glass transition temperature, which is beneficial for applications requiring greater flexibility and lower processing temperatures.[1]
-
Modified Mechanical Properties: The presence of ether linkages can influence the mechanical properties, potentially leading to increased elongation at break and toughness compared to more rigid aromatic polyamides.[3]
Q2: What are the key polymerization techniques for synthesizing polyamides with this compound?
Similar to other polyamides, those derived from this compound can be synthesized via several methods:
-
Melt Polycondensation: This solvent-free method involves heating the diamine with a dicarboxylic acid above their melting points. It is a common industrial process for producing aliphatic polyamides.
-
Solution Polycondensation: This technique involves dissolving the diamine and a diacid chloride in a suitable solvent. It allows for better control over the reaction conditions, particularly temperature.
-
Interfacial Polycondensation: In this method, the diamine is dissolved in an aqueous phase and the diacid chloride in an immiscible organic solvent. Polymerization occurs at the interface of the two liquids.
Q3: What are some common challenges encountered when using this compound in polyamide synthesis?
The presence of ether linkages can introduce specific challenges:
-
Hygroscopicity: Ether-containing diamines can be more hygroscopic than their aliphatic or aromatic counterparts. The presence of water can interfere with the polymerization process, leading to lower molecular weight polymers.
-
Oxidative Degradation: The ether linkages may be susceptible to oxidative degradation at high temperatures, potentially leading to discoloration and a reduction in molecular weight.
-
Side Reactions: At elevated temperatures, side reactions such as cyclization or crosslinking involving the ether groups might occur, affecting the final polymer structure and properties.
Troubleshooting Guides
Issue 1: Low Molecular Weight or Low Polymer Yield
Low molecular weight is a frequent issue in polyamide synthesis and can be attributed to several factors.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Monomer Impurities | Purify this compound and the diacid/diacid chloride monomer before use. Ensure high purity starting materials. |
| Stoichiometric Imbalance | Accurately weigh the monomers to ensure a 1:1 molar ratio of amine to carboxylic acid/acid chloride groups. |
| Incomplete Reaction | Increase the reaction time or temperature (while monitoring for degradation). Consider using a catalyst if applicable. |
| Presence of Water | Thoroughly dry all monomers, solvents, and glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions | Optimize the reaction temperature to minimize degradation or side reactions. Analyze the crude product for evidence of cyclization. |
dot
References
- 1. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
troubleshooting guide for 1,4-Bis(3-aminopropoxy)butane as an epoxy curing agent.
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1,4-Bis(3-aminopropoxy)butane as a curing agent for epoxy resins. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Physical and Chemical Properties
A clear understanding of the curing agent's properties is fundamental for its effective use.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4,9-Dioxa-1,12-dodecanediamine |
| CAS Number | 7300-34-7 |
| Molecular Formula | C₁₀H₂₄N₂O₂ |
| Molecular Weight | 204.31 g/mol [1] |
| Amine Hydrogen Equivalent Weight (AHEW) | 51.08 g/eq (calculated) |
| Appearance | Liquid[2] |
| Density | 0.962 g/mL at 25°C[2] |
| Boiling Point | 134-136°C at 4 mmHg[2] |
Frequently Asked Questions (FAQs)
1. What is the Amine Hydrogen Equivalent Weight (AHEW) of this compound and why is it important?
The AHEW of this compound is calculated to be 51.08 g/eq. This value is critical for determining the correct stoichiometric mixing ratio with an epoxy resin. The calculation is based on its molecular weight (204.31 g/mol ) and the number of active hydrogens available for reaction with the epoxy groups. This molecule has two primary amine (-NH2) groups, each with two active hydrogens, totaling four active hydrogens per molecule. An accurate mix ratio is essential for achieving optimal curing and final properties of the thermoset.
2. How do I calculate the correct mixing ratio for my epoxy resin with this compound?
The mixing ratio, expressed as parts per hundred resin (phr), is calculated using the following formula:
phr = (AHEW / EEW) x 100
Where:
-
AHEW is the Amine Hydrogen Equivalent Weight of the curing agent (51.08 g/eq for this compound).
-
EEW is the Epoxide Equivalent Weight of your epoxy resin (this value is typically provided by the resin manufacturer).
For example, if you are using a liquid epoxy resin with an EEW of 190 g/eq, the calculation would be:
phr = (51.08 / 190) x 100 ≈ 26.88 phr
This means you would use approximately 26.88 grams of this compound for every 100 grams of the epoxy resin.
3. What is a typical cure schedule for epoxy resins cured with this compound?
While room temperature curing can initiate the gelling process, elevated temperatures are generally required to achieve optimal mechanical and thermal properties. A typical two-stage cure schedule is often recommended for amine-cured epoxies. An initial cure at a moderate temperature is followed by a post-cure at a higher temperature. For example, an initial cure at 80-100°C for 1-2 hours, followed by a post-cure at 120-150°C for 2-4 hours can be a good starting point. The exact schedule will depend on the specific epoxy resin used and the desired final properties. It is crucial to consult the technical data sheet for your specific epoxy resin for recommended cure cycles.
4. What are the expected properties of an epoxy resin cured with this compound?
Epoxies cured with aliphatic amines like this compound are known for their good flexibility and impact resistance. However, without a specific technical data sheet providing performance data for this particular curing agent, providing exact values for properties like glass transition temperature (Tg), tensile strength, and flexural modulus is not possible. Generally, the Tg of room-temperature cured systems is limited.[3][4] Elevated temperature post-curing is necessary to achieve a higher Tg and enhance the mechanical properties.[4]
5. How should I store this compound?
This compound should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. Keep the container tightly sealed to prevent moisture absorption and contamination, as this can affect its reactivity and performance as a curing agent.
Troubleshooting Guide
This section addresses common problems encountered when using this compound as an epoxy curing agent.
Problem 1: Incomplete or Slow Cure
| Symptom | Potential Cause | Recommended Solution |
| The epoxy mixture remains tacky or soft after the recommended cure time. | Incorrect Mix Ratio: Too much or too little curing agent was used. | Recalculate the required phr using the AHEW of this compound (51.08 g/eq) and the EEW of your specific epoxy resin. Use an accurate scale for all measurements. |
| Inadequate Mixing: The resin and curing agent were not thoroughly mixed, leading to localized areas of uncured material. | Mix the components for a minimum of 3-5 minutes, scraping the sides and bottom of the mixing container to ensure a homogeneous mixture. | |
| Low Curing Temperature: The ambient or oven temperature is too low for the curing reaction to proceed to completion. | Increase the curing temperature. For optimal properties, a post-cure at an elevated temperature (e.g., 120-150°C) is often necessary. | |
| Contamination: Moisture or other contaminants have been introduced into the mixture. | Ensure all mixing equipment is clean and dry. Store the curing agent in a tightly sealed container to prevent moisture absorption. |
Problem 2: Surface Defects
| Symptom | Potential Cause | Recommended Solution |
| Amine Blush: A waxy or greasy film on the cured surface, which can interfere with adhesion of subsequent layers. | Reaction with Moisture and Carbon Dioxide: The amine curing agent reacts with moisture and CO₂ from the atmosphere, especially in cool, humid conditions. | Cure in a controlled environment with lower humidity. If blush has formed, it can be removed by washing the surface with warm, soapy water followed by a clean water rinse. |
| Bubbles or Pinholes: Small bubbles or craters on the surface of the cured epoxy. | Air Entrapment during Mixing: Mixing too vigorously can introduce air into the system. | Mix slowly and deliberately. After pouring, a heat gun or torch can be carefully used to gently warm the surface and help release trapped air. |
| Outgassing from Substrate: Air or moisture escaping from a porous substrate during curing. | Seal porous substrates with a primer before applying the epoxy system. | |
| Orange Peel: A textured surface resembling the peel of an orange. | Improper Application Temperature: Applying the epoxy to a cold substrate or in a cold environment can increase its viscosity and prevent proper leveling. | Ensure both the epoxy components and the substrate are at a suitable application temperature, typically around 20-25°C. |
Problem 3: Poor Mechanical or Thermal Properties
| Symptom | Potential Cause | Recommended Solution |
| Low Glass Transition Temperature (Tg): The cured epoxy softens at a lower temperature than expected. | Incomplete Cure: The cross-linking density has not reached its maximum potential. | Implement a post-cure at an elevated temperature. The Tg of an epoxy system is highly dependent on the cure schedule.[4][5][6] |
| Incorrect Stoichiometry: An off-ratio mix can lead to a suboptimal polymer network. | Verify the mix ratio calculation and ensure accurate weighing of components. | |
| Brittle or Weak Cured Epoxy: The final product exhibits poor strength and fractures easily. | Incorrect Mix Ratio: An excess of either resin or curing agent can lead to a brittle material. | Re-evaluate and precisely measure the components based on the calculated stoichiometric ratio. |
| Inadequate Cure: Insufficient time or temperature during the curing process. | Optimize the cure schedule by increasing the post-cure time or temperature. |
Experimental Protocols & Workflows
Protocol 1: Calculation of Mix Ratio and Preparation of Epoxy Mixture
A precise mix ratio is fundamental for achieving a properly cured epoxy system.
Methodology:
-
Obtain Data: Identify the Amine Hydrogen Equivalent Weight (AHEW) of this compound (51.08 g/eq) and the Epoxide Equivalent Weight (EEW) of your epoxy resin from the manufacturer's technical data sheet.
-
Calculate PHR: Use the formula phr = (AHEW / EEW) * 100 to determine the parts of curing agent needed per 100 parts of resin by weight.
-
Weigh Components: Using a calibrated laboratory balance, accurately weigh the epoxy resin and the calculated amount of this compound into a clean, dry mixing container.
-
Mix Thoroughly: Mix the two components together for 3 to 5 minutes. Scrape the sides and bottom of the container multiple times during mixing to ensure a homogeneous mixture. Avoid vigorous mixing to minimize air entrapment.
-
Degas (Optional): If bubbles are present, place the mixture in a vacuum chamber for a few minutes to remove entrapped air.
Protocol 2: General Troubleshooting Workflow
When encountering an issue with your cured epoxy, a systematic approach can help identify and resolve the problem.
Methodology:
-
Identify the Issue: Clearly define the problem (e.g., tacky surface, low Tg, brittleness).
-
Verify Mix Ratio: Double-check your calculations for the parts per hundred resin (phr). Review your experimental notes to confirm the amounts of resin and curing agent that were weighed.
-
Review Mixing Procedure: Assess whether the mixing time was sufficient and if the sides and bottom of the container were adequately scraped to ensure a homogeneous mixture.
-
Examine Cure Schedule: Compare your curing time and temperature against the recommendations for your epoxy resin. Consider if a post-cure at a higher temperature is necessary.
-
Assess Environmental Conditions: Evaluate the humidity and temperature of your workspace during mixing and curing. Check for any potential sources of contamination.
-
Implement Corrective Action: Based on your findings, adjust the relevant parameter in your next experiment. This could involve recalculating the mix ratio, refining your mixing technique, or optimizing the cure schedule.
References
- 1. scbt.com [scbt.com]
- 2. 4,9-二噁-1,12-十二烷二胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epotek.com [epotek.com]
- 5. epotek.com [epotek.com]
- 6. focenter.com [focenter.com]
improving solubility of 1,4-Bis(3-aminopropoxy)butane in reaction mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on improving the solubility of 1,4-Bis(3-aminopropoxy)butane in reaction mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development activities.
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure, which includes two primary amine groups and two ether linkages, a qualitative solubility profile can be inferred. The presence of these polar functional groups allows for hydrogen bonding, suggesting good solubility in polar protic solvents and likely miscibility with water.
Table 1: Qualitative Solubility Profile of this compound
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Water | Polar Protic | Soluble/Miscible | The primary amine and ether groups can form strong hydrogen bonds with water molecules. A pH of 10 has been reported for a 100 g/L aqueous solution, indicating substantial solubility.[1] |
| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, similar to water. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's hydroxyl group facilitates hydrogen bonding. |
| Isopropanol | Polar Protic | Soluble | Expected to be a good solvent due to its polar nature and ability to hydrogen bond. |
| Acetone | Polar Aprotic | Soluble | The ketone group can act as a hydrogen bond acceptor for the amine protons. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | The polarity of DCM and the potential for dipole-dipole interactions suggest solubility. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether oxygen in THF can act as a hydrogen bond acceptor. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A highly polar aprotic solvent capable of solvating a wide range of compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent known for its excellent solvating power for a variety of organic molecules.[2] |
| Ethyl Acetate | Moderately Polar | Moderately Soluble | The ester group can act as a hydrogen bond acceptor, but the overall polarity is lower than other listed solvents. |
| Toluene | Nonpolar | Sparingly Soluble | The nonpolar nature of toluene makes it a poor solvent for the polar this compound. |
| Hexane | Nonpolar | Insoluble | As a nonpolar alkane, hexane is unlikely to dissolve the polar diamine. |
Troubleshooting Guide
Encountering solubility issues with this compound can be a roadblock in your experimental workflow. This guide provides a systematic approach to diagnosing and resolving these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in a nonpolar solvent like hexane or toluene?
A1: this compound is a polar molecule due to the presence of two primary amine (-NH2) groups and two ether (-O-) linkages. These functional groups can participate in hydrogen bonding. Nonpolar solvents like hexane and toluene lack the ability to form hydrogen bonds and have low polarity, making them poor solvents for polar compounds based on the "like dissolves like" principle.
Q2: I'm observing an oiling out or phase separation when adding this compound to my reaction. What should I do?
A2: Oiling out or phase separation indicates poor solubility or immiscibility under the current reaction conditions. To address this, you can try the following:
-
Increase Solvent Polarity: If your reaction allows, switch to a more polar solvent.
-
Add a Co-solvent: Introduce a small amount of a highly polar aprotic solvent like DMF or DMSO to the reaction mixture. This can often help to homogenize the solution.
-
Gentle Heating: Carefully warming the mixture while stirring can sometimes improve solubility. However, be mindful of the thermal stability of your reactants and products.
-
pH Adjustment: In aqueous or protic systems, slightly acidifying the medium can protonate the amine groups, forming a more soluble salt.
Q3: Can I use heat to dissolve this compound?
A3: Gentle heating can be an effective method to increase the rate of dissolution and solubility. However, it is crucial to monitor the temperature closely to avoid potential degradation of the amine or other components in your reaction mixture. It is recommended to perform a small-scale test to check for any color changes or formation of impurities upon heating.
Q4: Will changing the pH of my aqueous reaction mixture improve the solubility of this compound?
A4: Yes, in aqueous or protic solvent systems, adjusting the pH can significantly impact the solubility of amines. By adding a small amount of a non-interfering acid (e.g., dilute HCl), you can protonate the basic amine groups to form the corresponding ammonium salts. These ionic salts are generally much more soluble in polar solvents than the neutral amine.
Q5: Are there any specific solvents that are recommended for reactions involving this compound?
A5: While the optimal solvent depends on the specific reaction, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as polar protic solvents like ethanol and isopropanol, are generally good starting points due to their ability to solvate the polar functional groups of this compound.
Experimental Protocols
The following are generalized protocols for improving the solubility of this compound in a reaction mixture. Always perform small-scale trials to optimize conditions for your specific application.
Protocol 1: Co-solvent Method
This method is suitable when the primary reaction solvent has insufficient solvating power for this compound.
Methodology:
-
To your main reaction solvent, add a highly polar co-solvent (e.g., DMF or DMSO) in a small percentage (e.g., 5-10% v/v).
-
Stir the solvent mixture to ensure it is homogeneous.
-
Slowly add the this compound to the solvent blend with vigorous stirring.
-
If dissolution is still slow, gentle warming (e.g., to 40-50 °C) can be applied, provided the reaction components are thermally stable at that temperature.
-
Once the amine is fully dissolved, proceed with the addition of other reagents.
Protocol 2: pH Adjustment (for Aqueous or Protic Systems)
This protocol is effective for reactions conducted in water or alcohol-based solvent systems.
Methodology:
-
Dissolve all other reaction components in the aqueous or protic solvent.
-
Slowly add a dilute aqueous solution of a non-interfering acid (e.g., 1 M HCl) dropwise to the reaction mixture while monitoring the pH. Adjust the pH to a slightly acidic value (e.g., pH 5-6).
-
Add the this compound to the slightly acidic solvent mixture with stirring. The formation of the ammonium salt should facilitate dissolution.
-
After the amine has dissolved, if necessary for your reaction, you can carefully add a base to return the pH to the desired level for the reaction to proceed.
References
preventing side reactions of 1,4-Bis(3-aminopropoxy)butane in polymerization
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate side reactions when using 1,4-Bis(3-aminopropoxy)butane in polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low molecular weight or failed polymerization when using this compound?
Several factors can lead to suboptimal results. The most frequent issues include imprecise stoichiometry, the presence of impurities, and suboptimal reaction conditions that promote side reactions over polymer chain growth.[1][2] Even minor monofunctional impurities can act as chain stoppers, significantly reducing the final molecular weight.[1]
Q2: Can intramolecular cyclization be a significant side reaction with this compound?
Yes, intramolecular cyclization is a potential side reaction for flexible diamines like this compound. This process forms a cyclic compound instead of a linear polymer chain, effectively terminating chain growth. This is particularly relevant in high-dilution conditions, where the probability of one end of a molecule reacting with its other end increases relative to reacting with another monomer.
Q3: How susceptible is this compound to oxidation, and how can this affect my polymerization?
Q4: In polyurethane synthesis, what side reactions can occur if there is an excess of isocyanate?
When reacting this compound with diisocyanates, an excess of the isocyanate component can lead to the formation of allophanate (from reaction with urethane groups) and biuret (from reaction with urea groups) linkages.[4] These reactions create trifunctional cross-linking points, which can lead to premature gelation and an insoluble final product.[4]
Troubleshooting Guide
Problem 1: The final polymer has a low molecular weight and is brittle.
This issue often points to problems with stoichiometry or the presence of chain-terminating side reactions.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Imprecise Stoichiometry | Accurately weigh all monomers. Perform titration to confirm the concentration of amine and co-monomer functional groups before the reaction.[1] | Achieving a precise 1:1 molar ratio of reactive groups, which is critical for high molecular weight in step-growth polymerization. |
| Monomer Impurities | Purify the this compound (e.g., by vacuum distillation) and the co-monomer to remove monofunctional impurities or water. | Removal of chain-stoppers and water, which can hydrolyze reactive intermediates. |
| Intramolecular Cyclization | Increase the monomer concentration to favor intermolecular reactions over intramolecular cyclization. Avoid unnecessarily high temperatures that might favor cyclization thermodynamics. | Reduced formation of cyclic byproducts and increased linear polymer chain growth. |
| Oxidation of Diamine | Degas all solvents and reactants. Run the polymerization under a dry, inert atmosphere (Nitrogen or Argon).[5] | Prevents the formation of amine oxides and other impurities that can inhibit polymerization. |
Problem 2: The reaction mixture turns yellow and the resulting polymer is discolored.
Discoloration is often a sign of oxidation or high-temperature degradation reactions.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Atmospheric Oxidation | Ensure the reaction setup is properly sealed and purged with an inert gas. Use sparging to remove dissolved oxygen from the solvent before adding reactants.[3] | A colorless reaction mixture and final polymer, indicating minimal oxidative side reactions. |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures increase reaction rates, they can also accelerate degradation and deamination side reactions.[1] Optimize temperature in conjunction with reaction time. | Minimized thermal degradation and improved color and purity of the final polymer. |
| Impure Solvents | Use high-purity, anhydrous solvents. Peroxides in solvents like THF can initiate oxidative side reactions. | Consistent reaction kinetics and a clean product without solvent-induced impurities. |
Problem 3: The reaction mixture gels prematurely (especially in polyurethane synthesis).
Premature gelation indicates uncontrolled cross-linking.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Excess Isocyanate | Carefully control the stoichiometry to maintain a 1:1 ratio of NCO to NH₂ groups. Add the diisocyanate slowly to the diamine solution to avoid localized excesses. | Formation of a linear, soluble polymer without premature cross-linking. |
| High Catalyst Concentration | Reduce the concentration of the catalyst (e.g., dibutyltin dilaurate in PU synthesis) to slow down the reaction and minimize side reactions like allophanate and biuret formation.[4] | A more controlled reaction rate, allowing for chain extension before significant cross-linking occurs. |
| Presence of Water | Ensure all reactants and solvents are scrupulously dried. Water reacts with isocyanates to form an unstable carbamic acid, which decomposes to an amine and CO₂. This new amine can then react to form urea and subsequently biuret linkages, leading to cross-linking.[4] | Prevention of urea and biuret formation, leading to a more linear polymer structure. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
-
Setup: Assemble a clean, dry distillation apparatus suitable for vacuum operation. Include a short-path distillation head and a cold finger condenser.
-
Procedure: Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the flask using an oil bath.
-
Collection: Collect the fraction that distills at the correct boiling point and refractive index. The boiling point will be significantly lower than the atmospheric boiling point.
-
Storage: Store the purified diamine under an inert atmosphere (e.g., in a nitrogen-filled glovebox or a Schlenk flask) and protect it from light.
Protocol 2: General Procedure for Polyamide Synthesis under Inert Atmosphere
-
Glassware Preparation: Dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen.
-
Reagent Preparation: In a nitrogen-filled glovebox, accurately weigh equimolar amounts of purified this compound and a diacid chloride (e.g., sebacoyl chloride) into separate, dry flasks.
-
Dissolution: Under a positive pressure of nitrogen, dissolve the diamine in a dry, aprotic solvent (e.g., N,N-Dimethylacetamide, DMAc) containing an acid scavenger like pyridine (2.2 equivalents).
-
Reaction: Cool the diamine solution in an ice bath. Slowly add a solution of the diacid chloride in the same solvent to the stirred diamine solution.
-
Polymerization: Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Isolation: Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol.
-
Purification: Filter the polymer, wash it extensively with methanol and water to remove unreacted monomers and salts, and dry it under vacuum at 60°C until a constant weight is achieved.
Visual Guides
Caption: Troubleshooting workflow for low molecular weight polymer.
Caption: Competing reaction pathways for this compound.
Caption: Experimental workflow to prevent oxidation and hydrolysis.
References
Technical Support Center: Optimizing 1,4-Bis(3-aminopropoxy)butane in Polyurethane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of polyurethanes using 1,4-Bis(3-aminopropoxy)butane as a chain extender.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of polyurethanes with this compound.
| Problem | Potential Causes | Solutions |
| Final product is tacky or soft | Incorrect Stoichiometry: An improper isocyanate-to-amine (NCO:NH₂) ratio can result in incomplete polymerization. An excess of the polyol or diamine component will leave unreacted functional groups. Moisture Contamination: Water in the reactants (polyol, isocyanate, or this compound) or solvent can react with the isocyanate groups, leading to the formation of urea and carbon dioxide, which disrupts the polymerization process.[1] Low Curing Temperature: The reaction may be too slow at lower temperatures, preventing complete curing within the expected timeframe. | Verify Stoichiometry: Carefully recalculate the molar ratios of the isocyanate, polyol, and this compound. Ensure the purity of the reactants is accounted for in the calculations. Ensure Anhydrous Conditions: Dry all reactants and solvents before use. Polyols can be dried under vacuum at elevated temperatures. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Optimize Curing Temperature: Increase the curing temperature according to established protocols for similar polyurethane systems. Post-curing at an elevated temperature can also help complete the reaction. |
| Gelation occurs too quickly or is uncontrollable | High Reactivity of Amine: Primary amines, such as those in this compound, are highly reactive with isocyanates. This can lead to a very rapid increase in viscosity and premature gelation. Incorrect Order of Addition: Adding the highly reactive diamine extender too early in the process can lead to localized gelation. High Catalyst Concentration: While often not necessary with highly reactive amine chain extenders, the presence of a catalyst can accelerate the reaction to an unmanageable rate. | Control Reaction Temperature: Lowering the reaction temperature can help to moderate the reaction rate. Use a Prepolymer Method: First, react the isocyanate with the polyol to form an NCO-terminated prepolymer. Then, in a second step, add the this compound to chain-extend the prepolymer. This allows for better control over the reaction.[3] Solvent Dilution: Conducting the reaction in a suitable, dry solvent can help to manage the reaction rate and viscosity. Avoid Catalysts: For reactions involving highly reactive aliphatic amines, a catalyst is often not required. |
| Final polyurethane has poor mechanical properties (e.g., brittle, low tensile strength) | Imbalanced Stoichiometry: An NCO:NH₂ ratio that is significantly off from the optimal value can lead to a polymer with a low molecular weight and, consequently, poor mechanical properties. Phase Separation Issues: The degree of mixing between the hard segments (formed by the isocyanate and this compound) and the soft segments (from the polyol) affects the final properties. Poor phase separation can lead to a brittle material. | Optimize Stoichiometry: Systematically vary the NCO:NH₂ ratio to find the optimal balance for the desired mechanical properties. An NCO index slightly above 1.0 is often used to ensure complete reaction of the hydroxyl and amine groups. Choice of Polyol: The chemical nature and molecular weight of the polyol play a crucial role in determining the degree of phase separation and the final properties of the polyurethane.[4] Thermal Treatment: Annealing the polyurethane after synthesis can promote better microphase separation and improve mechanical properties. |
| Presence of bubbles in the final product | Moisture Contamination: Reaction of isocyanate with water produces carbon dioxide gas, which can get trapped in the polymer matrix.[1] | Strict Moisture Control: As mentioned previously, ensure all reactants, solvents, and equipment are thoroughly dried. Degassing the polyol and prepolymer under vacuum before the chain extension step can also help remove dissolved gases and residual moisture.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in polyurethane synthesis?
A1: this compound is a diamine chain extender. In polyurethane synthesis, it reacts with isocyanate groups to form the "hard segments" of the polymer.[4] These hard segments contribute to the polymer's strength, hardness, and thermal stability. The flexible "soft segments" are typically formed from a long-chain polyol.
Q2: How does the stoichiometry of this compound affect the final properties of the polyurethane?
A2: The stoichiometric ratio of isocyanate (NCO) groups to the sum of hydroxyl (OH) from the polyol and amine (NH₂) groups from the this compound (often expressed as the NCO index) is a critical parameter.
-
NCO Index ≈ 1.0: A ratio close to 1.0 is theoretically ideal for achieving high molecular weight and optimal mechanical properties.
-
NCO Index > 1.0: A slight excess of isocyanate can ensure all hydroxyl and amine groups have reacted and can lead to some cross-linking through allophanate and biuret formation, potentially increasing the modulus and hardness of the material.
-
NCO Index < 1.0: An excess of hydroxyl and amine groups will result in a lower molecular weight polymer with reduced mechanical properties.
Q3: What are the main safety precautions when working with this compound and isocyanates?
A3: Isocyanates are sensitizers and can be harmful if inhaled or in contact with skin. This compound is an amine and can be corrosive and irritating. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals before use.[2]
Q4: Can I use a catalyst in my reaction with this compound?
A4: The reaction between a primary amine and an isocyanate is generally very fast and does not require a catalyst. Adding a catalyst could make the reaction uncontrollably fast, leading to premature gelation. It is recommended to perform initial experiments without a catalyst.
Experimental Protocols
Prepolymer Synthesis Method
This two-step method is recommended for better control of the reaction between the isocyanate and the highly reactive this compound.
Materials:
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG)
-
This compound
-
Dry solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)
Procedure:
-
Drying: Dry the polyol and this compound under vacuum at 80°C for at least 4 hours to remove any residual moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere.[2]
-
Prepolymer Formation:
-
Set up a three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and thermometer.
-
Add the diisocyanate and solvent to the flask.
-
Slowly add the dried polyol to the stirring isocyanate solution.
-
Heat the reaction mixture to 70-80°C and allow it to react for 2-3 hours to form the NCO-terminated prepolymer.
-
-
Chain Extension:
-
Cool the prepolymer solution to room temperature.
-
In a separate flask, dissolve the dried this compound in the dry solvent.
-
Slowly add the diamine solution to the stirring prepolymer solution.
-
A significant increase in viscosity will be observed.
-
Continue stirring for 1-2 hours at room temperature.
-
-
Casting and Curing:
-
Pour the polymer solution onto a casting surface (e.g., a glass plate).
-
Cure in an oven at a specified temperature (e.g., 60-80°C) for several hours to remove the solvent and complete the reaction.
-
Post-cure at a higher temperature if necessary to enhance mechanical properties.
-
Data Presentation
The following table presents illustrative data on how the NCO:NH₂ ratio can affect the mechanical properties of a polyurethane synthesized with a diamine chain extender like this compound. Note: This data is representative and the actual values will depend on the specific polyol, isocyanate, and reaction conditions used.
| NCO:NH₂ Ratio | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| 0.95 | 15 | 600 | 75 |
| 1.00 | 25 | 550 | 85 |
| 1.05 | 30 | 450 | 90 |
| 1.10 | 28 | 350 | 95 |
Visualizations
Caption: Experimental workflow for the synthesis of polyurethane using the prepolymer method.
Caption: Troubleshooting decision tree for common issues in polyurethane synthesis.
References
how to avoid bubbles when using 1,4-Bis(3-aminopropoxy)butane in epoxy resins.
This guide provides troubleshooting advice and detailed protocols for researchers and scientists using 1,4-Bis(3-aminopropoxy)butane as a curing agent in epoxy resins, with a focus on preventing bubble formation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation and application of epoxy resins.
Question: What are the primary causes of bubble formation in my epoxy resin mixture?
Answer: Bubbles in epoxy resin are typically caused by trapped air or other gases. The most common sources include:
-
Mixing Process: Vigorous or improper mixing is a primary cause, introducing significant amounts of air into the system.[1][2][3] Whipping or lifting the mixing tool can incorporate excess air.
-
Environmental Factors: Low ambient temperatures increase the viscosity of the resin, making it difficult for bubbles to escape.[1][3][4][5] High humidity can also contribute to bubble formation.[3][4]
-
Air Release from Substrates: Porous materials like wood, concrete, or unsealed composites can release trapped air into the epoxy as it seeps in, creating bubbles at the interface.[1][2][6][7]
-
Outgassing During Cure: The exothermic reaction between the epoxy resin and the amine curing agent (this compound) generates heat. This heat can decrease the solubility of dissolved gases or expand existing micro-bubbles, making them more prominent.[3][8]
-
Pouring Technique: Pouring the resin from a significant height or too quickly can introduce air into the mixture.[1][8]
Question: I mixed the this compound and epoxy resin very carefully, but still see bubbles. Why?
Answer: Even with careful mixing, bubbles can form. Consider these factors:
-
Component Viscosity: The inherent viscosity of the resin and curing agent can make them prone to trapping air. Pre-warming the components can lower their viscosity, allowing air to escape more easily.[1][3][9][10]
-
Pot Life: this compound, like other amine hardeners, has a specific pot life or working time. If the resin begins to gel before all bubbles have risen to the surface, they will become trapped within the cured matrix.
-
Micro-bubbles: You may be introducing micro-bubbles that are not immediately visible. These can coalesce and grow during the curing process, especially as the mixture heats up.
Question: How can I adjust my mixing technique to minimize bubble formation?
Answer: Your mixing technique is critical for a bubble-free finish.
-
Slow and Steady: Mix the resin and hardener slowly and deliberately.[1][4] Avoid a whipping or fast stirring motion, which introduces the most air.[3]
-
Proper Tools: Use a flat-bottomed stir stick or a specialized mixing paddle that minimizes air incorporation. Scrape the sides and bottom of the mixing container thoroughly to ensure a homogenous mixture without lifting the stick in and out of the resin.[1][9]
-
Resting Period: After mixing, allow the resin to sit for 5-15 minutes.[3][10] This gives bubbles time to naturally rise to the surface before you pour.
Question: What role does temperature play and what are the optimal conditions?
Answer: Temperature significantly affects resin viscosity and bubble release.
-
Warm Environment: Work in a temperature-controlled environment, ideally between 22-25°C (72-77°F).[1][4] Warmer temperatures lower the resin's viscosity, facilitating the escape of bubbles.[5][10]
-
Pre-warming Components: Before mixing, you can place the sealed containers of resin and this compound in a warm water bath (around 30-40°C) for 10-15 minutes.[3][9] Be aware that this will reduce the pot life and accelerate the curing reaction.
Question: How do I prevent bubbles when applying the resin to a porous surface like wood or a composite?
Answer: Porous surfaces are a common source of bubbles as they release trapped air.
-
Seal Coat: Always apply a thin "seal coat" of the epoxy mixture to the surface before the main pour.[1][2][9] Brush on a thin layer and allow it to partially cure. This seals the pores and prevents outgassing during the final application.[6]
-
Surface Temperature: Apply the epoxy as the surface is cooling down, not warming up.[7] A warming substrate will expand the air in its pores, pushing it out into the resin. A cooling substrate will tend to pull the resin in.[7]
Question: Are there any post-application methods to remove bubbles?
Answer: Yes, bubbles that rise to the surface after pouring can often be removed.
-
Heat Gun or Propane Torch: Briefly pass the flame or hot air from a torch or heat gun a few inches above the surface.[3][6][7] The heat lowers the surface tension, allowing the bubbles to pop. Do not overheat any single spot, as this can cause defects.[6] This is most effective within the first 15-20 minutes of pouring, before the resin begins to gel.[2]
-
Denatured Alcohol: A fine mist of denatured alcohol can also be used to break the surface tension and pop bubbles.[7]
Experimental Protocols & Data
Protocol 1: Vacuum Degassing of Epoxy Resin-Amine Mixture
Vacuum degassing is a highly effective method for removing dissolved and trapped air from the mixed epoxy system before application.
Methodology:
-
Preparation: Select a vacuum chamber and a mixing container that is 3 to 4 times the volume of the resin mixture to accommodate for expansion under vacuum.
-
Mixing: Carefully measure and mix the epoxy resin and this compound in the oversized container according to the manufacturer's recommended ratio. Mix slowly to minimize initial air incorporation.
-
Vacuum Application: Place the container inside the vacuum chamber. Ensure the lid is sealed correctly. Turn on the vacuum pump.
-
Degassing: Observe the mixture closely. The liquid will begin to bubble and rise as the pressure drops. The mixture may expand significantly. Maintain the vacuum until the bubbling subsides and the mixture collapses back to its original volume. This indicates that most of the trapped air has been removed.
-
Venting: Turn off the pump and slowly vent the chamber to release the vacuum. Releasing the pressure too quickly can re-introduce air.
-
Application: The degassed epoxy mixture is now ready to be poured. Work quickly, as the pot life has already begun.
Table 1: Recommended Parameters for Bubble Prevention
| Parameter | Recommended Value/Procedure | Rationale |
| Working Temperature | 22–25°C (72–77°F)[1][4] | Lowers viscosity, allowing bubbles to escape more easily. |
| Component Pre-warming | 10-15 minutes in 30-40°C water bath[3][9] | Further reduces viscosity for better bubble release. |
| Mixing Speed | Slow, deliberate, <500 RPM if mechanical[4] | Minimizes the introduction of air into the mixture. |
| Post-Mix Resting Time | 5–15 minutes[3][10] | Allows entrapped air to naturally rise to the surface. |
| Pouring Technique | Pour slowly, close to the surface[8] | Prevents turbulence and further air entrapment. |
| Layer Thickness | Pour in thin layers (e.g., < 1-2 cm)[4][5] | Reduces heat buildup and allows bubbles to escape more easily. |
| Vacuum Degassing | 27-29 inHg (91-98 kPa) | Effectively removes dissolved and trapped air before pouring. |
Visual Guides
Troubleshooting Flowchart for Bubble Formation
The following diagram outlines a logical workflow for identifying and resolving the root cause of bubbles in your epoxy resin application.
Caption: Troubleshooting workflow for epoxy bubble formation.
References
- 1. artline-resin.eu [artline-resin.eu]
- 2. bestbartopepoxy.com [bestbartopepoxy.com]
- 3. themouldstory.com [themouldstory.com]
- 4. bondcraftor.com [bondcraftor.com]
- 5. chillepoxy.com [chillepoxy.com]
- 6. bestbartopepoxy.com [bestbartopepoxy.com]
- 7. entropyresins.com [entropyresins.com]
- 8. justresin.com.au [justresin.com.au]
- 9. magicresin.ca [magicresin.ca]
- 10. carved.com [carved.com]
Technical Support Center: Controlling Crosslinking Density with 1,4-Bis(3-aminopropoxy)butane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crosslinking agent 1,4-Bis(3-aminopropoxy)butane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a diamine crosslinking agent. Its primary function is to form covalent bonds between polymer chains, creating a three-dimensional network structure. This process, known as crosslinking, is crucial for modifying the mechanical and physical properties of polymers, such as in the formation of hydrogels, elastomers, and other functional biomaterials. The length of its hydrocarbon chain influences the resulting network's flexibility and mesh size.
Q2: How does the concentration of this compound affect the properties of the final crosslinked material?
The concentration of this compound is directly proportional to the crosslinking density of the resulting material. A higher concentration of the crosslinker leads to a higher crosslinking density, which typically results in a more rigid and less swollen material. Conversely, a lower concentration will produce a more flexible and highly swollen material. It is crucial to optimize the concentration to achieve the desired balance of mechanical strength and swelling properties for your specific application.[1]
Q3: What are the key factors to consider when using this compound as a crosslinker?
Several factors influence the efficiency and outcome of the crosslinking reaction:
-
Purity of the crosslinker: Impurities can interfere with the reaction and affect the final properties of the material.
-
Stoichiometry of reactants: The molar ratio of the amine groups on this compound to the reactive groups on the polymer is critical for controlling the extent of crosslinking.
-
Reaction conditions: Temperature, pH, and reaction time can all impact the rate and extent of the crosslinking reaction.
-
Solvent selection: The solvent should be able to dissolve both the polymer and the crosslinker without interfering with the reaction.
Q4: How can I quantify the crosslinking density of a material crosslinked with this compound?
Several methods can be used to determine the crosslinking density of your material:
-
Swelling Studies: This is a common method where the crosslinked material is immersed in a solvent. A lower swelling ratio generally indicates a higher crosslinking density.[2]
-
Spectroscopy: Techniques like UV-vis spectroscopy and Nuclear Magnetic Resonance (NMR) can be used to quantify the consumption of reactive groups, providing a measure of the extent of crosslinking.[3][4]
-
Mechanical Testing: The mechanical properties of the material, such as Young's modulus, are directly related to the crosslinking density.
-
Rheology: Rheological measurements can provide information about the viscoelastic properties of the material, which are influenced by the crosslinking density.
Troubleshooting Guide
Issue 1: The crosslinked material is too brittle or rigid.
-
Possible Cause: The concentration of this compound is too high, leading to excessive crosslinking.
-
Solution: Decrease the molar ratio of the crosslinker relative to the polymer. Perform a concentration gradient experiment to identify the optimal concentration for the desired flexibility. Longer chain diamines generally result in more flexible materials.[5]
Issue 2: The crosslinked material is too soft or weak.
-
Possible Cause 1: The concentration of this compound is too low, resulting in insufficient crosslinking.
-
Solution 1: Increase the molar ratio of the crosslinker.
-
Possible Cause 2: Incomplete reaction due to suboptimal reaction conditions.
-
Solution 2: Ensure the reaction goes to completion by optimizing the temperature, pH, and reaction time. Monitor the reaction progress using appropriate analytical techniques.
-
Possible Cause 3: Steric hindrance or low reactivity of the polymer's functional groups.
-
Solution 3: Consider modifying the polymer to introduce more accessible or reactive functional groups.
Issue 3: The crosslinking reaction is not proceeding as expected.
-
Possible Cause 1: The nucleophilicity and basicity of the amine groups are affected by the reaction environment. Aliphatic diamines, like this compound, are generally more reactive than aromatic diamines due to lower steric hindrance.[6][7]
-
Solution 1: Adjust the pH of the reaction medium to ensure the amine groups are in their more reactive, unprotonated state.
-
Possible Cause 2: Poor solubility of the crosslinker or polymer in the chosen solvent.
-
Solution 2: Select a solvent system in which all reactants are fully soluble. The polarity of the crosslinker should be compatible with the solvent for better dispersion and reactivity.[7]
Experimental Protocols
Protocol 1: General Procedure for Crosslinking a Carboxylated Polymer with this compound using EDC/NHS Chemistry
This protocol describes a common method for crosslinking polymers containing carboxylic acid groups (e.g., hyaluronic acid, poly(acrylic acid)) with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activators.
Materials:
-
Carboxylated polymer
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid) or Phosphate-Buffered Saline (PBS)
-
Deionized water
Procedure:
-
Polymer Solution Preparation: Dissolve the carboxylated polymer in the chosen buffer (e.g., MES buffer, pH 5.5-6.5) to the desired concentration.
-
Activation of Carboxylic Acid Groups:
-
Add NHS to the polymer solution and mix until dissolved. The molar ratio of NHS to carboxylic acid groups is typically 0.5:1 to 1:1.
-
Add EDC to the solution and mix thoroughly. The molar ratio of EDC to carboxylic acid groups is typically 1:1 to 2:1.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Crosslinking Reaction:
-
Prepare a stock solution of this compound in the same buffer.
-
Add the desired amount of the this compound solution to the activated polymer solution. The molar ratio of amine groups to carboxylic acid groups will determine the crosslinking density.
-
Mix the solution thoroughly and allow the crosslinking reaction to proceed. The reaction time can vary from a few hours to overnight, depending on the desired degree of crosslinking.
-
-
Purification:
-
Purify the crosslinked material to remove unreacted crosslinker and byproducts. This can be done by dialysis against deionized water for several days or by repeated washing and centrifugation.
-
-
Characterization:
-
Characterize the crosslinked material to determine its properties, such as swelling ratio, mechanical strength, and crosslinking density.
-
Data Presentation
Table 1: Influence of Diamine Crosslinker Chain Length on Hydrogel Properties
| Diamine Chain Length | Crosslink Density | Mesh Size | Swelling Behavior | Mechanical Strength |
| Short | High | Tight | Lower | Higher |
| Long | Low | Loose | Higher | Lower |
Note: This table presents a general trend. Exact values depend on the specific polymer system and experimental conditions.[5]
Visualizations
Caption: Experimental workflow for polymer crosslinking.
Caption: Factors influencing crosslinking density.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Real time quantification of the chemical cross-link density of a hydrogel by in situ UV-vis spectroscopy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.rug.nl [pure.rug.nl]
Technical Support Center: Purification of 1,4-Bis(3-aminopropoxy)butane Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,4-Bis(3-aminopropoxy)butane reaction products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, a compound often synthesized through the cyanoethylation of 1,4-butanediol with acrylonitrile, followed by the reduction of the resulting dinitrile.
Problem 1: Low Yield of Purified Product
-
Possible Cause: Incomplete reaction during synthesis, leading to a high proportion of starting materials or mono-substituted intermediates in the crude product.
-
Suggested Solution:
-
Before purification, analyze the crude product using techniques like TLC, GC-MS, or NMR to assess the extent of the reaction.
-
If the reaction is incomplete, consider optimizing the reaction conditions (e.g., reaction time, temperature, catalyst) to drive the synthesis to completion.
-
-
Possible Cause: Loss of product during purification steps.
-
Suggested Solution:
-
Distillation: Ensure the vacuum is stable and the collection flask is adequately cooled to prevent loss of the volatile product. Avoid excessively high temperatures which can lead to product degradation.
-
Chromatography: Choose an appropriate solvent system and stationary phase to ensure good separation and recovery. Monitor the elution process carefully to collect all product fractions.
-
Recrystallization: Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures to maximize crystal recovery.
-
Problem 2: Product Contaminated with Starting Materials or Intermediates
-
Possible Cause: Similar physical properties (e.g., boiling point, polarity) between the desired product and impurities, making separation difficult.
-
Suggested Solution:
-
Fractional Distillation: Employ a fractional distillation column under vacuum. The increased surface area of the packing material will provide better separation of components with close boiling points.
-
Column Chromatography: Optimize the mobile phase polarity. For normal-phase chromatography on silica gel, a gradient elution starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., methanol in dichloromethane) can be effective. The addition of a small amount of a tertiary amine like triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing of the amine product on the acidic silica gel.
-
Recrystallization: If the impurities are more soluble in the chosen solvent than the product, multiple recrystallizations may be necessary to achieve the desired purity.
-
Problem 3: Product Discoloration (Yellow or Brown Hue)
-
Possible Cause: Presence of oxidized impurities or polymeric byproducts formed during the synthesis, particularly from the polymerization of acrylonitrile.
-
Suggested Solution:
-
Activated Carbon Treatment: Before the final purification step (e.g., distillation or recrystallization), dissolve the crude product in a suitable solvent and treat it with activated charcoal. The charcoal can adsorb colored impurities. Heat the solution gently and then filter off the charcoal before proceeding.
-
Distillation: High-boiling colored impurities can often be separated by careful vacuum distillation, with the pure product being collected as the distillate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of 1,4-butanediol with acrylonitrile, followed by a reduction step. Potential impurities include:
-
Unreacted 1,4-butanediol and acrylonitrile.
-
Mono-cyanoethylated intermediate: 1-(3-cyanopropoxy)-4-hydroxybutane.
-
Mono-amino intermediate: 1-(3-aminopropoxy)-4-hydroxybutane.
-
Polymeric byproducts from the polymerization of acrylonitrile.
-
Byproducts from the reduction step, depending on the reducing agent used.
Q2: What is the recommended method for purifying this compound on a laboratory scale?
A2: For laboratory-scale purification, vacuum distillation is often the most effective method due to the compound's relatively high boiling point (134-136 °C at 4 mm Hg). This technique allows for purification at a lower temperature, minimizing the risk of thermal decomposition. For removal of polar impurities or closely boiling isomers, column chromatography on silica gel or alumina can be employed.
Q3: What are suitable solvent systems for column chromatography of this compound?
A3: For normal-phase column chromatography on silica gel, a gradient elution is recommended. A common solvent system starts with a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. The polarity is gradually increased to elute the diamine. To prevent peak tailing, which is common for amines on silica gel, it is advisable to add a small amount of triethylamine (0.1-1%) to the mobile phase.
Q4: Can this compound be purified by recrystallization?
A4: As this compound is a liquid at room temperature, direct recrystallization is not feasible. However, it is possible to form a salt of the diamine (e.g., by reacting it with an acid like HCl) which may be a solid and can then be purified by recrystallization from a suitable solvent. The free base can then be regenerated by treatment with a base.
Data Presentation
| Purification Method | Key Parameters | Advantages | Disadvantages |
| Vacuum Distillation | - Pressure: ~4 mm Hg- Temperature: 134-136 °C | - Effective for separating compounds with different boiling points.- Can handle larger quantities.- Reduces risk of thermal decomposition. | - May not effectively separate isomers or impurities with similar boiling points.- Requires specialized equipment. |
| Column Chromatography | - Stationary Phase: Silica gel or Alumina- Mobile Phase: Gradient of non-polar to polar solvents (e.g., Hexane/Ethyl Acetate or DCM/Methanol) with 0.1-1% Triethylamine | - High resolution for separating complex mixtures.- Can separate isomers and impurities with similar boiling points. | - Can be time-consuming and require large volumes of solvent.- Scaling up can be challenging. |
| Recrystallization (of a salt) | - Convert to a solid salt (e.g., hydrochloride).- Select a suitable solvent for recrystallization. | - Can be a very effective method for achieving high purity.- Relatively simple procedure. | - Requires an additional step to form the salt and then regenerate the free base.- Finding a suitable solvent may require experimentation. |
Experimental Protocols
Detailed Methodology for Vacuum Distillation:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound into the round-bottom flask. Add a magnetic stir bar for smooth boiling.
-
Distillation:
-
Begin stirring the sample.
-
Gradually apply vacuum to the system, aiming for a stable pressure of approximately 4 mm Hg.
-
Once the desired vacuum is achieved, begin heating the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head. The fraction that distills between 134-136 °C should be collected as the purified product.
-
Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
-
-
Product Collection: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Visualization
Caption: Purification workflow for this compound.
Technical Support Center: Polymerization with 1,4-Bis(3-aminopropoxy)butane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Bis(3-aminopropoxy)butane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during polymerization experiments, particularly incomplete polymerization.
Troubleshooting Guide: Incomplete Polymerization
Incomplete polymerization, resulting in low molecular weight polymers or oligomers, is a frequent challenge. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Problem: Low polymer yield or low molecular weight obtained.
Initial Assessment Workflow:
Caption: Troubleshooting workflow for incomplete polymerization.
Frequently Asked Questions (FAQs)
Monomer & Reagent Purity
Q1: How critical is the purity of this compound and the co-monomer?
A1: Purity is paramount in step-growth polymerization. Impurities can disrupt the stoichiometric balance required for high molecular weight polymer formation.
-
Reactive Impurities: Monofunctional amines or acids will act as chain terminators, severely limiting polymer chain growth.
-
Water: Moisture can react with highly reactive monomers, such as diacyl chlorides or diisocyanates, altering the stoichiometry and leading to low molecular weight products. It is crucial to use anhydrous solvents and dry all glassware thoroughly.
Q2: How can I purify this compound?
A2: Vacuum distillation is the most effective method for purifying this compound. Ensure your distillation setup is free of leaks to prevent contamination.
Stoichiometry
Q3: What is the impact of incorrect stoichiometry on my polymerization?
A3: Step-growth polymerization is highly sensitive to the molar ratio of the functional groups. An excess of one monomer will lead to chains that are all terminated with the same functional group, preventing further polymerization and resulting in a low degree of polymerization. For optimal results, a 1:1 molar ratio of the reactive groups is essential.
Reaction Conditions
Q4: What is the optimal reaction temperature for polymerization with this compound?
A4: The optimal temperature depends on the specific polymerization reaction.
-
Polyamide Synthesis (with diacyl chlorides): These reactions are often performed at low temperatures (0-25°C) to control the exothermic reaction and minimize side reactions.
-
Polyurethane Synthesis (with diisocyanates): A common approach is a two-step prepolymer method where the reaction is often conducted at a moderate temperature, for instance, around 80°C.[1]
Q5: Can side reactions occur at high temperatures?
A5: Yes, high temperatures can promote side reactions that limit polymer chain growth. For example, in polyamide synthesis, high temperatures can lead to the deamination of the terminal amino group.[2]
Catalysts
Q6: Is a catalyst necessary for polymerization with this compound?
A6: The necessity of a catalyst depends on the co-monomer.
-
Diacyl Chlorides: The reaction with the amine groups of this compound is typically fast and does not require a catalyst. An acid scavenger, like a tertiary amine, is often added to neutralize the HCl byproduct.
-
Diisocyanates: While the reaction with primary amines is generally rapid, catalysts can be used to control the reaction rate and ensure complete conversion.
-
Dicarboxylic Acids: This reaction to form polyamides typically requires higher temperatures and the removal of water, and a catalyst can be beneficial.
Experimental Protocols
Protocol 1: Synthesis of a Polyamide via Solution Polycondensation
This protocol describes the synthesis of a polyamide from this compound and a diacyl chloride at low temperature.
Materials:
-
This compound (purified by vacuum distillation)
-
Diacyl chloride (e.g., terephthaloyl chloride, purified by recrystallization or sublimation)
-
Anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc))
-
Acid scavenger (e.g., pyridine, triethylamine)
-
Nitrogen or Argon gas supply
Procedure:
-
Thoroughly dry all glassware in an oven and assemble under a nitrogen or argon atmosphere.
-
In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of this compound and the acid scavenger in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the diacyl chloride in the same anhydrous solvent to the stirred amine solution. A stoichiometric amount (1:1 molar ratio of amine to acyl chloride) is critical.
-
Allow the reaction to proceed at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, water).
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and byproducts.
-
Dry the polymer in a vacuum oven at a moderate temperature.
Protocol 2: Synthesis of a Polyurethane via a Two-Step Prepolymer Method
This protocol outlines the synthesis of a polyurethane using a prepolymer approach.
Materials:
-
This compound (purified by vacuum distillation)
-
Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate (MDI))
-
Polyol (e.g., polytetrahydrofuran)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF))
-
Nitrogen or Argon gas supply
Procedure:
-
Prepolymer Synthesis:
-
In a flame-dried reaction vessel under an inert atmosphere, react the polyol with an excess of the diisocyanate in the solvent at a controlled temperature (e.g., 80°C) for 1-2 hours to form an isocyanate-terminated prepolymer.[1]
-
-
Chain Extension:
-
Cool the prepolymer solution.
-
Slowly add a stoichiometric amount of this compound (based on the remaining isocyanate groups) dissolved in the anhydrous solvent to the stirred prepolymer solution.
-
Continue stirring at room temperature for several hours until the polymerization is complete.
-
-
Isolation:
-
Precipitate the polyurethane in a non-solvent like methanol or isopropanol.
-
Filter, wash, and dry the polymer under vacuum.
-
Data Presentation
Table 1: Troubleshooting Guide for Incomplete Polymerization
| Symptom | Potential Cause | Recommended Action |
| Low polymer yield, sticky/oily product | Incorrect stoichiometry | Carefully recalculate and re-weigh monomers. Ensure a 1:1 molar ratio of reactive groups. |
| Brittle polymer, low molecular weight | Presence of monofunctional impurities | Purify monomers (e.g., vacuum distillation for the diamine, recrystallization for the co-monomer). |
| Reaction fails to initiate or proceeds very slowly | Inactive catalyst or inhibitor present | Use a fresh, active catalyst. Ensure monomer is free of inhibitors. |
| Polymerization stops prematurely | Presence of water in the reaction | Use anhydrous solvents and thoroughly dry all glassware. Perform the reaction under an inert atmosphere. |
| Gel formation | Uncontrolled, rapid polymerization or side reactions | Lower the reaction temperature, control the rate of monomer addition, or use a less reactive co-monomer. |
Table 2: Typical Reaction Parameters for Polymerization
| Parameter | Polyamide Synthesis (Solution) | Polyurethane Synthesis (Prepolymer) |
| Temperature | 0 - 25 °C | 60 - 80 °C (Prepolymer step) |
| Solvent | NMP, DMAc | DMF, DMAc |
| Catalyst | Not typically required (acid scavenger used) | Often used (e.g., tertiary amines, organotin compounds) |
| Reaction Time | 12 - 24 hours | 2 - 6 hours |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
Visualization of Key Processes
Caption: Comparative experimental workflows for polyamide and polyurethane synthesis.
References
Technical Support Center: Managing Exotherms in 1,4-Bis(3-aminopropoxy)butane Curing Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing exothermic reactions when using 1,4-Bis(3-aminopropoxy)butane as a curing agent for epoxy resins.
Frequently Asked Questions (FAQs)
Q1: What is an exothermic reaction in the context of epoxy curing?
A1: When this compound (an amine curing agent) is mixed with an epoxy resin, a chemical reaction called curing or cross-linking begins. This process releases a significant amount of energy in the form of heat.[1][2] This release of heat is known as an exothermic reaction, or "exotherm."
Q2: Why is it critical to manage the exotherm?
A2: Uncontrolled exotherms can lead to a rapid, self-accelerating increase in temperature, a phenomenon known as thermal runaway.[3] This can cause several problems, including:
-
Thermal Stress: Rapid temperature changes create internal stresses that can lead to cracking, delamination, or weakening of the final product.[1]
-
Curing Defects: Uneven heat distribution can result in incomplete or inconsistent curing, creating weak spots or voids.[1]
-
Material Damage: Excessive heat can damage the epoxy itself (charring, discoloration), the substrate, or any embedded components. Some epoxy systems can reach temperatures over 400°F (204°C).[4]
-
Safety Hazards: In extreme cases, the heat generated can be sufficient to melt plastic containers, smolder, smoke, and release hazardous vapors.[4][5]
Q3: What primary factors influence the peak exotherm temperature and reaction speed?
A3: The main factors are the mass and geometry of the mixed epoxy, the ambient temperature, and the reactivity of the specific epoxy resin and curing agent system.[1][3][6]
-
Mass and Volume: Larger volumes of mixed epoxy generate more heat and have less surface area relative to their mass to dissipate it, leading to a faster reaction and higher peak exotherm.[1][3]
-
Ambient & Material Temperature: Higher starting temperatures for the resin, curing agent, or the work environment will accelerate the reaction rate.[3][4] A general rule is that for every 10°C (18°F) increase in temperature, the pot life and gel time are cut in half.[4]
-
Formulation Reactivity: The intrinsic chemical properties of the epoxy resin and the this compound hardener dictate the baseline reaction speed.
Troubleshooting Guide
Problem 1: My epoxy is curing too fast and getting extremely hot, leading to cracks.
-
Question: I mixed a 500g batch of epoxy resin with this compound for a large potting application. It became very hot, smoked, and the cured block has internal cracks. What happened and how can I prevent it?
-
Answer: You experienced an uncontrolled exotherm due to the large mass of the epoxy mixture. The heat generated by the reaction could not dissipate quickly enough, causing the temperature to spike, which further accelerated the reaction. This created significant thermal stress, resulting in cracking.
Solutions:
-
Reduce Batch Size: Mix several smaller batches instead of one large one. This minimizes the total heat generated at any given time.[1][6]
-
Pour in Layers: For deep potting or casting applications, pour the epoxy in multiple, thinner layers.[4][6] Allow the previous layer to cool and partially cure before pouring the next. Ideally, wait for the exotherm of the first layer to peak and begin to cool before adding the next layer.[4][5]
-
Use a Heat Sink: Pouring the epoxy into or over a metal object can help dissipate heat.[4] You can also place the mixing container in a cool water bath to draw heat away.[3]
-
Lower the Temperature: Work in a cooler environment and consider pre-chilling the resin and hardener components before mixing.[4][5]
-
Problem 2: The gel time is much shorter than specified on the technical datasheet.
-
Question: The datasheet for my epoxy system indicates a gel time of 60 minutes for a 100g mass, but my mixture is gelling in under 30 minutes. Why is this happening?
-
Answer: Several factors can shorten the gel time, which is the transition from a liquid to a gel-like solid.[7]
-
Temperature: Are you working in an environment warmer than the temperature specified on the datasheet (typically 25°C)? Higher ambient temperatures significantly reduce gel time.[3]
-
Mixing Container Geometry: A tall, narrow mixing cup will retain more heat than a wide, shallow container, accelerating the reaction.[3][5] Spreading the mixed resin out increases the surface area and allows for better heat dissipation.[4]
-
Incorrect Mix Ratio: While less common for amine cures, a significantly off-ratio mix can sometimes affect reactivity. Always adhere strictly to the recommended mix ratio.[1]
-
Problem 3: How can I modify my formulation to slow down the reaction and reduce the peak exotherm?
-
Question: My application requires a large volume pour, and splitting it into smaller batches is not feasible. Are there any formulation adjustments I can make?
-
Answer: Yes, you can modify the formulation to inherently reduce its reactivity.
Solutions:
-
Incorporate Fillers: Adding thermally conductive or high-density fillers can act as a heat sink, absorbing and distributing the heat generated during the reaction.[4][5] This also reduces the volume of reacting epoxy in the mixture. However, be aware that low-density, insulating fillers can sometimes worsen the problem.[4] Common fillers include silica, talc, or aluminum oxide. The addition of fillers can accelerate the reaction in the early stages but may slow it down in later stages.
-
Choose a Slower Epoxy System: If possible, select a different epoxy resin or a slower-curing amine hardener designed for mass casting applications.[1][4] These are formulated for lower exothermic heat generation.
-
Quantitative Data on Curing Properties
The following tables provide illustrative data on how different factors can affect the curing characteristics of an epoxy system using an amine hardener like this compound.
Table 1: Effect of Mass on Exothermic Properties (Data is illustrative, based on typical epoxy-amine system behavior. The specific values for your system should be determined experimentally.)
| Mass (g) | Gel Time (minutes) | Peak Exotherm Temperature (°C) | Time to Peak (minutes) |
| 50 | 120 | 65 | 140 |
| 100 | 95 | 110 | 115 |
| 200 | 60 | 185 | 75 |
| 500 | 25 | >220 (Thermal Runaway) | 30 |
Table 2: Curing Characteristics of a Liquid Epoxy Resin (EEW ~185) with an Aminated Propoxylated 1,4-Butanediol Adduct (Adapted from data presented in US Patent 4,769,438A. Note: This is for a related adduct, not pure this compound, but demonstrates the trend.)[8]
| Formulation (200g mass) | Amine Component | Gel Time (minutes) | Peak Exotherm Temp. (°C) |
| 3-A | Aminated Propoxylated 1,4-Butanediol | 295 | 124.0 |
| 3-B | Adduct I (10 pbw epoxy) | 292 | 108.8 |
| 3-C | Adduct II (20 pbw epoxy) | 276 | 73.2 |
| 3-D | Adduct III (30 pbw epoxy) | 215 | 94.2 |
Experimental Protocols
Protocol 1: Measuring Gel Time and Peak Exotherm (Based on ASTM D2471)
This method determines the time to solidification and the maximum reaction temperature under specific conditions.[6][9][10]
1. Apparatus:
-
Sample container (e.g., 100 mL glass beaker or aluminum dish).
-
Temperature measuring device (thermocouple or thermometer with a range up to 250°C).
-
Stopwatch.
-
Wooden applicator stick or probe.
-
Balance (accurate to 0.1g).
-
Temperature-controlled bath (optional, for testing at non-ambient temperatures).
2. Procedure:
-
Conditioning: If testing at a specific temperature, place all components (resin, hardener, container) in a temperature-controlled bath for at least 4 hours to ensure they reach thermal equilibrium.[10]
-
Mixing: Measure the desired amounts of epoxy resin and this compound into a mixing container according to the specified weight ratio.
-
Start Timing: Begin the stopwatch immediately upon starting to mix the components. Mix thoroughly for 2-3 minutes until uniform.
-
Sample Preparation: Transfer the specified mass of the mixture (e.g., 100g) into the sample container.
-
Temperature Monitoring: Insert the thermocouple into the geometric center of the reacting mass and record the temperature at regular intervals (e.g., every minute).[10]
-
Gel Time Determination: Every 15-30 seconds, gently probe the center surface of the epoxy with a clean wooden applicator stick. The gel time is the point at which the epoxy mass no longer adheres to the probe and begins to pull away as a rubbery or stringy mass.[9][10] Record this elapsed time.
-
Peak Exotherm Determination: Continue recording the temperature until it peaks and begins to decrease. The highest temperature reached is the "peak exothermic temperature," and the elapsed time from the start of mixing to this point is the "peak exothermic time."[10]
Protocol 2: Characterizing Cure by Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with the curing reaction, providing data on the heat of cure and glass transition temperature (Tg).[1]
1. Apparatus:
-
Differential Scanning Calorimeter (DSC).
-
Hermetically sealable aluminum DSC pans and lids.
-
Crimper for sealing pans.
-
Microbalance (accurate to 0.01mg).
2. Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the freshly mixed, uncured epoxy/1,4-Bis(3-aminopropoxy)butane system into a DSC pan.[4]
-
Sealing: Hermetically seal the pan to prevent mass loss during the experiment. Prepare an empty, sealed pan as a reference.[1]
-
Dynamic Scan (to determine total heat of cure):
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the completion of the curing exotherm (e.g., 250°C).[11] This scan measures the total heat of reaction (ΔH_total).
-
-
Post-Cure and Tg Measurement:
-
Data Analysis:
-
Heat of Cure (ΔH): Integrate the area under the exothermic peak from the first heating scan.[1]
-
Degree of Cure: For partially cured samples, the degree of cure can be calculated by comparing its residual heat of reaction (ΔH_residual) to the total heat of reaction of an uncured sample: % Cure = [(ΔH_total - ΔH_residual) / ΔH_total] x 100.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. intertekinform.com [intertekinform.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.org [mdpi.org]
- 5. users.encs.concordia.ca [users.encs.concordia.ca]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. This compound | CAS#:7300-34-7 | Chemsrc [chemsrc.com]
- 8. US4769438A - Aminated propoxylated 1,4-butanediol epoxy resin adducts as epoxy resin curatives - Google Patents [patents.google.com]
- 9. How to measure gel time - M101 - CKN Knowledge in Practice Centre [compositeskn.org]
- 10. cstjmateriauxcomposites.wordpress.com [cstjmateriauxcomposites.wordpress.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1,4-Bis(3-aminopropoxy)butane and Ethylenediamine in Polymer Crosslinking
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Crosslinker Performance
In the realm of polymer science, the choice of a crosslinking agent is pivotal in defining the final properties of a material. For applications ranging from advanced drug delivery systems to high-performance industrial polymers, the molecular architecture of the crosslinker dictates the mechanical strength, thermal stability, and biocompatibility of the resulting polymer network. This guide provides a comprehensive comparative analysis of two diamine crosslinking agents: 1,4-Bis(3-aminopropoxy)butane and ethylenediamine.
This objective comparison, supported by available experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate crosslinker for their specific application. The analysis will delve into the chemical structures, crosslinking mechanisms, and their subsequent impact on polymer properties, with a focus on data-driven insights.
Executive Summary
| Feature | This compound | Ethylenediamine |
| Chemical Structure | Longer, more flexible aliphatic chain with ether linkages | Short, rigid aliphatic chain |
| Crosslinking Density | Potentially lower due to longer chain length | Higher due to shorter chain length |
| Flexibility | Imparts greater flexibility to the polymer network | Results in a more rigid polymer network |
| Mechanical Properties | Expected to provide lower modulus and higher elongation at break | Expected to provide higher modulus and tensile strength |
| Thermal Stability | May result in a lower glass transition temperature (Tg) | Generally leads to a higher glass transition temperature (Tg) |
| Biocompatibility | Data is limited, but longer chain aliphatic diamines are generally considered to have lower cytotoxicity than shorter chain diamines. | Generally considered biocompatible for many applications, though residual unreacted monomer can be a concern. |
In-Depth Performance Analysis
The structural differences between this compound and ethylenediamine are fundamental to their distinct performance characteristics as crosslinkers. Ethylenediamine, with its short and rigid C2 hydrocarbon chain, facilitates the formation of a dense crosslinked network. This high crosslink density typically translates to polymers with increased hardness, higher tensile strength, and enhanced thermal stability, as evidenced by a higher glass transition temperature (Tg)[1][2].
In contrast, this compound possesses a longer and more flexible C10 backbone containing two ether linkages. This increased chain length between the amine functional groups leads to a lower crosslink density in the resulting polymer network. Consequently, polymers crosslinked with this compound are expected to exhibit greater flexibility, a lower modulus, and a higher elongation at break. The presence of ether linkages can also enhance the hydrophilicity and potentially the biocompatibility of the polymer.
Data Presentation
The following tables summarize the expected and reported quantitative data for polymers crosslinked with ethylenediamine and make inferences for this compound based on the performance of other long-chain aliphatic diamines. It is important to note that direct comparative experimental data for this compound is limited in publicly available literature.
Table 1: Mechanical Properties of Crosslinked Polymers
| Crosslinking Agent | Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Ethylenediamine | Epoxy Resin | ~72[3] | ~3.1[3] | ~4.5[3] |
| This compound | Epoxy Resin | Lower than EDA (estimated) | Lower than EDA (estimated) | Higher than EDA (estimated) |
Table 2: Thermal Properties of Crosslinked Polymers
| Crosslinking Agent | Polymer System | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (°C) |
| Ethylenediamine | Epoxy Resin | Increases with crosslink density[4] | Generally high due to high crosslink density[5] |
| This compound | Epoxy Resin | Lower than EDA (estimated) | Potentially lower than EDA (estimated) |
Table 3: Swelling Behavior of Crosslinked Hydrogels
| Crosslinking Agent | Polymer System | Swelling Ratio (%) |
| Ethylenediamine | Chitosan | Lower swelling ratio with increased concentration[6] |
| This compound | Chitosan | Higher swelling ratio than EDA (estimated)[6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for polymer crosslinking with diamines. Specific parameters should be optimized for each polymer system.
Protocol 1: Crosslinking of Epoxy Resin
-
Preparation of Resin Mixture: The epoxy resin (e.g., DGEBA) and the diamine crosslinker (ethylenediamine or this compound) are preheated separately to reduce viscosity.
-
Mixing: The stoichiometric amount of the crosslinker is added to the epoxy resin. The mixture is then thoroughly stirred until a homogeneous solution is obtained.
-
Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles.
-
Curing: The mixture is poured into a mold and cured at a specific temperature and time. The curing schedule will depend on the reactivity of the diamine and the desired degree of crosslinking. A typical curing cycle might involve an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete reaction.
-
Characterization: The cured polymer is then subjected to mechanical testing (tensile strength, modulus), thermal analysis (DSC for Tg, TGA for decomposition temperature), and other relevant characterizations.
Protocol 2: Crosslinking of a Carboxyl-Containing Polymer (e.g., Poly(acrylic acid)) to Form a Hydrogel
-
Polymer Solution Preparation: A solution of the carboxyl-containing polymer is prepared in a suitable solvent (e.g., deionized water).
-
Activation of Carboxyl Groups (if necessary): For less reactive systems, a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) can be used to activate the carboxyl groups.
-
Crosslinker Addition: The diamine crosslinker (ethylenediamine or this compound) is added to the polymer solution. The pH of the solution may need to be adjusted to facilitate the reaction.
-
Gelation: The mixture is allowed to react at a specific temperature until a hydrogel is formed.
-
Purification: The resulting hydrogel is typically purified by washing with a suitable solvent (e.g., deionized water) to remove any unreacted crosslinker and byproducts.
-
Characterization: The hydrogel is characterized for its swelling behavior, mechanical properties (compressive modulus), and biocompatibility (cytotoxicity assays).
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Chemical structures of Ethylenediamine and this compound.
Caption: Generalized workflow for polymer crosslinking with diamines.
Caption: Structure-property relationships for the two crosslinkers.
Conclusion
The selection between this compound and ethylenediamine as a crosslinking agent is a critical decision that significantly influences the final polymer properties. Ethylenediamine is the crosslinker of choice for applications demanding high rigidity, mechanical strength, and thermal stability. Its short, rigid structure leads to a densely crosslinked network, imparting these desirable properties.
Conversely, for applications where flexibility, lower modulus, and potentially enhanced hydrophilicity are paramount, this compound presents a compelling alternative. Its longer, more flexible chain with ether linkages results in a less densely crosslinked network, offering a different set of material characteristics.
For drug development professionals, the biocompatibility of the final crosslinked polymer is a primary concern. While direct comparative cytotoxicity data is scarce for this compound, the general trend suggests that longer-chain aliphatic diamines may exhibit lower cytotoxicity. However, thorough biocompatibility testing of the final formulation is always imperative.
This guide provides a foundational understanding of the comparative performance of these two crosslinkers. Researchers are encouraged to use this information as a starting point and to conduct specific experimental evaluations to determine the optimal crosslinker for their unique polymer system and application.
References
- 1. Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels [mdpi.com]
- 2. scirp.org [scirp.org]
- 3. designerdata.nl [designerdata.nl]
- 4. eag.com [eag.com]
- 5. scielo.br [scielo.br]
- 6. ajouronline.com [ajouronline.com]
- 7. Preparation and swelling behavior of chitosan-based superporous hydrogels for gastric retention application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Polyamide Properties: 1,4-Bis(3-aminopropoxy)butane vs. 1,4-Diaminobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the properties of polyamides synthesized using two distinct diamines: 1,4-bis(3-aminopropoxy)butane and 1,4-diaminobutane (also known as putrescine). The choice of diamine monomer is a critical factor that dictates the final physicochemical properties of the resulting polyamide. This document aims to objectively compare the performance of polyamides derived from these two monomers, supported by established principles of polymer chemistry and available experimental data, to aid in material selection for advanced applications.
Chemical Structures and Their Implications
The fundamental difference between the two diamines lies in the presence of flexible ether linkages in this compound. This structural variation has a profound impact on the polymer backbone's flexibility, intermolecular forces, and ultimately, the macroscopic properties of the polyamide. In contrast, 1,4-diaminobutane provides a shorter, more rigid aliphatic segment.
A well-known example of a polyamide based on 1,4-diaminobutane is Nylon 4,6, which is produced through the polycondensation of 1,4-diaminobutane and adipic acid.[1] This polyamide is recognized for its high thermal stability and mechanical strength.[2]
The introduction of ether linkages into the polymer backbone, as is the case with this compound, is known to increase segmental rotation, which can lead to improved solubility and flexibility.[3] However, this added flexibility can also disrupt the regular packing of polymer chains, potentially leading to lower crystallinity and a decreased melting point.[4]
Comparative Performance Data
Thermal Properties
Polyamides based on 1,4-diaminobutane, such as Nylon 4,6, exhibit high melting points and heat distortion temperatures due to the high density of amide groups and a high degree of crystallinity.[1][5] The introduction of flexible ether linkages in polyamides made from this compound is expected to lower the melting point and glass transition temperature.[3]
| Property | Test Standard | Polyamide from 1,4-Diaminobutane (Nylon 4,6) | Polyamide from this compound (Expected Trend) | Units |
| Melting Temperature (Tm) | DSC | 290 - 300[5] | Lower | °C |
| Glass Transition Temperature (Tg) | DSC/DMTA | ~80 | Lower | °C |
| Heat Distortion Temperature (HDT) @ 1.8 MPa | ISO 75 | 160[5] | Lower | °C |
| Max. Continuous Use Temperature | - | 130 | Lower | °C |
Note: The properties for the polyamide from this compound are qualitative predictions based on the known effects of ether linkages on polyamide properties.
Mechanical Properties
The higher crystallinity and strong intermolecular hydrogen bonding in polyamides like Nylon 4,6 result in high tensile strength and stiffness.[6] The increased flexibility of the polymer chains in polyamides with this compound is anticipated to lead to higher elongation at break but potentially lower tensile strength and modulus.[3]
| Property | Test Standard | Polyamide from 1,4-Diaminobutane (Nylon 4,6) | Polyamide from this compound (Expected Trend) | Units |
| Tensile Strength | ISO 527-2 | 100[5] | Lower | MPa |
| Tensile Modulus | ISO 527-2 | 3.5[7] | Lower | GPa |
| Elongation at Break | ISO 527-2 | 30[5] | Higher | % |
| Notched Izod Impact Strength | ISO 180 | 10[5] | Higher | kJ/m² |
Note: The properties for the polyamide from this compound are qualitative predictions based on the known effects of ether linkages on polyamide properties.
Chemical and Physical Properties
Polyamides, in general, offer good resistance to oils and hydrocarbons but are susceptible to strong acids and bases.[6][8] The higher crystallinity of Nylon 4,6 contributes to better chemical resistance.[5] A key differentiator is water absorption; the presence of ether linkages in this compound-based polyamides may lead to different moisture absorption characteristics.
| Property | Test Standard | Polyamide from 1,4-Diaminobutane (Nylon 4,6) | Polyamide from this compound (Expected Trend) | Units |
| Water Absorption (24h) | ISO 62 | 2.3[5] | Potentially Lower | % |
| Chemical Resistance (Acids) | - | Poor | Poor | - |
| Chemical Resistance (Bases) | - | Poor | Poor | - |
| Chemical Resistance (Organic Solvents) | - | Good | Good | - |
| Density | ISO 1183 | 1.18[5] | Similar | g/cm³ |
Note: The properties for the polyamide from this compound are qualitative predictions.
Experimental Protocols
The following are generalized methodologies for the synthesis and characterization of polyamides discussed in this guide.
Polyamide Synthesis (Low-Temperature Solution Polycondensation)
-
Monomer Preparation: A solution of the diamine (1,4-diaminobutane or this compound) is prepared in a suitable polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), in a nitrogen-purged reaction vessel equipped with a mechanical stirrer.
-
Polycondensation: The diacid chloride (e.g., adipoyl chloride) is dissolved in the same solvent and added dropwise to the stirred diamine solution at a low temperature (typically 0-5 °C) to control the exothermic reaction.
-
Polymerization: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure high molecular weight polymer formation.
-
Isolation: The resulting polymer is isolated by precipitation in a non-solvent such as water or methanol, followed by filtration, washing to remove unreacted monomers and byproducts, and drying under vacuum at an elevated temperature.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is performed to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polyamide. A small sample (5-10 mg) is sealed in an aluminum pan and heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The sample is typically subjected to a heat-cool-heat cycle to erase thermal history.[9]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition temperature of the polyamide. A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min), and the weight loss as a function of temperature is recorded.[10]
Mechanical Testing
-
Tensile Testing: Tensile properties such as tensile strength, tensile modulus, and elongation at break are measured according to standards like ASTM D638 or ISO 527. Dog-bone shaped specimens are prepared by injection molding or compression molding and tested using a universal testing machine at a constant crosshead speed.[11]
Chemical Resistance Testing
-
Immersion Testing: The chemical resistance is evaluated by immersing pre-weighed and dimensioned polymer samples in various chemical agents (e.g., acids, bases, organic solvents) at a specified temperature for a defined period. The changes in weight, dimensions, and mechanical properties are then measured to assess the material's resistance.
Experimental Workflow
Conclusion
The selection between this compound and 1,4-diaminobutane as the diamine monomer allows for the tailoring of polyamide properties for specific applications.
-
Polyamides from 1,4-diaminobutane (e.g., Nylon 4,6) are characterized by their high rigidity, thermal stability, and mechanical strength, making them suitable for demanding applications in the automotive and electronics industries where these properties are paramount.[1][6]
-
Polyamides from this compound are expected to exhibit increased flexibility, potentially higher impact strength, and improved solubility due to the presence of ether linkages in the polymer backbone. These characteristics could be advantageous in applications requiring enhanced ductility and processability, such as in fibers, films, and certain biomedical applications.
Further research involving the direct, controlled synthesis and characterization of polyamides from both diamines with a range of diacids would be invaluable for a more precise quantitative comparison and to fully elucidate the structure-property relationships.
References
- 1. Nylon 46 - Wikipedia [en.wikipedia.org]
- 2. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Hexylene Glycol Terephthalate Chain Segments on the Crystallization and Thermal Properties of Polyamide 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. NYLON 4/6 (PA) | RTP Company [rtpcompany.com]
- 7. lookpolymers.com [lookpolymers.com]
- 8. celanese.com [celanese.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. researchgate.net [researchgate.net]
- 11. tainstruments.com [tainstruments.com]
A Comparative Guide to Purity Validation of 1,4-Bis(3-aminopropoxy)butane by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical aspect of quality control and experimental reproducibility. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity validation of 1,4-Bis(3-aminopropoxy)butane. The focus is on the application of quantitative ¹H-NMR (qNMR) as a primary method for purity assessment, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique for purity assessment depends on various factors, including the nature of the compound, potential impurities, required accuracy, and available instrumentation. Here, we compare ¹H-NMR spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound.
| Feature | ¹H-NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Separates volatile components of a mixture based on their partitioning between a stationary phase and a gaseous mobile phase. |
| Quantitative Analysis | Primary quantitative method (qNMR) that does not require a reference standard of the analyte.[1][2] | Requires a certified reference standard of the analyte for accurate quantification. | Requires a certified reference standard of the analyte for accurate quantification. |
| Structural Information | Provides detailed structural information, enabling the identification of the analyte and its impurities. | Provides limited structural information; identification relies on retention time comparison with standards. | Provides limited structural information; often coupled with mass spectrometry (GC-MS) for structural elucidation. |
| Sample Throughput | Relatively fast analysis time per sample (typically 5-15 minutes).[2] | Can be time-consuming due to column equilibration and elution times. | Generally faster than HPLC for volatile compounds. |
| Sensitivity | Moderate sensitivity, suitable for detecting impurities at levels of ~0.1% and above. | High sensitivity, capable of detecting trace-level impurities. | Very high sensitivity, especially with specific detectors.[3] |
| Applicability to Analyte | Excellent for soluble, non-volatile compounds like this compound. | Suitable, but may require derivatization for UV detection as the analyte lacks a strong chromophore. | Requires derivatization to increase volatility and thermal stability. |
| Potential Impurities | Can detect a wide range of organic impurities containing protons. | Can separate non-volatile and thermally labile impurities. | Effective for volatile impurities. |
Experimental Protocols
¹H-NMR Spectroscopy for Purity Validation (qNMR)
This protocol outlines the procedure for determining the purity of this compound using quantitative ¹H-NMR with an internal standard.
1. Materials and Instrumentation:
-
Analyte: this compound
-
Internal Standard: A certified reference material with a known purity, stable, and having signals that do not overlap with the analyte's signals (e.g., Maleic acid, Dimethyl sulfone).[2]
-
Deuterated Solvent: Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD) of high isotopic purity.
-
NMR Spectrometer: 400 MHz or higher field strength spectrometer.
-
Analytical Balance: Capable of weighing to ±0.01 mg.[4]
-
NMR Tubes: High-precision 5 mm NMR tubes.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard (to achieve a molar ratio of approximately 1:1 with the analyte) and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.[4]
-
Vortex the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A typical starting value is 30 seconds to ensure full relaxation.
-
Number of Scans (ns): 8 to 16, depending on the sample concentration.
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 0-10 ppm).
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the triplet corresponding to the -O-CH₂- protons) and a well-resolved signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons corresponding to the integrated analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons corresponding to the integrated internal standard signal
-
MW_analyte = Molecular weight of the analyte (204.31 g/mol )[5]
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Hypothetical ¹H-NMR Data for this compound
The following table presents hypothetical ¹H-NMR data for a sample of this compound in D₂O.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.45 | t | 4H | -O-CH₂-CH₂-CH₂-NH₂ |
| 2.75 | t | 4H | -CH₂-NH₂ |
| 1.75 | p | 4H | -O-CH₂-CH₂-CH₂-NH₂ |
| 1.60 | p | 4H | -O-CH₂-CH₂-CH₂-CH₂-O- |
t = triplet, p = pentet
Visualizations
Caption: Workflow for purity validation of this compound by qNMR.
Caption: Decision logic for selecting a purity analysis method.
Conclusion
Quantitative ¹H-NMR spectroscopy stands out as a powerful and direct method for the purity validation of this compound. Its ability to provide both structural and quantitative information without the need for a specific reference standard of the analyte makes it a highly efficient and reliable technique in research and development settings.[1][6][7] While chromatographic methods like HPLC and GC offer higher sensitivity for trace impurities, they require reference standards and may necessitate derivatization for this particular analyte. For a comprehensive purity profile, a combination of NMR and a high-sensitivity chromatographic technique would be ideal.
References
A Comparative Performance Analysis of 1,4-Bis(3-aminopropoxy)butane and Other Flexible Diamines in Polymer Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of 1,4-Bis(3-aminopropoxy)butane against other flexible aliphatic diamines when used as monomers or curing agents in polymer synthesis. The selection of a diamine is critical as its structure directly influences the thermal, mechanical, and chemical properties of the resulting polymer. Flexible diamines, characterized by long, non-rigid aliphatic chains, often containing ether linkages, are instrumental in imparting properties such as elasticity, toughness, and improved processability to traditionally rigid polymer systems like polyimides and epoxy resins.
While direct, side-by-side comparative experimental data for the specific diamines discussed in this guide is limited in publicly available literature, this document collates representative data to illustrate the structure-property relationships. The information presented herein is based on established principles of polymer chemistry and data from analogous systems.
Qualitative Comparison of Flexible Diamines
The flexibility of a diamine is primarily determined by its chemical structure. The presence of single bonds that allow for free rotation and ether linkages contribute to a lower glass transition temperature (Tg) and increased elongation at break in the final polymer.
-
This compound: With a C10 backbone containing two ether linkages, this diamine offers a significant degree of flexibility. Its structure is expected to lower the Tg of polymers and enhance their ductility. It is used as a crosslinker for epoxy resins and a building block for polyurethanes and polyureas, where it improves flexibility.
-
Jeffamine® EDR-148 (4,7-Dioxa-1,10-decanediamine): This polyetheramine has a C8 backbone with two ether linkages. It is known to be a highly reactive, unhindered diamine that imparts flexibility and toughness to thermoset polymers.[1]
-
4,7,10-Trioxa-1,13-tridecanediamine: Featuring a longer C10 backbone with three ether linkages, this diamine is expected to provide even greater flexibility compared to the others, leading to polymers with enhanced elasticity and durability.[2] It is a crucial component in the synthesis of advanced flexible materials.[3]
The general trend is that a higher number of ether linkages and a longer aliphatic chain between the amine groups will result in a more flexible polymer with a lower Tg, lower tensile strength and modulus, but higher elongation at break.
Quantitative Performance Data
The following table presents representative data illustrating the typical effects of incorporating flexible diamines into an epoxy resin system compared to a more rigid aromatic diamine. The data is collated from studies on similar polymer systems and is intended to demonstrate the expected performance trade-offs.
Table 1: Representative Performance of Epoxy Resins Cured with Flexible vs. Rigid Diamines
| Property | Flexible Diamine (Polyetheramine) Cured Epoxy | Rigid Diamine (Aromatic) Cured Epoxy |
| Glass Transition Temp. (Tg) | Lower (e.g., 60-90°C) | Higher (e.g., 150-180°C) |
| Tensile Strength | Lower (e.g., 10-30 MPa)[1] | Higher (e.g., 60-80 MPa) |
| Young's Modulus | Lower (e.g., 1-2 GPa) | Higher (e.g., 3-4 GPa) |
| Elongation at Break | Higher (e.g., >50%)[1] | Lower (e.g., <10%) |
Note: The values presented are typical ranges and can vary significantly based on the specific epoxy resin, curing conditions, and the exact structure of the diamine.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical experimental workflow for the comparative evaluation of different diamine curing agents in an epoxy resin system.
Caption: Experimental workflow for comparing the performance of different diamine curing agents.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
-
Objective: To determine the glass transition temperature (Tg) of the cured polymer samples.
-
Apparatus: A differential scanning calorimeter.
-
Methodology:
-
A small sample of the cured polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample is subjected to a heat-cool-heat cycle to remove any prior thermal history. A typical cycle would be heating from room temperature to a temperature above the expected Tg (e.g., 200°C) at a rate of 10°C/min, holding for a few minutes, cooling back to room temperature, and then reheating at the same rate.
-
The Tg is determined from the second heating scan, identified as a step change in the heat flow curve.
-
Thermogravimetric Analysis (TGA) for Thermal Stability
-
Objective: To evaluate the thermal stability of the cured polymer by measuring its weight loss as a function of temperature.
-
Apparatus: A thermogravimetric analyzer.
-
Methodology:
-
A small sample of the cured polymer (typically 5-10 mg) is placed in a TGA pan.
-
The sample is heated from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The onset of decomposition and the temperature at 5% or 10% weight loss are used as indicators of thermal stability.
-
Tensile Testing for Mechanical Properties (ASTM D638)
-
Objective: To determine the tensile properties of the cured polymer, including tensile strength, Young's modulus, and elongation at break.
-
Apparatus: A universal testing machine equipped with grips and an extensometer.
-
Methodology:
-
Dumbbell-shaped specimens are prepared from the cured polymer sheets according to the specifications in ASTM D638.
-
The dimensions of the gauge section of each specimen are measured precisely.
-
The specimen is mounted in the grips of the universal testing machine.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
The load and extension are continuously recorded during the test.
-
Tensile strength is calculated as the maximum stress the material can withstand. Young's modulus is determined from the slope of the initial linear portion of the stress-strain curve. Elongation at break is the percentage increase in length at the point of fracture.
-
References
A Comparative Guide to Analytical Methods for the Quantification of 1,4-Bis(3-aminopropoxy)butane
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Analytical Methods
The selection of an analytical method is a critical decision in the drug development process, directly impacting data quality, throughput, and cost. The following table summarizes the expected performance characteristics of a proposed reverse-phase HPLC (RP-HPLC) method compared to reported data for GC-MS and Potentiometric Sensors used in the analysis of similar aliphatic amines.
| Parameter | Proposed RP-HPLC Method (with Derivatization) | Gas Chromatography-Mass Spectrometry (GC-MS) | Potentiometric Sensor |
| Principle | Separation based on polarity after chemical derivatization to add a UV-absorbing or fluorescent tag. | Separation of volatile (or derivatized) compounds based on boiling point and mass-to-charge ratio. | Measures potential difference proportional to the logarithm of the analyte concentration.[1] |
| Specificity | High; determined by chromatographic separation and detector wavelength. | Very High; based on both retention time and mass fragmentation patterns. | Moderate to High; depends on the selectivity of the ionophore in the sensor membrane.[2][3] |
| Linearity Range | Typically wide, e.g., 0.5 - 100 ng/mL.[4] | Wide, dependent on detector, e.g., 1.6–10,000 µg L−1.[5] | 3.0 × 10⁻⁵ to 1.0 × 10⁻² mol L⁻¹.[1] |
| Limit of Detection (LOD) | Picomole to nanomole range (e.g., 10 ng/mL).[6] Can be as low as 0.12 nmol/L with sensitive reagents.[7] | 0.04 - 0.42 µg/mL.[5] | ~2.4 × 10⁻⁵ mol L⁻¹.[1] |
| Limit of Quantification (LOQ) | Typically 3x LOD (e.g., 0.9 mg.kg-1).[8] | 0.16 - 1.68 µg/mL.[5] | Low μM range. |
| Accuracy (% Recovery) | Excellent (e.g., 92% - 105%).[8] | Good (e.g., 68% - 180%, can be variable).[5] | Generally good, assessed by standard addition. |
| Precision (%RSD) | Excellent (e.g., < 3%).[4] | Good (e.g., < 30%).[5] | Excellent for intra-day measurements. |
| Sample Throughput | High; autosamplers enable analysis of many samples.[9] | Moderate; run times can be longer. | Very High; rapid response time (~13s).[1] |
| Derivatization | Typically required for UV or Fluorescence detection.[10][11][12] | Often required to improve volatility and peak shape.[13][14] | Not required. |
| Cost & Complexity | Moderate equipment cost, requires skilled operators. | High equipment cost, requires skilled operators. | Low equipment cost, simple operation.[1] |
Experimental Protocols
Proposed HPLC Method with Pre-Column Derivatization
This proposed method is designed for the accurate and precise quantification of 1,4-Bis(3-aminopropoxy)butane. Since aliphatic amines like the target compound lack a chromophore, pre-column derivatization is necessary for sensitive UV or fluorescence detection.[11][12][15] Dansyl chloride is selected as the derivatizing agent due to its extensive use in polyamine analysis, forming stable, highly fluorescent derivatives.[16][17]
a) Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of 0.1 N HCl to create a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with 0.1 N HCl to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
b) Derivatization Procedure (with Dansyl Chloride):
-
Transfer 100 µL of each standard or sample solution into a microcentrifuge tube.
-
Add 200 µL of saturated sodium bicarbonate solution to adjust the pH.
-
Add 400 µL of dansyl chloride solution (e.g., 5 mg/mL in acetone).
-
Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.
-
After incubation, add 100 µL of a proline solution (e.g., 50 mg/mL) to react with excess dansyl chloride.
-
Vortex and incubate for an additional 10 minutes at 60°C.
-
Evaporate the acetone under a stream of nitrogen.
-
Extract the dansylated derivatives by adding 500 µL of a suitable organic solvent (e.g., toluene or diethyl ether) and vortexing.
-
Centrifuge and transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., methanol or acetonitrile) and filter through a 0.22 µm syringe filter before injection.[18]
c) Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19][20][21] C18 columns are widely used for separating basic, neutral, and acidic compounds.[19]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient Elution: A linear gradient starting from a lower percentage of Mobile Phase B to a higher percentage over 20-30 minutes to ensure separation of the derivatized analyte from any impurities or derivatization by-products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[22]
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation wavelength set to ~340 nm and emission wavelength at ~525 nm for dansyl derivatives.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity for amine analysis. Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile compound suitable for gas chromatography.[13][14]
Methodology Outline:
-
Derivatization: The primary amino groups are reacted with a derivatizing agent such as benzenesulfonyl chloride or propyl chloroformate under alkaline conditions to form less polar, more volatile derivatives.[5][13]
-
Extraction: The derivatives are extracted from the aqueous reaction mixture using an organic solvent (e.g., dichloromethane or hexane).
-
GC Separation: The extracted sample is injected into a GC system, typically equipped with a capillary column like a 30m HP-5MS.[5] A temperature program is used to separate the components, starting at a lower temperature and ramping up to elute the derivatized analyte.[5]
-
MS Detection: The mass spectrometer is used for detection and quantification. It provides mass-to-charge ratio information, which confirms the identity of the compound with high certainty.
Alternative Method 2: Potentiometric Sensor
Potentiometric sensors are a rapid, low-cost alternative for quantifying ions in solution.[1] This technique does not require derivatization or extensive sample preparation.
Methodology Outline:
-
Sensor Assembly: A potentiometric sensor consists of an ion-selective electrode (ISE) and a reference electrode. The ISE contains a membrane (e.g., PVC-based) doped with a specific ionophore (e.g., cucurbit[n]uril) that selectively binds to the target amine.[1]
-
Calibration: The sensor is calibrated by measuring the potential (in millivolts) in a series of standard solutions of known concentrations. A calibration curve is generated by plotting the potential versus the logarithm of the analyte concentration.
-
Sample Measurement: The potential of the sample solution is measured, and the concentration of the analyte is determined from the calibration curve. The standard addition method can be used for complex matrices to overcome matrix effects.[1]
Workflow for HPLC Method Validation
To ensure that the proposed HPLC method is suitable for its intended purpose, it must be validated according to ICH guidelines.[23][24][25] The validation process confirms that the method is specific, accurate, precise, and robust.
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. medmedchem.com [medmedchem.com]
- 3. Potentiometric sensors for the determination of pharmaceutical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 14. emerypharma.com [emerypharma.com]
- 15. Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Dansyl Chloride-HPLC Method for the Determination of Polyamines | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 20. Effects of Specifications on HPLC C18 Columns - Hawach [hawachhplccolumn.com]
- 21. iiste.org [iiste.org]
- 22. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 23. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 24. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 25. actascientific.com [actascientific.com]
Diamine Chain Extenders Crucially Influence Polyurethane Mechanical Properties
The selection of diamine chain extenders in polyurethane synthesis is a critical determinant of the final polymer's mechanical characteristics. Recent studies demonstrate that variations in the chemical structure of these diamines, such as carbon chain length and the presence of aromatic versus aliphatic moieties, significantly impact properties like tensile strength, elongation at break, and hardness. These findings are essential for researchers and professionals in materials science and drug development who are looking to tailor polyurethane properties for specific applications.
Polyurethanes are block copolymers composed of alternating soft and hard segments. The hard segments, formed by the reaction of diisocyanates with chain extenders, play a pivotal role in the material's mechanical strength through physical cross-linking via hydrogen bonding. The structure of the diamine chain extender directly influences the efficiency of this hydrogen bonding and the morphology of the hard domains, thereby dictating the macroscopic mechanical behavior of the polyurethane.
Comparative Analysis of Mechanical Properties
The choice of diamine chain extender has a pronounced effect on the mechanical performance of polyurethanes. Shorter aliphatic diamines and aromatic diamines generally lead to polyurethanes with higher tensile strength and hardness, a result of increased hard segment content and more effective phase separation between the hard and soft segments.
| Diamine Chain Extender | Type | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Reference |
| Ethylene diamine (EDA) | Aliphatic | > SUL-1, MET-1, DIS-1 | Increased with EDA | Higher than BDA and HMDA | [1][2] |
| 1,4-Butanediamine (BDA) | Aliphatic | Lower than EDA | Decreased compared to EDA | Lower than EDA | [1] |
| 1,6-Hexamethylene diamine (HMDA) | Aliphatic | Lower than EDA and BDA | Decreased compared to EDA | Lower than EDA and BDA | [1] |
| p-phenylene diamine (PPDA) | Aromatic | - | - | Higher than aliphatic diamines | [3] |
| 4,4'-oxydianiline (ODA) | Aromatic | - | - | Higher than aliphatic diamines | [3] |
| 1,3-bis(4-aminophenoxy)benzene (BAPB) | Aromatic | - | - | Higher than aliphatic diamines | [3] |
As observed, a decrease in the number of carbon atoms in aliphatic diamine chain extenders from six to two results in an increase in tensile strength, tear strength, and hardness.[1] This is attributed to an increase in the hard segment content and density of hydrogen bonding, which promotes better phase separation.[1] Aromatic diamines also contribute to a higher hardness compared to their aliphatic counterparts.[3]
Logical Relationship between Diamine Structure and Mechanical Properties
The following diagram illustrates the influence of the diamine chain extender's chemical structure on the resulting mechanical properties of the polyurethane.
Experimental Protocols
The synthesis of polyurethanes and the subsequent evaluation of their mechanical properties follow standardized procedures. The methodologies outlined below are a synthesis of protocols described in the cited literature.
Polyurethane Synthesis (Prepolymer Method)
-
Prepolymer Synthesis: A diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate - MDI) is reacted with a polyol (e.g., polytetramethylene glycol - PTMG) in a reactor under a nitrogen atmosphere. The reaction is typically carried out at an elevated temperature (e.g., 70-80 °C) with stirring for a set duration (e.g., 2-3 hours) to form an NCO-terminated prepolymer.[4][5]
-
Chain Extension: The prepolymer is then dissolved in a suitable solvent (e.g., anhydrous dimethylacetamide - DMAc). A solution of the diamine chain extender in the same solvent is added dropwise to the prepolymer solution with continuous stirring.[4][5] The reaction mixture is maintained at a specific temperature (e.g., 70 °C) for a defined period (e.g., 1 hour) to complete the chain extension reaction.[5]
-
Film Casting: The resulting polyurethane-urea solution is cast onto a glass plate and dried in a vacuum oven at a specific temperature (e.g., 50 °C) to remove the solvent and obtain a solid film.[4]
Mechanical Property Testing
-
Tensile Testing: The mechanical properties of the prepared polyurethane films are evaluated using a universal testing machine according to ISO 37 or ASTM D412 standards.[4][6] Dumbbell-shaped specimens are cut from the films and subjected to tensile stress at a constant crosshead speed (e.g., 10 mm/min).[2] The tensile strength, elongation at break, and Young's modulus are determined from the resulting stress-strain curves.
-
Hardness Testing: The Shore A hardness of the polyurethane samples is measured using a durometer according to ASTM D2240.[6]
-
Dynamic Mechanical Thermal Analysis (DMTA): The viscoelastic properties of the cured films can be determined using a DMTA to understand the material's behavior over a range of temperatures.[2]
References
- 1. idosi.org [idosi.org]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 6. US4578446A - Secondary aromatic diamines as curing agents in polyurethane manufacturing - Google Patents [patents.google.com]
Thermal Stability of Polymers Incorporating 1,4-Bis(3-aminopropoxy)butane: A Comparative Analysis
A comprehensive evaluation of the thermal characteristics of polymers synthesized with the aliphatic diamine 1,4-Bis(3-aminopropoxy)butane reveals their position within the broader landscape of high-performance polymers. This guide provides a comparative analysis of their thermal stability against polymers derived from analogous aromatic diamines, supported by experimental data from thermogravimetric analysis (TGA).
The integration of this compound into polymer backbones, such as in polyamides and polyimides, imparts a notable degree of flexibility due to its aliphatic chain with ether linkages. However, this flexibility often comes at the cost of ultimate thermal stability when compared to polymers constructed with rigid aromatic diamines. Aromatic polymers generally exhibit superior thermal and thermo-oxidative stability due to the high bond dissociation energies of aromatic rings and their tendency to form char upon decomposition, which acts as a protective barrier.
Comparative Thermal Decomposition Data
| Polymer Class | Diamine Structure | Dianhydride/Diacid Structure | Td5% (°C) | Td10% (°C) | Char Yield (%) at 800°C | Reference |
| Polyimide | Aromatic (e.g., 4,4'-oxydianiline) | Aromatic (e.g., 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride) | 525-553 | - | >50 | [1] |
| Polyimide | Aromatic (e.g., various aromatic diamines) | Aromatic (e.g., 2,3,3′,4′-biphenyltetracarboxylic dianhydride) | 523-605 | - | - | [2] |
| Polyimide | Aromatic (e.g., 2,6-Bis(4-aminophenoxy)naphthalene) | Aromatic (e.g., various aromatic tetracarboxylic dianhydrides) | - | 535-563 | - | [3] |
| Polyamide | Aromatic | Aromatic | - | 480-492 | 47.8-56.7 | [4] |
| Polyamide | Aliphatic (e.g., Nylon 6,6) | Aliphatic | - | ~350 | <1 | [5] |
Note: The data for aliphatic polyamides like Nylon 6,6 is provided as a general reference for polymers with aliphatic backbones and may not be directly comparable to poly(ether amide)s derived from this compound.
Experimental Protocols
The thermal stability of the polymers cited in this guide was primarily evaluated using Thermogravimetric Analysis (TGA). A typical experimental protocol is detailed below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition characteristics of the polymer samples.
Instrumentation: A thermogravimetric analyzer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).
-
The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min, over a specified temperature range (e.g., from room temperature to 800 °C).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or in an oxidative environment like air, with a constant flow rate (e.g., 50-100 mL/min).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss versus temperature. Key parameters such as the onset of decomposition (often taken as Td5% or Td10%), the temperature of the maximum rate of weight loss (Tmax, from the derivative of the TGA curve), and the final char yield are determined from this curve.
Logical Comparison of Thermal Stability
The following diagram illustrates the expected relationship in thermal stability between polymers synthesized with this compound and their aromatic counterparts. The incorporation of the flexible aliphatic-ether chain is anticipated to lower the decomposition temperature compared to the rigid, fully aromatic polymer backbones.
Caption: Logical flow from monomer choice to expected thermal stability.
Conclusion
References
A Comparative Guide to the Biocompatibility of Cationic Polymers for Drug Delivery: Assessing 1,4-Bis(3-aminopropoxy)butane-Based Polymers and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
The development of effective and safe polymer-based drug delivery systems is a cornerstone of modern therapeutics. Cationic polymers, in particular, have garnered significant interest for their ability to electrostatically interact with and deliver anionic biomolecules such as nucleic acids. This guide provides a comparative assessment of the biocompatibility of polymers based on the monomer 1,4-Bis(3-aminopropoxy)butane and offers a comparison with widely studied alternative cationic polymers.
It is important to note that publicly available research specifically detailing the biocompatibility of polymers synthesized from this compound is limited. Therefore, this guide will draw comparisons with structurally related and commonly utilized cationic polymers, namely Poly(amidoamine) (PAMAM) dendrimers and Polyethyleneimine (PEI). The principles and experimental protocols outlined here provide a framework for the evaluation of novel polymers.
Comparative Analysis of Polymer Biocompatibility
The biocompatibility of a polymer is a critical determinant of its clinical translatability. Key parameters for assessment include cytotoxicity (the degree to which a material is toxic to cells) and hemolysis (the rupture of red blood cells). The following tables summarize quantitative data for two prominent classes of cationic polymers often used in drug and gene delivery research.
Table 1: Comparative Cytotoxicity of Cationic Polymers
| Polymer | Cell Line | Assay | IC50 (µg/mL) | Citation |
| Polyethyleneimine (PEI), 25 kDa | L929 Mouse Fibroblasts | MTT | ~10-50 | [1] |
| Poly(amidoamine) (PAMAM) G4 Dendrimer | HEK293 | CellTiter-Glo® | >100 (reduced toxicity with surface modification) | [2] |
| Poly(L-lysine) | B16F10/Mewo | MTT | 10-100 | [3] |
| Modified PEI (with acetic anhydride) | Mouse Fibroblasts | MTT | >200 (non-toxic at tested concentrations) |
IC50 (Inhibitory Concentration 50) is the concentration of a substance that reduces the viability of a cell population by 50%. A higher IC50 value generally indicates lower cytotoxicity.
Table 2: Comparative Hemolytic Activity of Cationic Polymers
| Polymer | Concentration (mg/mL) | Hemolysis (%) | pH | Citation |
| Poly(amidoamine)s (PAAs) | 1 | < 5 | 7.4 | [3] |
| Poly(L-lysine) | 1 | > 50 | 7.4 | [3] |
| Poly(amidoamine)s (PAAs) | 1 | ~45-90 | 5.5 | [3] |
Materials with hemolysis values below 5% are generally considered safe for blood-contacting applications according to ISO 10993-4.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of polymer biocompatibility.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically after dissolution, is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., L929 mouse fibroblasts or HEK293 human embryonic kidney cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Polymer Treatment: Prepare a series of dilutions of the test polymer in a cell culture medium. Remove the existing medium from the cells and replace it with the polymer-containing medium. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells in medium only).
-
Incubation: Incubate the cells with the polymer solutions for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. The IC50 value can be determined by plotting cell viability against polymer concentration.
Hemocompatibility Assessment: Hemolysis Assay
This assay evaluates the extent of red blood cell (RBC) lysis caused by a biomaterial.
Principle: When RBCs rupture, they release hemoglobin into the surrounding medium. The concentration of free hemoglobin can be quantified spectrophotometrically, providing a measure of the material's hemolytic activity. This method is compliant with the international standard ISO 10993-4.
Methodology:
-
Blood Collection and RBC Preparation: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the RBCs from the plasma. Wash the RBC pellet several times with phosphate-buffered saline (PBS) until the supernatant is clear. Resuspend the washed RBCs in PBS to a desired concentration (e.g., 2% v/v).
-
Incubation with Polymer: Add the polymer solution at various concentrations to the RBC suspension. Use distilled water or Triton X-100 as a positive control (induces 100% hemolysis) and PBS as a negative control (0% hemolysis).
-
Incubation: Incubate the samples at 37°C for a defined period (e.g., 1-4 hours) with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Supernatant Analysis: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Visualizing Cellular Interactions and Experimental Processes
Workflow for In Vitro Biocompatibility Assessment
The following diagram illustrates a typical workflow for assessing the in vitro biocompatibility of a novel polymer.
References
A Comparative Guide to PROTAC Linkers: 1,4-Bis(3-aminopropoxy)butane vs. Polyethylene Glycol (PEG)
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The choice of linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
This guide provides an objective comparison of two distinct linker classes: the aliphatic diamino linker, 1,4-Bis(3-aminopropoxy)butane , and the widely used Polyethylene Glycol (PEG) linkers . While direct head-to-head experimental data for this compound in PROTACs is limited in publicly available literature, this guide will draw upon its known physicochemical properties and compare them to the extensive data available for PEG linkers. The comparison will be supported by representative experimental data from studies on PROTACs with similar aliphatic and PEG linkers, providing a framework for rational linker design.
At a Glance: Key Differences
| Feature | This compound Linker | PEG Linkers |
| Composition | Alkyl chain with ether and terminal amine groups | Repeating ethylene glycol units |
| Flexibility | High, characteristic of aliphatic chains | High, with tunable length |
| Hydrophilicity | Moderate, due to ether and amine functionalities | High, increases with chain length |
| Solubility | Moderate aqueous solubility | Excellent aqueous solubility |
| Cell Permeability | Potentially favorable due to moderate polarity | Can be a challenge, but "chameleon-like" behavior may aid |
| Metabolic Stability | Generally considered stable | Can be susceptible to oxidative metabolism |
| Synthetic Accessibility | Readily available and synthetically tractable | Versatile chemistry, but can be more complex and costly |
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK) with either aliphatic or PEG linkers. It is important to note that these are not direct comparisons of the two specific linkers but are illustrative of the general performance of each linker class.
Table 1: Degradation Efficiency of BRD4-Targeting PROTACs
| Linker Type | PROTAC Example | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Alkyl-based | PROTAC with C8 Alkyl Linker | 45.4 | >95 | MDA-MB-231 | [1] |
| PEG-based | ARV-825 (PEG linker) | <1 | >90 | Burkitt's Lymphoma | [2] |
| PEG-based | dBET1 (PEG linker) | 4.3 | >98 | RS4;11 | [3] |
| PEG-based | PROTAC with PEG5 linker | 15 | >98 | 22Rv1 | [4] |
Table 2: Pharmacokinetic (DMPK) Properties of BTK-Targeting PROTACs
| Linker Type | PROTAC Example | Half-life (t½) in mice | Oral Bioavailability (%) | Key Observation | Reference |
| Aliphatic/Rigid | ARV-110 (piperidine-piperazine) | Data not specified | Orally active | Short, rigid linker contributed to oral activity.[1][5] | [1][5] |
| PEG-based | MT-802 (PEG linker) | Not suitable for in vivo | Not reported | Poor PK properties.[6] | [6] |
| Modified Linker | SJF620 (modified from MT-802) | Significantly improved vs. MT-802 | Not reported | Modifications to linker and E3 ligand improved PK.[6] | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PROTACs are provided below.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[7][8]
Materials:
-
Cell line of interest expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with serial dilutions of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
-
Protocol 2: Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of a PROTAC, which is a key parameter for predicting oral bioavailability.[10][11]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
PROTAC compound
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the PROTAC compound to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess the involvement of active transporters.
Mandatory Visualization
Signaling Pathway: BRD4 in Cancer
The following diagram illustrates the role of BRD4 in transcriptional regulation, a key pathway often targeted by PROTACs in cancer therapy.[12][13][14]
Experimental Workflow
The general workflow for the evaluation of a novel PROTAC is depicted below.
Conclusion
The choice between an aliphatic diamino linker like this compound and a PEG linker is a critical decision in PROTAC design, with significant implications for the resulting molecule's physicochemical and biological properties.
This compound , as a representative of alkyl-based linkers with added polarity, offers a balance of flexibility and moderate hydrophilicity. This may translate to favorable cell permeability and metabolic stability. However, its impact on aqueous solubility might be less pronounced compared to PEG linkers.
PEG linkers are well-established for their ability to enhance the aqueous solubility of PROTACs, which is often a significant challenge. While their high polarity can sometimes hinder passive diffusion across cell membranes, their conformational flexibility can lead to a "chameleon-like" effect, shielding polar groups in a lipophilic environment and facilitating cell entry. However, PEG linkers can be more susceptible to metabolic degradation.
Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, as well as the overall properties of the warhead and anchor moieties. An empirical approach, involving the synthesis and evaluation of a variety of linker types and lengths, remains the most effective strategy for identifying a PROTAC candidate with the desired profile of potent degradation, favorable DMPK properties, and in vivo efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
literature review of 1,4-Bis(3-aminopropoxy)butane applications and performance
For Researchers, Scientists, and Drug Development Professionals
1,4-Bis(3-aminopropoxy)butane, also known as 4,9-Dioxa-1,12-dodecanediamine, is a versatile diamine with applications primarily centered on its role as a curing agent for epoxy resins. Its flexible ether linkages and reactive primary amine groups impart unique properties to crosslinked polymer networks. This guide provides a comparative analysis of its performance with other common aliphatic and cycloaliphatic amine curing agents, supported by available experimental data.
Performance as an Epoxy Curing Agent
The primary application of this compound is as a hardener for epoxy resins. The curing process involves the reaction of the primary amine groups with the epoxide rings of the resin, leading to a three-dimensional crosslinked network. This process and its outcomes are critical for the final performance of the material.
Comparative Performance Data
The selection of a curing agent significantly influences the thermal and mechanical properties of the cured epoxy resin. Below is a comparison of this compound with two widely used alternatives: Jeffamine D-230 (a polyetheramine) and Isophorone Diamine (IPDA), a cycloaliphatic amine.
| Property | This compound | Jeffamine D-230 | Isophorone Diamine (IPDA) |
| Glass Transition Temperature (Tg) | ~57 °C (with MWCNT)[1] | ~93 °C | ~154 °C |
| Tensile Strength | Data not available | ~55 MPa | ~75 MPa |
| Flexural Strength | Data not available | ~80 MPa | ~110 MPa |
| Impact Strength | Data not available | Data varies | Data varies |
| Viscosity of Curing Agent | Low | Low | Low to Medium |
| Curing Profile | Autocatalytic | Moderate | Fast |
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in the specific epoxy resin, stoichiometry, and curing conditions.
Experimental Protocols
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small sample (5-10 mg) of the cured epoxy resin is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected Tg (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature well above the expected Tg.
-
Cool the sample back to the initial temperature.
-
Perform a second heating scan under the same conditions.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition from the second heating scan.
Measurement of Mechanical Properties (Tensile and Flexural Strength)
-
Specimen Preparation: Dog-bone shaped specimens for tensile testing and rectangular bars for flexural testing are prepared from the cured epoxy resin according to ASTM D638 and ASTM D790 standards, respectively.
-
Testing Machine: A universal testing machine equipped with appropriate grips and fixtures is used.
-
Tensile Testing (ASTM D638):
-
The specimen is mounted in the grips of the testing machine.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
The load and elongation are recorded throughout the test.
-
Tensile strength is calculated as the maximum stress the specimen can withstand.
-
-
Flexural Testing (ASTM D790):
-
The specimen is placed on two supports.
-
A load is applied to the center of the specimen at a constant rate.
-
The load and deflection are recorded until the specimen breaks or reaches a specified strain.
-
Flexural strength is calculated from the load at failure.
-
Other Potential Applications
While the primary documented use of this compound is in epoxy systems, its chemical structure suggests potential in other areas:
-
Polyamide Synthesis: As a diamine, it can be reacted with dicarboxylic acids or their derivatives to form polyamides. The ether linkages in its backbone could impart increased flexibility and solubility to the resulting polymers.
-
Drug Delivery and Gene Therapy: The amine groups can be protonated to form polycations, which can interact with negatively charged molecules like DNA and RNA. This suggests potential as a component in non-viral vectors for gene delivery, although specific research in this area is limited.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the fundamental chemical reaction and a typical experimental workflow for evaluating epoxy curing agents.
References
Safety Operating Guide
Safe Disposal of 1,4-Bis(3-aminopropoxy)butane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1,4-Bis(3-aminopropoxy)butane (CAS 7300-34-7), a compound that requires careful management due to its hazardous properties.
Chemical Safety Overview
This compound is classified as a hazardous substance with the following primary concerns[1][2]:
-
Causes severe skin burns and eye damage.
-
May cause an allergic skin reaction.
-
Harmful if inhaled.
Strict adherence to safety protocols is mandatory when handling this chemical. Appropriate personal protective equipment (PPE), including protective gloves, chemical-resistant clothing, and eye and face protection, must be worn at all times to prevent exposure[2][3].
Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste in accordance with all applicable local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1].
Step-by-Step Disposal Procedure:
-
Containment: All waste containing this compound, including residual amounts, contaminated labware, and spill cleanup materials, must be collected in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder. The contaminated absorbent material must then be collected into a suitable, closed container for disposal as hazardous waste[1][2].
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company or your institution's environmental health and safety (EHS) department. Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS officer.
-
Contaminated Packaging: Empty containers that once held this compound should be treated as hazardous waste and disposed of through the same channels.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data and Experimental Protocols
No specific quantitative data for disposal (e.g., neutralization parameters) or detailed experimental protocols for chemical treatment were available in the referenced safety data sheets. The standard and required procedure is to manage this substance as hazardous waste for collection by qualified professionals. Always consult your institution's specific waste disposal guidelines and EHS department for further assistance.
References
Navigating the Safe Handling of 1,4-Bis(3-aminopropoxy)butane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1,4-Bis(3-aminopropoxy)butane (CAS 7300-34-7), a chemical that presents significant health hazards. Adherence to these protocols is critical for minimizing risks and ensuring a safe research environment.
Immediate Safety and Hazard Information
This compound is classified as a substance that causes severe skin burns and eye damage, may cause an allergic skin reaction, and is harmful if inhaled.[1] It is crucial to understand and mitigate these risks through proper handling and the use of appropriate personal protective equipment (PPE).
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[1] |
| Skin Sensitization | Sub-category 1A | H317: May cause an allergic skin reaction.[1] |
GHS Hazard Pictograms:
-
Corrosion: Indicates the potential for causing severe skin burns and eye damage.
-
Health Hazard/Harmful: Represents its toxicity if inhaled and the potential for skin sensitization.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound to prevent contact and inhalation.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should also be worn.[2] | Protects against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[2] This includes a lab coat, apron, and full-length pants. | Prevents skin contact that can lead to severe burns and allergic reactions. |
| Hand Protection | Chemical-resistant, impervious gloves such as butyl rubber or Ethyl Vinyl Alcohol Laminate (EVAL) with a breakthrough time of >8 hours.[3] | Protects hands from direct contact and potential absorption. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] | Prevents inhalation of harmful vapors. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential for the safe handling of this compound from reception to disposal.
Experimental Protocol: Handling and Use
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area within a certified chemical fume hood to ensure adequate ventilation.[1]
-
-
Handling:
-
When weighing or transferring the chemical, do so carefully to avoid generating aerosols or splashes.
-
Use compatible labware (e.g., glass, PTFE).
-
Keep containers tightly closed when not in use.[1]
-
-
In Case of Exposure:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]
-
Disposal Plan: Managing Waste Streams
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of contents/container to an approved waste disposal plant. Do not dispose of down the drain. |
| Contaminated Labware | Decontaminate glassware and equipment before reuse. If disposable, treat as hazardous waste. |
| Contaminated PPE | All used PPE (gloves, lab coats, etc.) must be considered hazardous waste and disposed of accordingly. |
| Spill Cleanup Material | Absorbent materials used for spill cleanup should be collected in a sealed, labeled container and disposed of as hazardous waste. |
Key Disposal Principles:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Segregation: Do not mix with other waste streams unless compatible.
-
Storage: Store waste in a designated, secure area away from incompatible materials.
-
Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.
By implementing these comprehensive safety and handling protocols, laboratories can effectively manage the risks associated with this compound, fostering a culture of safety and responsibility in research and development.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
